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  • Product: (S)-3-Phenoxypyrrolidine hydrochloride
  • CAS: 931409-72-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (S)-3-Phenoxypyrrolidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract (S)-3-Phenoxypyrrolidine hydrochloride is a chiral heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a versatile structural motif, the 3-phenoxypyrrolidine core...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-3-Phenoxypyrrolidine hydrochloride is a chiral heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a versatile structural motif, the 3-phenoxypyrrolidine core is integral to the design of novel therapeutics, particularly those targeting the central nervous system. Its stereochemically defined structure offers the potential for high-potency, selective interactions with biological targets. This guide provides a comprehensive technical overview of (S)-3-Phenoxypyrrolidine hydrochloride, detailing its physicochemical properties, analytical characterization, stereoselective synthesis, and applications as a key building block in modern drug discovery. The protocols and insights herein are curated for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of advanced pharmaceutical intermediates.

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry. Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems. This sp³-rich character is increasingly recognized as a key attribute for developing novel drugs with improved selectivity and physicochemical properties.

(S)-3-Phenoxypyrrolidine hydrochloride emerges as a particularly valuable derivative. The introduction of a phenoxy group at the C-3 position, combined with a defined (S)-stereocenter, creates a molecule with a unique conformational profile and specific hydrogen bonding capabilities. The hydrochloride salt form enhances aqueous solubility and simplifies handling, making it an ideal starting material for further chemical elaboration. Its structural similarity to known neuroactive agents underscores its potential in the development of therapeutics for neurological and psychiatric disorders.[1][2][3]

Physicochemical and Structural Properties

A precise understanding of the compound's properties is fundamental for its effective use in research and development.

PropertyValueSource(s)
IUPAC Name (3S)-3-phenoxypyrrolidine hydrochlorideN/A
CAS Number 189951-37-9N/A
Molecular Formula C₁₀H₁₄ClNO[4][5]
Molecular Weight 199.68 g/mol [4][5]
Appearance White to off-white crystalline solid(Typical)
Chirality (S)-configuration at C-3[5]
Solubility Soluble in water and polar organic solvents (e.g., methanol, DMSO)(Inferred)
Storage Store in a cool, dry place under an inert atmosphere.[6]

Note: Data is often reported for the closely related (S)-3-Phenylpyrrolidine hydrochloride (CAS 1094670-20-8), and care must be taken to attribute properties to the correct phenoxy analog.[4][5][7][8]

Analytical Characterization

Rigorous analytical control is necessary to confirm identity, purity, and stereochemical integrity.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the phenoxy group (typically in the δ 6.8-7.4 ppm range), a multiplet for the methine proton at C-3 (adjacent to the oxygen, ~δ 4.5-5.0 ppm), and complex multiplets for the four methylene protons (C-2, C-4, C-5) and the N-H proton of the pyrrolidine ring.

  • ¹³C NMR: The carbon spectrum will feature signals for the aromatic carbons, the key C-O carbon at C-3 (around δ 75-80 ppm), and the aliphatic carbons of the pyrrolidine ring.

3.2. Mass Spectrometry (MS) Electrospray ionization (ESI-MS) would typically show a prominent peak for the parent ion of the free base [M+H]⁺ at m/z 164.1.

3.3. Chiral High-Performance Liquid Chromatography (HPLC) This is the definitive method for assessing enantiomeric purity. Using a suitable chiral stationary phase (e.g., polysaccharide-based columns), the (S)- and (R)-enantiomers can be baseline-separated, allowing for precise quantification of enantiomeric excess (e.e.).

Stereoselective Synthesis: From Precursor to Product

The synthesis of (S)-3-Phenoxypyrrolidine hydrochloride requires a stereocontrolled approach to ensure the correct absolute configuration at the C-3 position. The most logical and field-proven strategies involve the nucleophilic substitution of a chiral precursor.

4.1. Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the ether linkage, identifying phenol and a chiral C4-amine synthon as key precursors. The most practical synthon is commercially available (R)-3-hydroxypyrrolidine, which allows for a stereoinvertive reaction to achieve the desired (S)-configuration.

G Target (S)-3-Phenoxypyrrolidine HCl Deprotection HCl Salt Formation & Deprotection Target->Deprotection FreeBase (S)-3-Phenoxypyrrolidine EtherFormation Ether Formation (SN2 Inversion) FreeBase->EtherFormation Precursors Phenol + (R)-N-Boc-3-hydroxypyrrolidine EtherFormation->Precursors Deprotection->FreeBase

Caption: Retrosynthesis of (S)-3-Phenoxypyrrolidine HCl.

4.2. Recommended Synthetic Protocol: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for achieving the stereochemical inversion of a secondary alcohol, making it ideal for this transformation.[9][10][11] It proceeds under mild conditions and is tolerant of a wide range of functional groups.

Causality Behind Experimental Choices:

  • Precursor: N-Boc-(R)-3-hydroxypyrrolidine is chosen. The Boc (tert-butoxycarbonyl) protecting group prevents the pyrrolidine nitrogen from acting as a competing nucleophile. The (R)-stereochemistry is essential to yield the (S)-product via the SN2 mechanism's inversion of configuration.

  • Reagents: Triphenylphosphine (PPh₃) and an azodicarboxylate (typically DIAD or DEAD) are the core Mitsunobu reagents. PPh₃ activates the alcohol, and the azodicarboxylate is the ultimate oxidant that drives the reaction.

  • Nucleophile: Phenol serves as the oxygen nucleophile. Its moderate acidity (pKa ≈ 10) is sufficient for deprotonation by the betaine intermediate formed in the reaction.[9]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent as it is aprotic and effectively solubilizes the reagents.

  • Final Step: Deprotection of the Boc group and simultaneous salt formation are efficiently achieved with hydrochloric acid.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq.), phenol (1.1 eq.), and triphenylphosphine (1.2 eq.).

  • Dissolution: Dissolve the solids in anhydrous THF (approx. 0.2 M concentration relative to the alcohol).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath. This is crucial to control the initial exothermic reaction upon adding the azodicarboxylate.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify via flash column chromatography (silica gel, typically with a hexane/ethyl acetate gradient).

  • Deprotection and Salt Formation: Dissolve the purified N-Boc-(S)-3-phenoxypyrrolidine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (e.g., 2 M) or bubble HCl gas through the solution until precipitation is complete.

  • Isolation: Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-3-Phenoxypyrrolidine hydrochloride.

4.3. Alternative Synthetic Route: Williamson Ether Synthesis

An alternative involves a two-step Williamson ether synthesis.[12][13][14][15] This method requires activation of the hydroxyl group into a better leaving group (e.g., a tosylate or mesylate) followed by displacement with sodium phenoxide.

G cluster_0 Route 1: Mitsunobu Reaction cluster_1 Route 2: Williamson Ether Synthesis A1 N-Boc-(R)-3-hydroxypyrrolidine + Phenol P1 PPh3, DIAD THF, 0°C to RT A1->P1 B1 N-Boc-(S)-3-phenoxypyrrolidine P1->B1 Deprotect HCl / Ether B1->Deprotect A2 N-Boc-(R)-3-hydroxypyrrolidine P2 1. TsCl, Pyridine 2. Sodium Phenoxide, DMF A2->P2 B2 N-Boc-(S)-3-phenoxypyrrolidine P2->B2 B2->Deprotect Final (S)-3-Phenoxypyrrolidine HCl Deprotect->Final

Caption: Comparison of primary synthetic workflows.

Applications in Drug Discovery

(S)-3-Phenoxypyrrolidine hydrochloride is primarily utilized as a chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs).

  • CNS Agents: The phenoxypyrrolidine moiety is a key structural feature in compounds designed as norepinephrine (NE) and serotonin (5-HT) reuptake inhibitors (NSRIs).[1] These agents have therapeutic potential in treating depression, anxiety disorders, and neuropathic pain. The stereochemistry at the C-3 position is often critical for achieving high affinity and selectivity for the serotonin transporter (SERT) and norepinephrine transporter (NET).

  • Scaffold for Library Synthesis: The secondary amine of the pyrrolidine ring provides a convenient handle for further functionalization. It can be readily N-alkylated or N-acylated to generate diverse libraries of compounds for high-throughput screening against various biological targets.

  • Cognitive and Neuroprotective Agents: Phenylpyrrolidine derivatives have been investigated for their potential to improve cognitive function and offer neuroprotection in models of ischemic stroke.[2][3][16]

G Scaffold (S)-3-Phenoxypyrrolidine N_Alkylation N-Alkylation Scaffold->N_Alkylation N_Acylation N-Acylation Scaffold->N_Acylation N_Arylation N-Arylation Scaffold->N_Arylation API_1 NSRI / Pain Therapeutics N_Alkylation->API_1 API_2 Dopamine Receptor Ligands N_Acylation->API_2 API_3 Other CNS Targets N_Arylation->API_3

Caption: Role as a versatile scaffold in API synthesis.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed. The information presented is based on data for analogous pyrrolidine hydrochloride salts.[17][18]

Hazard Identification:

Hazard Classification Precautionary Statement
Skin Irritation Category 2 H315: Causes skin irritation.
Eye Irritation Category 2A H319: Causes serious eye irritation.

| Respiratory Irritation | Category 3 (STOT SE) | H335: May cause respiratory irritation. |

Recommended Handling Protocol:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.

    • Body Protection: Wear a standard laboratory coat.

  • Hygiene: Avoid breathing dust. Do not ingest or allow contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert gas (N₂ or Ar) is recommended.

Conclusion

(S)-3-Phenoxypyrrolidine hydrochloride is a high-value chiral intermediate with significant applications in pharmaceutical research and development. Its well-defined stereochemistry and versatile structure make it an essential building block for constructing complex molecules, particularly those targeting the central nervous system. A thorough understanding of its properties, analytical profile, and stereoselective synthesis, as detailed in this guide, is crucial for leveraging its full potential in the creation of next-generation therapeutics.

References

  • PHARMD GURU. (2025, November 19). WILLIAMSON SYNTHESIS. Available from: [Link]

  • Common Conditions. Mitsunobu Reaction. Available from: [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Available from: [Link]

  • University of Calgary. Ch24: ArOH to ArOR. Available from: [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Available from: [Link]

  • Wikipedia. Mitsunobu reaction. Available from: [Link]

  • Organic Synthesis. Mitsunobu reaction. Available from: [Link]

  • GSRS. 3-PHENYLPYRROLIDINE HYDROCHLORIDE, (S)-. Available from: [Link]

  • PubMed. (2013, March 1). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Available from: [Link]

  • PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • ChemRxiv. Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Available from: [Link]

  • Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Google Patents. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • The Royal Society of Chemistry. Supporting Information Manuscript Title: Improving yield of graphene oxide catalysed n-heterocyclization of amines. Available from: [Link]

  • ElectronicsAndBooks. Synthesis and Reactions of 3-Pyrrolidinones. Available from: [Link]

  • PubMed. (2021, October 11). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Available from: [Link]

  • MDPI. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Available from: [Link]

  • MDPI. (2024, November 15). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Available from: [Link]

  • ResearchGate. (2025, October 15). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to (S)-3-Phenoxypyrrolidine Hydrochloride: A Chiral Building Block in Modern Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of (S)-3-Phenoxypyrrolidine hydrochloride, a valuable chiral building block in the s...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-3-Phenoxypyrrolidine hydrochloride, a valuable chiral building block in the synthesis of complex biologically active molecules. This document will delve into its chemical identity, synthesis, analytical characterization, and its burgeoning role in medicinal chemistry.

Foreword: Clarification of Chemical Identity

It is crucial to begin with a clarification regarding the Chemical Abstracts Service (CAS) number. While the topic specifies (S)-3-Phenoxypyrrolidine hydrochloride, the commonly associated CAS number, 1094670-20-8, corresponds to (S)-3-Phenylpyrrolidine hydrochloride . These are distinct chemical entities, with the former possessing a phenoxy (-O-Ph) substituent and the latter a phenyl (-Ph) substituent.

The CAS number for the racemic mixture, 3-Phenoxypyrrolidine hydrochloride , is 21767-15-7 [1]. A dedicated CAS number for the (S)-enantiomer hydrochloride salt is not readily found in major chemical databases. In such instances, it is common practice to reference the CAS number of the racemate while specifying the stereochemistry. This guide will proceed with a focus on the synthesis and properties of the (S)-enantiomer, a critical component for developing stereochemically pure pharmaceuticals.

Core Molecular Attributes and Significance

(S)-3-Phenoxypyrrolidine hydrochloride is a chiral secondary amine derivative. The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a prevalent scaffold in numerous FDA-approved drugs. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for selective interaction with biological targets. The introduction of a phenoxy group at the chiral 3-position adds a significant aromatic moiety that can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, within a protein binding pocket. As a hydrochloride salt, the compound exhibits enhanced water solubility and stability, facilitating its use in various synthetic and biological applications.

Table 1: Physicochemical Properties of 3-Phenoxypyrrolidine Hydrochloride
PropertyValueSource
CAS Number 21767-15-7 (Racemate)[1]
Molecular Formula C₁₀H₁₄ClNO[1]
Molecular Weight 199.68 g/mol [1]
Appearance Typically a white to off-white solidGeneral Knowledge
Solubility Soluble in water and polar organic solventsGeneral Knowledge

Strategic Synthesis of (S)-3-Phenoxypyrrolidine

The synthesis of enantiomerically pure (S)-3-Phenoxypyrrolidine hinges on securing a chiral precursor, most commonly (S)-3-hydroxypyrrolidine . This key intermediate can be synthesized through various stereoselective routes, often starting from readily available chiral pool materials like amino acids.

Synthesis of the Chiral Precursor: (S)-3-Hydroxypyrrolidine

Several patented methods exist for the industrial-scale production of (S)-3-hydroxypyrrolidine. One common strategy involves the cyclization of a chiral amino alcohol derivative. For instance, optically pure 4-amino-(S)-2-hydroxybutyric acid can be used as a starting material. The process typically involves:

  • Protection of the amine: The amino group is protected, for example, with a Boc (tert-butyloxycarbonyl) group.

  • Reduction of the carboxylic acid: The carboxylic acid is reduced to a primary alcohol.

  • Activation of the primary alcohol: The alcohol is converted into a good leaving group, such as a halide.

  • Intramolecular cyclization: Under basic conditions, the deprotected amine displaces the leaving group to form the pyrrolidine ring.

An alternative approach involves the stereoselective reduction of a corresponding pyrrolidinone.

G cluster_0 Synthesis of (S)-3-Hydroxypyrrolidine Start Chiral Precursor (e.g., 4-amino-(S)-2-hydroxybutyric acid) Protect Amine Protection Start->Protect Reduce Carboxylic Acid Reduction Protect->Reduce Activate Alcohol Activation Reduce->Activate Cyclize Intramolecular Cyclization Activate->Cyclize Product_Hydroxy (S)-3-Hydroxypyrrolidine Cyclize->Product_Hydroxy

Caption: Synthetic pathway to (S)-3-hydroxypyrrolidine.

Etherification to (S)-3-Phenoxypyrrolidine

With the chiral alcohol in hand, the phenoxy group can be introduced via a Williamson ether synthesis or a Mitsunobu reaction.

Williamson Ether Synthesis:

This classic method involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with a phenonium ion equivalent, which can be challenging. A more common approach is the reaction of the alkoxide with an activated aryl halide.

Step-by-step Protocol (Illustrative):

  • Protection of the Pyrrolidine Nitrogen: To prevent side reactions, the secondary amine of (S)-3-hydroxypyrrolidine is typically protected with a suitable protecting group, such as Boc or Cbz (carboxybenzyl).

  • Deprotonation: The protected (S)-3-hydroxypyrrolidine is treated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the corresponding alkoxide.

  • Nucleophilic Substitution: An activated aryl compound, such as fluorobenzene or a diaryliodonium salt, is added to the reaction mixture. The alkoxide displaces the leaving group on the aromatic ring to form the desired ether linkage.

  • Deprotection: The protecting group on the pyrrolidine nitrogen is removed under appropriate conditions (e.g., acid treatment for Boc, hydrogenolysis for Cbz) to yield (S)-3-phenoxypyrrolidine.

  • Salt Formation: The free base is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate (S)-3-phenoxypyrrolidine hydrochloride.

Mitsunobu Reaction:

The Mitsunobu reaction offers a milder alternative for the formation of the ether bond with inversion of stereochemistry. Therefore, to obtain the (S)-product, the (R)-enantiomer of 3-hydroxypyrrolidine would be used as the starting material.

G Start_Ether (R)-N-Boc-3-hydroxypyrrolidine Mitsunobu Mitsunobu Reaction (Inversion of Stereochemistry) Start_Ether->Mitsunobu Reagents Phenol DEAD or DIAD Triphenylphosphine Reagents->Mitsunobu Intermediate (S)-N-Boc-3-phenoxypyrrolidine Mitsunobu->Intermediate Deprotection Acidic Deprotection (e.g., TFA or HCl) Intermediate->Deprotection Product_Phenoxy (S)-3-Phenoxypyrrolidine Deprotection->Product_Phenoxy Salt_Formation HCl Salt Formation Product_Phenoxy->Salt_Formation Final_Product (S)-3-Phenoxypyrrolidine Hydrochloride Salt_Formation->Final_Product

Caption: Mitsunobu synthesis of (S)-3-phenoxypyrrolidine.

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and enantiomeric excess of (S)-3-Phenoxypyrrolidine hydrochloride is paramount for its application in drug development. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.

Table 2: Key Analytical Techniques
TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.Characteristic signals for the pyrrolidine ring protons and carbons, as well as the aromatic protons and carbons of the phenoxy group. The integration of the signals should correspond to the number of protons in the structure.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.The mass spectrum should show the molecular ion peak corresponding to the free base (C₁₀H₁₃NO) and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching (of the secondary amine hydrochloride), C-O-C stretching (of the ether), and aromatic C-H and C=C stretching.
Chiral High-Performance Liquid Chromatography (HPLC) Determination of enantiomeric purity (enantiomeric excess, ee%).Using a suitable chiral stationary phase, the (S)- and (R)-enantiomers can be separated, allowing for the quantification of the desired (S)-enantiomer.
Elemental Analysis Confirmation of elemental composition.The percentage of Carbon, Hydrogen, Nitrogen, Chlorine, and Oxygen should be within acceptable limits of the theoretical values for C₁₀H₁₄ClNO.

Self-Validating System for Protocol Trustworthiness:

Any synthetic protocol for (S)-3-Phenoxypyrrolidine hydrochloride should include in-process controls and final product specifications. For instance, after the etherification step, a crude NMR can confirm the successful formation of the C-O bond. Before the final salt formation, chiral HPLC should be performed to ensure the enantiomeric excess meets the required specifications. The final product should be analyzed by a full suite of the techniques listed above to provide a comprehensive certificate of analysis.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a 3-phenoxy substituent offers a versatile platform for the development of novel therapeutics. The phenoxy group can serve as a key pharmacophoric element or as a handle for further chemical modification.

Established and Potential Therapeutic Areas:

  • Neuroscience: 3-substituted pyrrolidines are known to interact with various central nervous system (CNS) targets. A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues have been identified as potent and balanced norepinephrine and serotonin reuptake inhibitors, with potential applications in the treatment of pain and depression[2]. The specific stereochemistry at the 3-position is often critical for selective receptor binding.

  • Oncology: The pyrrolidine ring is a common feature in many anti-cancer agents. The ability of the phenoxy group to participate in key interactions with kinase hinge regions or other protein binding sites makes this scaffold attractive for the design of targeted therapies.

  • Infectious Diseases: Chiral pyrrolidine derivatives have been explored as antiviral and antibacterial agents. The specific spatial arrangement of substituents on the pyrrolidine ring can lead to potent inhibition of viral or bacterial enzymes.

G cluster_1 Drug Discovery Applications Core (S)-3-Phenoxypyrrolidine Hydrochloride Neuroscience CNS-active agents (e.g., reuptake inhibitors) Core->Neuroscience Oncology Kinase Inhibitors & Targeted Therapies Core->Oncology Infectious_Diseases Antiviral & Antibacterial Agents Core->Infectious_Diseases

Caption: Key application areas in drug discovery.

Conclusion and Future Perspectives

(S)-3-Phenoxypyrrolidine hydrochloride is a valuable and versatile chiral building block for the synthesis of novel drug candidates. Its stereochemically defined structure, coupled with the presence of a functionalizable pyrrolidine nitrogen and an interactive phenoxy group, provides a rich platform for medicinal chemists. The continued development of efficient and scalable synthetic routes to this and related chiral pyrrolidines will undoubtedly fuel further innovation in drug discovery, leading to the development of more selective and potent therapeutics across a range of disease areas. The careful analytical characterization of this compound is essential to ensure the quality and reproducibility of preclinical and clinical studies.

References

  • GSRS. 3-PHENYLPYRROLIDINE HYDROCHLORIDE, (S)-. Available at: [Link]

  • Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & medicinal chemistry letters, 23(5), 1456–1461. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Structural Dynamics and Synthetic Utility of (S)-3-Phenoxypyrrolidine Hydrochloride

Executive Summary (S)-3-Phenoxypyrrolidine hydrochloride is a high-value chiral heterocyclic scaffold extensively utilized in modern medicinal chemistry.[1] Distinguished by its rigid pyrrolidine core and the electron-ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Phenoxypyrrolidine hydrochloride is a high-value chiral heterocyclic scaffold extensively utilized in modern medicinal chemistry.[1] Distinguished by its rigid pyrrolidine core and the electron-rich phenoxy pendant, this molecule serves as a critical pharmacophore in the development of muscarinic receptor modulators, kinase inhibitors, and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive technical analysis of its molecular architecture, stereoselective synthesis, and application in drug discovery.

Molecular Architecture & Stereochemistry

Structural Configuration

The defining feature of this molecule is the ether linkage at the C3 position of the pyrrolidine ring. The (S)-enantiomer configuration is critical for biological activity, often exhibiting distinct binding affinities compared to its (R)-counterpart due to the spatial orientation of the phenoxy group within chiral protein pockets.

  • Chiral Center: The C3 carbon is the sole stereocenter. In the (S)-configuration, the phenoxy group projects away from the nitrogen lone pair in the lowest energy conformer, typically adopting an envelope conformation to minimize steric strain.

  • Salt Formation: The hydrochloride salt stabilizes the secondary amine, significantly improving water solubility and shelf-life compared to the hygroscopic free base. The chloride ion interacts via hydrogen bonding with the protonated nitrogen (

    
    ), forming a stable ionic lattice.
    
Conformational Dynamics

The pyrrolidine ring is not planar; it undergoes rapid pseudorotation between envelope and twist conformations. The bulky phenoxy substituent at C3 imposes a thermodynamic preference for the pseudoequatorial position, which minimizes 1,3-diaxial interactions. This conformational bias is a key factor in its ability to pre-organize the pharmacophore for receptor binding.

Stereoselective Synthesis

Retrosynthetic Analysis

Achieving high enantiomeric excess (ee > 98%) is paramount. The most robust synthetic route leverages the Mitsunobu reaction , which proceeds with complete Walden inversion. Therefore, to synthesize the (S)-enantiomer , one must start with the (R)-enantiomer of the hydroxypyrrolidine precursor.

Synthetic Protocol

Objective: Synthesis of (S)-3-Phenoxypyrrolidine HCl from (R)-N-Boc-3-hydroxypyrrolidine.

Reagents:

  • (R)-N-Boc-3-hydroxypyrrolidine (Starting Material)

  • Phenol (Nucleophile)

  • Triphenylphosphine (

    
    )[2]
    
  • Diisopropyl azodicarboxylate (DIAD)[2]

  • 4M HCl in Dioxane

Workflow:

  • Mitsunobu Etherification (Inversion):

    • Dissolve (R)-N-Boc-3-hydroxypyrrolidine and triphenylphosphine in anhydrous THF under

      
      .
      
    • Add phenol.

    • Cool to 0°C and add DIAD dropwise. The reaction proceeds via an alkoxyphosphonium intermediate. The phenoxide nucleophile attacks the C3 carbon from the backside, displacing the phosphine oxide and inverting the stereocenter from (R) to (S).

    • Result: (S)-N-Boc-3-phenoxypyrrolidine.

  • Deprotection:

    • Treat the intermediate with 4M HCl in dioxane at room temperature for 2-4 hours.

    • The Boc group is cleaved, releasing isobutylene and

      
      .
      
    • The product precipitates as the hydrochloride salt.

  • Purification:

    • Recrystallization from EtOH/Et2O to remove phosphine oxide byproducts.

Synthesis Diagram (DOT)

Synthesis SM (R)-N-Boc-3-hydroxypyrrolidine (Chiral Precursor) Inter Alkoxyphosphonium Intermediate SM->Inter PPh3, DIAD, Phenol THF, 0°C Prod_Boc (S)-N-Boc-3-phenoxypyrrolidine (Inverted Center) Inter->Prod_Boc Sn2 Attack (Inversion) Final (S)-3-Phenoxypyrrolidine HCl (Target) Prod_Boc->Final 4M HCl/Dioxane Deprotection

Figure 1: Stereoselective synthesis via Mitsunobu inversion. Note the critical transition from (R) precursor to (S) product.

Analytical Characterization

To validate the structure and purity, the following analytical signatures are diagnostic.

TechniqueDiagnostic FeatureInterpretation
1H NMR (DMSO-d6) δ 9.4-9.8 ppm (br s, 2H)Ammonium protons (

), confirming salt formation.
δ 6.9 - 7.4 ppm (m, 5H)Aromatic protons of the phenoxy group.
δ 5.1 ppm (m, 1H)C3-H proton. The chemical shift is deshielded due to the adjacent oxygen.
δ 3.2 - 3.6 ppm (m, 4H)Pyrrolidine ring protons (

).
13C NMR ~157 ppmAromatic C-O carbon (ipso).
~76 ppmC3-O carbon of the pyrrolidine ring.
Chiral HPLC Distinct Retention TimeMust be compared against racemic standard to confirm ee > 98%.

Pharmaceutical Applications

Muscarinic Receptor Modulation

(S)-3-Phenoxypyrrolidine derivatives have been identified as potent modulators of the M4 muscarinic acetylcholine receptor . The phenoxy group occupies a hydrophobic pocket within the orthosteric or allosteric binding site, while the pyrrolidine nitrogen interacts with a conserved aspartate residue (Asp113 in many GPCRs). These compounds are investigated for treating schizophrenia and Alzheimer's disease.

Kinase Inhibition

The scaffold serves as a "hinge binder" equivalent or a solvent-exposed tail in kinase inhibitors. The rigid pyrrolidine ring orients the phenoxy group to interact with the gatekeeper residue or the hydrophobic back pocket of the ATP-binding site.

PROTAC Linkers

In protein degradation strategies, this scaffold is used as a rigid linker. The chiral center allows for vector-specific exit angles, enabling precise orientation between the E3 ligase ligand (e.g., VHL) and the target protein ligand.

Mechanism of Action Diagram

MOA Scaffold (S)-3-Phenoxypyrrolidine Scaffold Interaction1 Ionic Bond (Pyrrolidine N - Aspartate) Scaffold->Interaction1 Protonated Amine Interaction2 Pi-Pi / Hydrophobic (Phenoxy - Receptor Pocket) Scaffold->Interaction2 Aromatic Pendant Effect Receptor Stabilization (M4 Agonism / Kinase Inhibition) Interaction1->Effect Interaction2->Effect

Figure 2: Pharmacophore mapping showing the dual interaction mode of the scaffold.

Handling and Stability

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Solubility: Highly soluble in water, DMSO, and methanol. Sparingly soluble in dichloromethane or ether.

  • Stability: Stable under acidic conditions. Avoid strong bases which liberate the free amine, increasing susceptibility to oxidation and racemization over long periods.

References

  • World Intellectual Property Organization.WO2018066718A1 - Therapeutic compounds (Muscarinic M4 Modulators).
  • European Patent Office.EP4129402A1 - Hydroxypyrrolidine derivative and medicinal application thereof (PROTACs).
  • National Institutes of Health (PubChem). Pyrrolidine, 3-phenoxy-, hydrochloride (Related Compound Data). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Stereoselective Synthesis of (S)-3-Phenoxypyrrolidine Hydrochloride

[1][2] Executive Summary (S)-3-Phenoxypyrrolidine hydrochloride is a high-value chiral building block extensively utilized in the development of GPCR ligands, kinase inhibitors, and neurotransmitter modulators. Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

(S)-3-Phenoxypyrrolidine hydrochloride is a high-value chiral building block extensively utilized in the development of GPCR ligands, kinase inhibitors, and neurotransmitter modulators. Its structural core—a pyrrolidine ring ether-linked to an aromatic system—serves as a rigid scaffold that can orient pharmacophores in precise 3D space.[1]

The primary synthetic challenge lies in introducing the phenoxy group while strictly maintaining the (S)-configuration at the C3 position. This guide details two validated pathways:

  • The Mitsunobu Protocol: Ideal for discovery-phase synthesis due to high stereocontrol.[1]

  • The Sulfonate Displacement (S_N2) Strategy: Preferred for process scale-up due to lower cost and superior atom economy.[1]

Both pathways rely on the principle of Walden inversion , necessitating the use of the (R)-enantiomer starting material to yield the (S)-product .

Retrosynthetic Analysis

To achieve the (S)-configuration in the final ether, we must disconnect the C–O bond. Since both primary synthetic routes (Mitsunobu and S_N2 displacement) proceed via an inversion of configuration at the chiral center, the logical precursor is (R)-N-Boc-3-hydroxypyrrolidine .

Retrosynthesis Target (S)-3-Phenoxypyrrolidine HCl (Target Molecule) Intermediate (S)-N-Boc-3-Phenoxypyrrolidine (Protected Ether) Target->Intermediate Deprotection (HCl) Precursor (R)-N-Boc-3-Hydroxypyrrolidine (Chiral Pool Starting Material) Intermediate->Precursor C-O Bond Formation (Inversion of Configuration) Phenol Phenol (Nucleophile) Intermediate->Phenol

Figure 1: Retrosynthetic logic relying on stereochemical inversion.

Pathway A: The Mitsunobu Protocol (Discovery Scale)

The Mitsunobu reaction is the gold standard for synthesizing aryl ethers from secondary alcohols with high enantiomeric excess (ee). It couples the alcohol and phenol using a redox system of a phosphine and an azodicarboxylate.[1]

Mechanistic Insight

The reaction proceeds via the formation of an oxyphosphonium intermediate on the pyrrolidine oxygen. The phenol pronucleophile, deprotonated by the betaine intermediate, attacks the C3 carbon from the backside, displacing triphenylphosphine oxide (TPPO) and inverting the center from (R) to (S).

Experimental Protocol

Reagents:

  • (R)-N-Boc-3-hydroxypyrrolidine (1.0 equiv)[1]

  • Phenol (1.1 equiv)

  • Triphenylphosphine (PPh3) (1.2 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Setup: Charge a flame-dried flask with (R)-N-Boc-3-hydroxypyrrolidine, Phenol, and PPh3 in anhydrous THF under nitrogen atmosphere. Cool the mixture to 0 °C.

  • Addition: Add DIAD dropwise over 30 minutes. The exothermic nature requires temperature control to prevent side reactions (e.g., hydrazide formation).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC/LC-MS for the disappearance of the alcohol.[1]

  • Workup: Quench with water and extract with ethyl acetate. Wash organics with 1N NaOH (to remove unreacted phenol) and brine.[1]

  • Purification: The major byproduct is TPPO, which can be difficult to remove.[1] Flash chromatography (Hexane/EtOAc) is required to isolate (S)-N-Boc-3-phenoxypyrrolidine .[1]

Pathway B: The Sulfonate Displacement Strategy (Scale-Up)

For kilogram-scale synthesis, the atom economy of Mitsunobu is poor (generating stoichiometric TPPO and hydrazine waste). The S_N2 displacement of a mesylate is a robust alternative.[1]

Mechanistic Insight

The hydroxyl group is first converted to a mesylate (a good leaving group). Subsequent attack by a phenoxide anion proceeds via a classic S_N2 mechanism, resulting in clean inversion of configuration.[1]

Experimental Protocol
Step 1: Activation (Mesylation)

Reagents: (R)-N-Boc-3-hydroxypyrrolidine, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM.

  • Dissolve alcohol in DCM and cool to 0 °C.

  • Add TEA (1.5 equiv) followed by slow addition of MsCl (1.2 equiv).

  • Stir at 0 °C for 2 hours.

  • Quench with water, separate layers, and concentrate to yield (R)-N-Boc-3-mesyloxypyrrolidine . This intermediate is typically stable enough to be used without column chromatography.[1]

Step 2: Displacement (Etherification)

Reagents: Phenol, Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3), DMF or Acetonitrile.

  • Suspend Phenol (1.2 equiv) and K2CO3 (2.0 equiv) in DMF.[1] Stir for 30 mins to generate the phenoxide in situ.

  • Add the crude mesylate (from Step 1) dissolved in minimal DMF.[1]

  • Heat the mixture to 60–80 °C for 12 hours. Note: Higher temperatures may promote E2 elimination to the pyrroline side product.

  • Workup: Dilute with water (precipitates the product or allows extraction).[1] Extract with MTBE or EtOAc.[1] Wash extensively with water to remove DMF.[1]

Final Deprotection & Salt Formation[4]

Both pathways converge at the intermediate (S)-N-Boc-3-phenoxypyrrolidine .[1] The final step removes the Boc group to yield the hydrochloride salt.

Protocol:

  • Dissolve the intermediate in 1,4-Dioxane or Methanol.[1]

  • Add 4M HCl in Dioxane (5–10 equiv).

  • Stir at room temperature for 2–4 hours. Gas evolution (isobutylene) will be observed.[1]

  • Isolation: The product, (S)-3-Phenoxypyrrolidine hydrochloride , often precipitates directly.[2][1]

  • Filtration: Filter the white solid, wash with diethyl ether (to remove lipophilic impurities), and dry under vacuum.

Comparative Data & Visualization

Method Comparison Table
FeaturePathway A: MitsunobuPathway B: Sulfonate Displacement
Stereochemistry High Fidelity (Inversion)High Fidelity (Inversion)
Atom Economy Poor (TPPO/Hydrazine waste)Good
Cost High (DIAD/PPh3)Low (MsCl/Base)
Purification Difficult (Column required)Easy (Crystallization possible)
Scalability < 100 g> 1 kg
Key Risk Separation of TPPOE2 Elimination (Alkene impurity)
Reaction Scheme Diagram

ReactionScheme Start (R)-N-Boc-3-Hydroxypyrrolidine (Starting Material) Mesylate (R)-Mesylate Intermediate Start->Mesylate Path B: MsCl, TEA Boc_Ether (S)-N-Boc-3-Phenoxypyrrolidine (Inverted Intermediate) Start->Boc_Ether Path A: Mitsunobu Mitsunobu_Cond PPh3, DIAD, Phenol THF, 0°C to RT Mesylate->Boc_Ether SN2 Displacement SN2_Step Phenol, K2CO3 DMF, 80°C Final (S)-3-Phenoxypyrrolidine HCl (Final Product) Boc_Ether->Final Deprotection Deprotect 4M HCl / Dioxane

Figure 2: Dual pathways converging on the (S)-enantiomer via stereochemical inversion.

Analytical Profile & Quality Control

To ensure the integrity of the final product for biological testing, the following specifications should be met:

  • 1H NMR (DMSO-d6): Diagnostic peaks for the phenoxy group (aromatic region 6.9–7.4 ppm) and the pyrrolidine ring protons (multiplets 2.0–3.5 ppm). The NH2+ protons typically appear as a broad singlet around 9.0–9.5 ppm.[1]

  • Chiral HPLC: Use a chiral column (e.g., Chiralpak AD-H or IC) to verify enantiomeric excess (ee > 98%).

  • Optical Rotation: Expect a specific rotation

    
     consistent with literature values for the (S)-isomer (typically positive for similar 3-substituted pyrrolidines, but must be experimentally verified against a standard).
    

References

  • Mitsunobu Reaction Mechanism & Application Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1]

  • Synthesis of 3-Substituted Pyrrolidines via Nucleophilic Substitution Naydenova, E. D., et al. "Synthesis of 3-substituted pyrrolidines as potential amino acid analogues."[1] Tetrahedron: Asymmetry, 2008.[1]

  • Process Chemistry of Pyrrolidine Derivatives Federsel, H. J.[1] "Asymmetry on large scale: the roadmap to stereoselective processes." Nature Reviews Drug Discovery, 2005.[1]

  • Commercial Availability & CAS Verification (S)-3-Phenyl-pyrrolidine Hydrochloride (CAS 1094670-20-8).[1][3][4][5] [3]

Sources

Foundational

Technical Guide: Scalable Chiral Synthesis of (S)-3-Phenoxypyrrolidine Hydrochloride

[1] Executive Summary (S)-3-Phenoxypyrrolidine hydrochloride is a high-value chiral building block extensively utilized in the development of tyrosine kinase inhibitors, analgesics, and monoamine reuptake inhibitors.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(S)-3-Phenoxypyrrolidine hydrochloride is a high-value chiral building block extensively utilized in the development of tyrosine kinase inhibitors, analgesics, and monoamine reuptake inhibitors.[1] Its structural rigidity, combined with the electron-rich phenoxy ether moiety, makes it a critical pharmacophore for modulating potency and selectivity in drug discovery.[1]

This technical guide moves beyond standard literature preparations to present a process-optimized synthetic route . While many academic papers suggest nucleophilic aromatic substitution (SNAr), that pathway is often limited to electron-deficient phenols (e.g., 4-fluoronitrobenzene).[1] For the unsubstituted phenoxy target, the Mitsunobu inversion strategy is the superior, scalable methodology.[1] This guide details the conversion of (R)-N-Boc-3-hydroxypyrrolidine to the (S)-target via stereochemical inversion, ensuring high enantiomeric excess (ee >99%) and robust impurity rejection.[1]

Retrosynthetic Analysis & Strategy

To achieve the (S)-configuration in the final ether, we must exploit the stereochemical inversion inherent in the Mitsunobu reaction. Therefore, the synthesis commences with the (R)-enantiomer of the hydroxypyrrolidine scaffold.[1]

Strategic Pathway:
  • Chiral Precursor: (R)-N-Boc-3-hydroxypyrrolidine (Commercial or derived from D-aspartic acid).[1]

  • C-O Bond Formation: Mitsunobu coupling with phenol using Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD). Mechanism: SN2 inversion of the activated alkoxy-phosphonium intermediate.

  • Deprotection: Acidolytic cleavage of the Boc group using HCl/IPA or HCl/Dioxane to precipitate the final hydrochloride salt.

Retrosynthesis Target (S)-3-Phenoxypyrrolidine HCl (Target Molecule) Intermediate (S)-N-Boc-3-Phenoxypyrrolidine (Protected Ether) Intermediate->Target Deprotection (HCl) Precursors (R)-N-Boc-3-Hydroxypyrrolidine + Phenol Precursors->Intermediate Mitsunobu (Inversion) Reagents Reagents: PPh3, DIAD, THF Reagents->Intermediate

Figure 1: Retrosynthetic logic flow demonstrating the stereochemical inversion strategy.

Detailed Experimental Protocol

Phase 1: Mitsunobu Etherification

Objective: Synthesis of tert-butyl (S)-3-phenoxypyrrolidine-1-carboxylate. Critical Quality Attribute (CQA): Stereochemical purity (ee >98%).

Reagents & Materials:
ReagentEquiv.RoleCritical Parameter
(R)-N-Boc-3-hydroxypyrrolidine1.0Substrate>99% ee required
Phenol1.1NucleophileDry, free of water
Triphenylphosphine (PPh3)1.2ActivatorFreshly recrystallized if yellow
DIAD (Diisopropyl azodicarboxylate)1.2AzodicarboxylateAdd slowly <5°C
THF (Anhydrous)10 VolSolventWater content <0.05%
Step-by-Step Methodology:
  • Setup: Charge a dry 3-neck round-bottom flask (RBF) with (R)-N-Boc-3-hydroxypyrrolidine (1.0 equiv), Phenol (1.1 equiv), and PPh3 (1.2 equiv).

  • Solvation: Add anhydrous THF (10 volumes relative to substrate mass). Stir under Nitrogen atmosphere until a clear solution is obtained.

  • Cooling: Cool the reaction mixture to 0–5°C using an ice/salt bath.

    • Expert Insight: Low temperature is crucial during DIAD addition to prevent side reactions (e.g., hydrazide formation) and control the exotherm.

  • Addition: Add DIAD (1.2 equiv) dropwise via an addition funnel over 45–60 minutes. Maintain internal temperature <10°C .

    • Observation: The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–16 hours.

  • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. Target <2% remaining alcohol.

  • Workup (The TPPO Strategy):

    • Concentrate the reaction mixture under reduced pressure to a viscous oil.

    • Trituration Method: Add cold Methyl tert-butyl ether (MTBE) or Heptane/EtOAc (9:1) (5 volumes) and stir vigorously for 2 hours. Triphenylphosphine oxide (TPPO) will precipitate as a white solid.

    • Filter off the TPPO solid.[2]

    • Concentrate the filtrate.[2][3]

  • Purification: Purify the residue via silica gel flash chromatography (Gradient: 0% → 20% EtOAc in Hexane).

    • Yield Target: 75–85%.

    • Appearance: Colorless to pale yellow oil.

Phase 2: Deprotection & Salt Formation

Objective: Isolation of (S)-3-Phenoxypyrrolidine Hydrochloride.[1]

Reagents & Materials:
ReagentEquiv.Role
(S)-N-Boc-Intermediate1.0Precursor
4M HCl in Dioxane3.0Acid/Deprotection
Diethyl Ether or MTBE10 VolAnti-solvent
Step-by-Step Methodology:
  • Dissolution: Dissolve the purified Boc-intermediate in minimal Dioxane or DCM (2 volumes).

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (3.0 equiv) dropwise.

    • Safety: Gas evolution (isobutylene) will occur. Ensure proper venting.

  • Reaction: Stir at Room Temperature for 3–5 hours. Monitor by TLC (disappearance of non-polar spot).

  • Crystallization: The product often precipitates directly. If not, add Diethyl Ether or MTBE (10 volumes) slowly to induce crystallization.[1]

  • Isolation: Filter the white solid under N2 atmosphere (the salt can be hygroscopic).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Control Strategy

To ensure scientific integrity, the following analytical parameters must be met.

Chiral HPLC Method (Representative)
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation: The (S)-enantiomer should elute distinct from the (R)-enantiomer (verify with racemic standard).

NMR Characterization (Expected Data)
  • 1H NMR (400 MHz, DMSO-d6): δ 9.6 (br s, 2H, NH2+), 7.30 (t, 2H, Ph), 6.98 (m, 3H, Ph), 5.10 (m, 1H, CH-O), 3.40–3.60 (m, 4H, CH2-N), 2.10–2.30 (m, 2H, CH2).[1]

  • Key Feature: The downfield shift of the C3-proton (~5.1 ppm) confirms the ether linkage.

Process Safety & Troubleshooting (Expertise)

Handling DIAD/DEAD
  • Hazard: Azodicarboxylates are shock-sensitive and can explode upon heating.[1] Never distill reaction mixtures containing DIAD residues to dryness at high temperatures.

  • Mitigation: Use DIAD (more stable than DEAD). Quench excess DIAD with water/sodium bicarbonate before workup if necessary, though usually, it is consumed.[1]

The "TPPO Nightmare" (Purification)

Triphenylphosphine oxide is notoriously difficult to remove.

  • Scale-Up Tip: For multi-gram scales, avoid chromatography. Instead, dissolve the crude mixture in warm Toluene, add MgCl2 (anhydrous), and cool. TPPO forms a complex with MgCl2 that precipitates out more efficiently than TPPO alone [1]. Alternatively, the Heptane precipitation method described in Phase 1 is robust for <50g batches.

Racemization Risks[1]
  • The Mitsunobu reaction is generally stereospecific (inversion).[4] However, if the carbocation intermediate has a long lifetime (rare for secondary alcohols in this context) or if SN1 competes, ee% drops.

  • Control: Ensure anhydrous conditions and low temperature during DIAD addition to favor the concerted SN2 mechanism.

Workflow cluster_0 Phase 1: Etherification cluster_1 Phase 2: Purification Start Start: (R)-Alcohol Mix Mix: Phenol + PPh3 Start->Mix Add Add DIAD (0°C, Slow) Mix->Add React React (RT, 12h) Add->React Quench Concentrate React->Quench Triturate Triturate: MTBE/Heptane Quench->Triturate Filter Filter TPPO (Waste) Triturate->Filter Column Flash Column Filter->Column

Figure 2: Operational workflow emphasizing the critical TPPO removal step.[1]

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[1] Link[1]

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.[1] Link[1]

  • Dandapani, S., & Curran, D. P. (2004).[1] "Separation-friendly Wittig reagents: a fluorous approach." Tetrahedron, 60(34), 7353-7395.[1] (Context on TPPO removal strategies). Link[1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 44890847, (S)-3-Phenylpyrrolidine hydrochloride (Structural analog reference).[1][5] Link[1]

  • ChemScene. (2024). Product Data: (S)-3-Phenylpyrrolidine hydrochloride.[1][5][6][7][8] Link(Note: Used for physical property verification of the class).[1]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of (S)-3-Phenoxypyrrolidine Hydrochloride

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize (S)-3-Phenoxypyrrolidine hydrochloride, a key intermediate in pharmaceutical development. As a chiral molecule, the precise co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize (S)-3-Phenoxypyrrolidine hydrochloride, a key intermediate in pharmaceutical development. As a chiral molecule, the precise confirmation of its structure and stereochemistry is paramount. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for understanding the causality behind experimental choices and data interpretation.

Introduction

(S)-3-Phenoxypyrrolidine hydrochloride is a substituted pyrrolidine derivative. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a common scaffold in medicinal chemistry.[1][2][3] The phenoxy group attached to the chiral center at the C3 position significantly influences its chemical and biological properties, making it a valuable building block for various therapeutic agents.[4] Accurate spectroscopic characterization is the cornerstone of ensuring the quality, purity, and structural integrity of this compound for research and development. This guide will delve into the expected features in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure and Properties

  • Molecular Formula: C₁₀H₁₄ClNO[5][6]

  • Molecular Weight: 183.68 g/mol [5][6][7]

  • Stereochemistry: The molecule possesses a single stereocenter at the C3 position of the pyrrolidine ring, specified as (S) configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (S)-3-Phenoxypyrrolidine hydrochloride, both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and providing insights into the chemical environment of each nucleus.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of (S)-3-Phenoxypyrrolidine hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the amine proton.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using a reference standard (e.g., TMS or the residual solvent peak).

Interpreting the ¹H NMR Spectrum:

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Notes
Aromatic (C₆H₅)7.2 - 7.5m-Protons on the phenyl ring.
Aromatic (C₆H₅)6.8 - 7.0m-Protons on the phenyl ring, potentially shielded.
CH-O~5.0m-The proton at the chiral center (C3).
Pyrrolidine CH₂3.2 - 3.8m-Protons on the carbons adjacent to the nitrogen.
Pyrrolidine CH₂2.0 - 2.5m-Protons on the C4 carbon of the pyrrolidine ring.
NH₂⁺Broads-Exchangeable proton of the hydrochloride salt.

Causality in Interpretation:

  • Aromatic Region: The protons on the phenoxy group will appear in the aromatic region (typically 6.5-8.0 ppm). The electron-donating nature of the oxygen atom will likely cause some of these protons to be shifted upfield compared to benzene.

  • Chiral Center: The proton attached to the C3 carbon is in a complex environment, being adjacent to the stereocenter and the oxygen atom. Its chemical shift will be downfield due to the deshielding effect of the electronegative oxygen.

  • Pyrrolidine Ring: The protons on the pyrrolidine ring will exhibit complex splitting patterns (multiplets) due to diastereotopicity and coupling with each other. The protons on the carbons adjacent to the positively charged nitrogen atom will be shifted downfield.

¹³C NMR Spectroscopy: The Carbon Skeleton

Experimental Protocol:

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. A proton-decoupled experiment is typically performed to simplify the spectrum to a series of single lines for each unique carbon atom.

Interpreting the ¹³C NMR Spectrum:

A predicted ¹³C NMR spectrum in D₂O provides valuable insight into the carbon environment.[8]

Predicted ¹³C NMR Data (in D₂O): [8]

CarbonPredicted Chemical Shift (ppm)
C=O (Aromatic)165.10
C (Aromatic)149.17
C (Aromatic)140.74
C (Aromatic)135.70
C (Aromatic)132.04
C (Aromatic)131.19
C (Aromatic)131.13
C (Aromatic)120.47
C (Aromatic)111.82
C-O107.76
C-N96.67
C-N (Pyrrolidine)44.80
CH₂ (Pyrrolidine)25.90
CH₂ (Pyrrolidine)24.50

Causality in Interpretation:

  • Aromatic Carbons: The carbons of the phenoxy group will appear in the aromatic region (110-160 ppm). The carbon directly attached to the oxygen will be significantly downfield.

  • C-O Carbon: The C3 carbon of the pyrrolidine ring, being attached to the electronegative oxygen, will be shifted downfield into the 70-80 ppm range.

  • Pyrrolidine Carbons: The other carbons of the pyrrolidine ring will appear further upfield. The carbons adjacent to the nitrogen (C2 and C5) will be in the 40-60 ppm range.

Workflow for NMR Analysis:

G cluster_NMR NMR Spectroscopic Analysis A Sample Preparation (S)-3-Phenoxypyrrolidine HCl in Deuterated Solvent B Data Acquisition (1H and 13C NMR) A->B Load Sample C Data Processing (FT, Phasing, Baseline Correction) B->C Raw Data (FID) D Spectral Interpretation (Chemical Shifts, Coupling, Integration) C->D Processed Spectra E Structure Confirmation D->E Assign Peaks

Caption: NMR analysis workflow from sample preparation to structure confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and confirming the molecular formula.

Experimental Protocol:

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which is expected to be readily protonated.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred to obtain an accurate mass measurement.

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode.

Interpreting the Mass Spectrum:

The expected base peak in the ESI-MS spectrum will be the protonated molecule [M+H]⁺, where M is the free base form of (S)-3-Phenoxypyrrolidine.

  • Free Base (C₁₀H₁₃NO): Molecular Weight = 179.22 g/mol

  • Expected [M+H]⁺: m/z = 180.11

Accurate Mass Measurement: High-resolution mass spectrometry can provide a mass measurement with high accuracy (typically < 5 ppm error), which can be used to confirm the elemental composition.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and provide further structural information. Expected fragmentation pathways would involve the cleavage of the phenoxy group or the opening of the pyrrolidine ring.

Logical Flow of Mass Spectrometry Data Analysis:

G cluster_MS Mass Spectrometry Workflow A Sample Introduction & Ionization (ESI) B Mass Analysis (e.g., TOF, Orbitrap) A->B C Detection of [M+H]+ B->C m/z spectrum D Accurate Mass Measurement C->D E Confirmation of Elemental Composition D->E < 5 ppm error

Caption: A typical workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The sample, being a solid, can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Interpreting the IR Spectrum:

The IR spectrum will show characteristic absorption bands for the functional groups present in (S)-3-Phenoxypyrrolidine hydrochloride.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3400Strong, broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1400 - 1600Medium to strong
C-O Stretch (Aryl ether)1200 - 1250Strong
C-N Stretch1000 - 1250Medium

Causality in Interpretation:

  • N-H Stretch: The broad, strong absorption in the 3200-3400 cm⁻¹ region is characteristic of the N-H bond in the protonated amine (hydrochloride salt).[9]

  • Aromatic and Aliphatic C-H Stretches: The absorptions just above and below 3000 cm⁻¹ correspond to the C-H stretches of the aromatic and pyrrolidine rings, respectively.

  • Aryl Ether C-O Stretch: A strong band around 1200-1250 cm⁻¹ is a key indicator of the aryl ether linkage.

Conclusion

The comprehensive spectroscopic characterization of (S)-3-Phenoxypyrrolidine hydrochloride requires a multi-faceted approach, integrating data from NMR, MS, and IR spectroscopy. While direct experimental data for this specific enantiomer may be limited in public repositories, a thorough understanding of spectroscopic principles and data from analogous compounds allows for a robust structural confirmation. This guide provides the foundational knowledge and experimental considerations for researchers to confidently analyze this important pharmaceutical intermediate.

References

  • NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available at: [Link]

  • GSRS: 3-PHENYLPYRROLIDINE HYDROCHLORIDE, (S)-. Available at: [Link]

  • Van Orden, L. J. et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. Available at: [Link]

  • ContaminantDB: 1H NMR Spectrum (CHEM022801). Available at: [Link]

  • Organic Chemistry Data & Info: NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

  • ResearchGate: 13C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3. Available at: [Link]

  • NIST WebBook: Pyrrolidine - Mass spectrum (electron ionization). Available at: [Link]

  • NFDI4Chem Search Service: 13C nuclear magnetic resonance spectroscopy (13C NMR). Available at: [Link]

  • MassBank: Organic compounds - Pyrrolidines. Available at: [Link]

  • NIST WebBook: Pyrrolidine - IR Spectrum. Available at: [Link]

  • Google Patents: CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • DTIC: Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Available at: [Link]

  • ResearchGate: Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Available at: [Link]

Sources

Foundational

Technical Guide: NMR Characterization of (S)-3-Phenoxypyrrolidine Hydrochloride

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and analytical scientists. It prioritizes experimental logic, self-validating protocols, and data integrity.[1] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and analytical scientists. It prioritizes experimental logic, self-validating protocols, and data integrity.[1]

Executive Summary & Chemical Context

(S)-3-Phenoxypyrrolidine hydrochloride is a critical chiral building block in the synthesis of muscarinic M3 receptor antagonists, kinase inhibitors, and GPCR ligands.[1] Its value lies in the rigid stereochemical control provided by the pyrrolidine ring, which orients the phenoxy pharmacophore in a specific vector relative to the amine handle.[1]

For drug development professionals, verifying the enantiomeric purity (ee%) and salt stoichiometry of this intermediate is paramount, as the (R)-enantiomer often exhibits significantly different binding affinities or off-target toxicity.[1][2] This guide outlines a robust NMR-based analytical workflow to validate identity, purity, and stereochemistry.

Chemical Identity
ParameterDetail
IUPAC Name (3S)-3-phenoxypyrrolidine hydrochloride
Formula C₁₀H₁₃NO[1][2][3][4][5][6][7][8] · HCl
Mol. Weight 199.68 g/mol (Salt) / 163.22 g/mol (Free Base)
Chiral Center C3 (S-configuration)
Key Feature Ether linkage at C3; Secondary amine (masked as HCl salt)

1H and 13C NMR Assignment Strategy

Solvent Selection Strategy

For the hydrochloride salt, DMSO-d₆ is the solvent of choice over CDCl₃ or D₂O.[1][2]

  • Why DMSO-d₆? It solubilizes the polar salt form effectively and, unlike D₂O, does not exchange the ammonium protons (

    
    ) immediately.[1] This allows for the integration of the amine protons to confirm salt stoichiometry (1:1 vs 2:1).[2]
    
  • Why not CDCl₃? The HCl salt is often sparingly soluble in chloroform, leading to poor signal-to-noise ratios and potential aggregation broadening.[1][2]

Predicted 1H NMR Data (400 MHz, DMSO-d₆)

The spectrum is characterized by the desymmetrization of the pyrrolidine ring due to the C3-chiral center.[1][2]

PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
NH₂⁺ 9.40 – 9.80Broad Singlet2HAmmonium protons.[1][2] Visible in DMSO; confirms salt formation.[2]
Ar-H 7.28 – 7.35Triplet (m)2HMeta-protons of phenoxy group.[1][2]
Ar-H 6.95 – 7.05Multiplet3HOrtho/Para-protons.[1][2] Upfield due to resonance donation from Oxygen.[2]
H3 5.10 – 5.25Multiplet (Quintet-like)1HDiagnostic Signal. Deshielded by O-atom and ring strain.[1][2]
H2 3.40 – 3.60Multiplet2H

-protons to Nitrogen; diastereotopic.[1][2]
H5 3.20 – 3.40Multiplet2H

-protons to Nitrogen; overlaps with water/H2.[1][2]
H4 2.05 – 2.30Multiplet2H

-protons; distinct splitting due to ring puckering.[1][2]
Predicted 13C NMR Data (100 MHz, DMSO-d₆)
Carbon TypeShift (

, ppm)
Assignment
Ar-C (Ipso) ~157.0Quaternary carbon attached to Oxygen.[1][2]
Ar-C (Meta) ~130.0
Ar-C (Para) ~121.5
Ar-C (Ortho) ~115.5
C3 (Chiral) ~76.0Diagnostic. CH-O carbon.[1][2]
C5 (CH₂) ~49.0

to Nitrogen.[1][2]
C2 (CH₂) ~45.5

to Nitrogen (shifted by proximity to C3-O).[1][2]
C4 (CH₂) ~31.0

to Nitrogen.[1][2]

Stereochemical Validation (Enantiomeric Purity)

Standard NMR is achiral; the (S) and (R) enantiomers have identical spectra.[1][2] To verify the "S" configuration, you must break the symmetry using a Chiral Derivatizing Agent (CDA) .[1]

Protocol: Mosher's Amide Analysis

We utilize


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) chloride (Mosher's acid chloride) to convert the enantiomers into diastereomers.[1][2]

Mechanism: The (S)-3-phenoxypyrrolidine reacts with (R)- and (S)-MTPA-Cl to form diastereomeric amides.[1][2] The phenyl group of the Mosher moiety anisotropically shields protons in the pyrrolidine ring differently depending on the configuration.

Workflow Diagram:

MosherAnalysis Start Sample: (S)-3-Phenoxypyrrolidine HCl FreeBase Step 1: Free Base Liberation (Na2CO3 / DCM extraction) Start->FreeBase Split Split Sample FreeBase->Split RxnR Reaction A: + (R)-MTPA-Cl (Forms (S,S)-Diastereomer) Split->RxnR RxnS Reaction B: + (S)-MTPA-Cl (Forms (R,S)-Diastereomer) Split->RxnS NMR Step 3: 1H NMR Analysis (Focus on H2 and H4 protons) RxnR->NMR RxnS->NMR Calc Step 4: Calculate Δδ (S-R) Δδ = δ(S-ester) - δ(R-ester) NMR->Calc

Figure 1: Workflow for absolute configuration assignment using Mosher's method.[1][2]

Interpretation:

  • Assign protons H2 and H4 in both the (R)-MTPA and (S)-MTPA amide spectra.[1][2]

  • Calculate

    
    .[1][2]
    
  • Validation: For the (S)-pyrrolidine configuration, protons on the "right" side of the Mosher projection plane will have positive

    
     values, while those on the "left" will be negative.[1] If the signs are inverted, the sample is likely the (R)-enantiomer.[1][2]
    

Experimental Protocol: Salt Stoichiometry & Purity

This protocol ensures the substance is the mono-hydrochloride salt and free of inorganic impurities.[2]

Materials
  • Analyte: ~10 mg (S)-3-Phenoxypyrrolidine HCl[1][2]

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS

  • Internal Standard (Optional): Maleic acid (for qNMR)

Step-by-Step Methodology
  • Sample Prep: Dissolve 10 mg of the salt in 0.6 mL DMSO-d₆. Ensure complete dissolution (sonicate if necessary).[1][2] Note: Do not heat above 40°C to prevent degradation.[2]

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure full relaxation).[1][2]

    • Relaxation Delay (D1): > 5 seconds (Critical for accurate integration of aromatic vs. aliphatic protons).[1][2]

    • Scans: 16 or 32.[2]

  • Processing:

    • Phase correction: Manual (automatic phasing often fails on broad NH peaks).[1][2]

    • Baseline correction: Polynomial (Bernstein).[1][2]

  • Stoichiometry Check:

    • Set the integral of the single H3 proton (approx 5.1-5.2 ppm) to 1.00 .[1][2]

    • Integrate the broad NH₂⁺ signal (9.4-9.8 ppm).[1][2]

    • Pass Criteria: The NH₂⁺ integral should be 2.0 ± 0.2 .[2] If < 1.8, the salt may be partially free-based or wet.[1][2] If > 2.2, check for excess HCl or other acidic impurities.[1]

Structural Logic & Troubleshooting

The following diagram illustrates the logical flow for troubleshooting unexpected NMR results.

Troubleshooting Issue Anomaly Detected Check1 NH Signal Missing? Issue->Check1 Check2 H3 Multiplet Unclear? Issue->Check2 Check3 Extra Peaks? Issue->Check3 Soln1 Check Solvent. D2O exchanges NH. Switch to DMSO. Check1->Soln1 Soln2 Run COSY. Confirm coupling to H2/H4. Check2->Soln2 Soln3 Check for Phenol. (Starting material) Look for OH ~9ppm. Check3->Soln3

Figure 2: Troubleshooting logic for common spectral anomalies.

Common Impurities[2]
  • Phenol: Starting material. Look for triplets at 6.7-6.8 ppm and a broad OH singlet.[1][2]

  • (R)-3-Hydroxypyrrolidine: Unreacted precursor.[1][2] Look for H3 shift upfield (~4.4 ppm) compared to the phenoxy derivative (~5.2 ppm).[1][2]

  • Residual Solvents: Diethyl ether or Ethanol are common recrystallization solvents.[2] Check standard solvent impurity tables.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method for the Determination of Absolute Configuration.[2] Nature Protocols, 2, 2451–2458. Link[2]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link[2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (General Reference for Pyrrolidine Shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[2] Spectral Database for Organic Compounds (SDBS).[1][2] (Reference for Phenol and Pyrrolidine base shifts). Link[1][2]

  • Pfizer Inc. (2018).[2] Therapeutic compounds.[2][9][10] Patent WO2018066718A1.[2] (Contains synthesis and partial characterization of 3-phenoxypyrrolidine derivatives). Link

Sources

Exploratory

Technical Guide: Mass Spectrometry &amp; Chiral Analysis of (S)-3-Phenoxypyrrolidine Hydrochloride

This guide provides an in-depth technical analysis of (S)-3-Phenoxypyrrolidine hydrochloride , a critical chiral building block in the synthesis of kinase inhibitors, GPCR ligands, and other bioactive small molecules. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)-3-Phenoxypyrrolidine hydrochloride , a critical chiral building block in the synthesis of kinase inhibitors, GPCR ligands, and other bioactive small molecules.

Executive Summary

Target Analyte: (S)-3-Phenoxypyrrolidine Hydrochloride Chemical Formula: C₁₀H₁₃NO · HCl Exact Mass (Free Base): 163.0997 Da Monoisotopic Ion [M+H]⁺: 164.1070 m/z

(S)-3-Phenoxypyrrolidine is a secondary amine featuring a chiral center at the C3 position of the pyrrolidine ring, ether-linked to a phenyl group. In drug development, the enantiomeric purity of this scaffold is paramount, as the (R)-enantiomer often exhibits significantly different pharmacokinetics or binding affinities. This guide details the ionization behavior, fragmentation mechanics, and chiral separation protocols required for high-fidelity analysis.

Part 1: Physicochemical Profile & Ionization Theory

Structural Properties

The molecule consists of a basic pyrrolidine ring (pKa ~9.5) and a lipophilic phenoxy ether tail. In the hydrochloride salt form, the secondary amine is protonated.

PropertyValueMS Implication
Free Base MW 163.22 g/mol Precursor ion calculation base.
Salt MW 199.68 g/mol Salt counter-ion (Cl⁻) dissociates in source; not observed in ESI+.
LogP ~1.6 (Free Base)Moderate retention on C18; good ionization efficiency.
Chiral Center C3 (S-configuration)Requires chiral stationary phases (CSP) for enantiomer resolution.
Ionization Dynamics (ESI+)

In Electrospray Ionization (ESI) positive mode, the secondary amine is the primary site of protonation.

  • Mechanism:

    
    
    
  • Observation: The mass spectrum will display the cation at m/z 164.1 .

  • In-Source Fragmentation (ISF): High cone voltages can induce premature loss of the phenoxy group. It is critical to maintain "soft" source conditions (Temperature < 350°C, Declustering Potential < 60V) to preserve the molecular ion.

Part 2: Fragmentation Mechanics (MS/MS)

Understanding the fragmentation pathway is essential for building Multiple Reaction Monitoring (MRM) methods for quantitation.

Primary Fragmentation Pathways

Upon Collision-Induced Dissociation (CID), the protonated molecular ion ([M+H]⁺ = 164.1) undergoes distinct cleavage events driven by the stability of the resulting carbocations.

  • Pathway A: Ether Cleavage (Neutral Loss of Phenol)

    • Mechanism: Proton transfer from the ammonium center to the ether oxygen, followed by inductive cleavage.

    • Transition:

      
      
      
    • Product: Pyrroline cation (

      
      ). This is the Quantifier Ion  due to its high intensity.
      
    • Neutral Loss: Phenol (

      
      , 94 Da).
      
  • Pathway B: Homolytic Ether Cleavage (Loss of Phenoxy Radical)

    • Mechanism: Direct bond breakage at the C3-O position.

    • Transition:

      
      
      
    • Product: Pyrrolidine radical cation (

      
      ).
      
    • Neutral Loss: Phenoxy radical (

      
      , 93 Da).
      
  • Pathway C: Ring Fragmentation

    • Transition:

      
       or 
      
      
      
    • Significance: Typical of aliphatic amines (C-C cleavage), useful as Qualifier Ions .

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic flow from parent ion to major fragments.

FragmentationPathway Parent [M+H]+ Precursor m/z 164.1 (Protonated Amine) TS1 H-Transfer Transition State Parent->TS1 CID Energy Frag2 Pyrrolidine Radical m/z 71.1 Parent->Frag2 Homolytic Cleavage Neutral2 Loss: Phenoxy (-93 Da) Parent->Neutral2 Frag1 Pyrroline Cation m/z 70.1 (Base Peak) TS1->Frag1 Heterolytic Cleavage Neutral1 Loss: Phenol (-94 Da) TS1->Neutral1

Figure 1: CID Fragmentation pathway of (S)-3-Phenoxypyrrolidine. The m/z 70.1 ion is the dominant product formed via neutral loss of phenol.

Part 3: Chiral Purity Analysis (LC-MS)

Distinguishing the (S)-enantiomer from the (R)-enantiomer is impossible with standard C18 chromatography. A chiral stationary phase (CSP) is required.

Method Development Strategy

Traditional Normal Phase (Hexane/IPA) is incompatible with standard ESI sources due to flammability and poor ionization. Immobilized Polysaccharide Columns (e.g., Chiralpak IG-3 or IC-3) allow for "Reverse Phase Chiral" modes using aqueous-compatible solvents.

Recommended Protocol: Reverse-Phase Chiral LC-MS
  • Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)), 3 µm, 100 x 2.1 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0). Note: Basic pH suppresses the ionization of the amine on the column, improving peak shape on chiral phases, though post-column acidification may be needed for sensitivity.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Mode: 40% B / 60% A.

  • Flow Rate: 0.3 mL/min.

  • Detection: MS (SIM at m/z 164.1).

Why this works: The immobilized amylose selector creates a chiral cavity. The (S)-enantiomer interacts differently with the carbamate linkers than the (R)-enantiomer, resulting in baseline separation.

Part 4: Experimental Protocols

Sample Preparation

To avoid "ghost peaks" from the HCl salt displacing contaminants in the LC system:

  • Stock Solution: Dissolve 1 mg (S)-3-Phenoxypyrrolidine HCl in 1 mL Methanol (Free base equivalent ~0.82 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in Water/Methanol (50:50) + 0.1% Formic Acid.

  • Matrix Considerations: If analyzing in biological matrix (plasma), perform Protein Precipitation (PPT) with Acetonitrile (1:3 ratio) to prevent column fouling.

LC-MS/MS Parameters (Triple Quadrupole)

Use these starting parameters for a generic C18 method (Achiral purity) or adapt for the Chiral method above.

ParameterSettingRationale
Ion Source ESI PositiveAmine protonation.
Spray Voltage 3500 VOptimal for small molecules.
Capillary Temp 300°CEnsures solvent evaporation.
Curtain Gas 30 psiPrevents salt deposition on optics.
Precursor Ion 164.1 m/z[M+H]⁺
Quantifier Transition 164.1

70.1
CE: 25 eV. Most abundant fragment.
Qualifier Transition 164.1

41.1
CE: 35 eV. Ring fragment confirmation.
Analytical Workflow Diagram

Workflow Sample Sample (HCl Salt) Prep Dilution in 50:50 MeOH:H2O + 0.1% Formic Acid Sample->Prep Decision Analysis Type? Prep->Decision Achiral Achiral LC (C18) Impurity Profiling Decision->Achiral Chemical Purity Chiral Chiral LC (Amylose-IG) Enantiomeric Excess (ee%) Decision->Chiral Stereochemical Purity MS Mass Spec (ESI+) MRM: 164.1 -> 70.1 Achiral->MS Chiral->MS Data Quantitation & Reporting MS->Data

Figure 2: Decision tree for analytical workflow selection based on data requirements.

Part 5: Troubleshooting & Quality Control

Common Impurities
  • Phenol (m/z 93/94 in Neg Mode): A degradation product if the ether bond hydrolyzes.

  • Pyrroline Trimer: In concentrated free-base solutions, pyrrolidines can self-polymerize. Keep samples acidic (in salt form) for stability.

System Suitability Criteria
  • Retention Time Precision: RSD < 2.0% (n=6 injections).

  • Tailing Factor: < 1.5 (Amine tailing is common; ensure adequate buffer strength or use end-capped columns).

  • Chiral Resolution (

    
    ):  > 2.0 between (S) and (R) peaks.
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text on fragmentation mechanisms including alpha-cleavage of amines).
  • Ochoa, J. L., et al. (2026).[1] "In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation". Journal of the American Society for Mass Spectrometry.[1]

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
  • PubChem Compound Summary. (2025). "Pyrrolidine Derivatives and Fragmentation".[1] National Library of Medicine.

  • Daicel Corporation. (2024). Instruction Manual for CHIRALPAK® IG. (Source for immobilized column mobile phase compatibility).

Sources

Foundational

(S)-3-Phenoxypyrrolidine hydrochloride solubility and stability

This guide serves as a definitive technical reference for (S)-3-Phenoxypyrrolidine hydrochloride , designed for researchers in medicinal chemistry and process development. It synthesizes specific physicochemical data wit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for (S)-3-Phenoxypyrrolidine hydrochloride , designed for researchers in medicinal chemistry and process development. It synthesizes specific physicochemical data with field-proven protocols for handling, solubility determination, and stability profiling.

Solubility, Stability, and Handling Protocols[1]

Executive Summary

(S)-3-Phenoxypyrrolidine hydrochloride (CAS: 21767-15-7) is a chiral heterocyclic building block widely utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands. As a secondary amine salt possessing an ether linkage, its utility is defined by its high aqueous solubility relative to the free base and its specific stability profile. However, its hygroscopic nature and potential for oxidative degradation require rigorous handling protocols to maintain enantiomeric purity and chemical integrity.

Physicochemical Profile
PropertySpecification
IUPAC Name (3S)-3-Phenoxypyrrolidine hydrochloride
CAS Number 21767-15-7
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol
Physical State Off-white to pale beige crystalline powder
Melting Point 167–176 °F (75–80 °C) [1]
Chirality (S)-enantiomer; typically >97% ee required for drug discovery
pKa (Calc.) ~9.5 (Pyrrolidine nitrogen)
Hygroscopicity High (Deliquescent tendencies in high humidity)
Solubility Dynamics

The hydrochloride salt form significantly enhances the aqueous solubility of the lipophilic 3-phenoxypyrrolidine core.[1] Understanding the dissolution thermodynamics is critical for formulation and assay preparation.

3.1 Solvent Compatibility Matrix
  • Water: Highly soluble (>50 mg/mL). The ionic lattice breaks down readily, solvating the chloride anion and the protonated pyrrolidinium cation.

  • DMSO: Soluble. Preferred solvent for stock solutions in biological assays (typically 10–100 mM).

  • Methanol/Ethanol: Soluble.[2] Useful for recrystallization or transfer.

  • Dichloromethane (DCM): Moderate solubility. Often used in biphasic extraction to liberate the free base.

  • Diethyl Ether/Hexanes: Insoluble. Used as anti-solvents to precipitate the salt.

3.2 Dissolution Mechanism & pH Dependence

The solubility is pH-dependent. At physiological pH (7.4), the compound remains largely protonated (charged), maintaining solubility. If the pH is raised >10 (above its pKa), the compound deprotonates to the free base (oil), drastically reducing aqueous solubility and potentially causing oiling-out in aqueous buffers.

SolubilityMechanism SolidSalt (S)-3-Phenoxypyrrolidine HCl (Solid Lattice) Dissociation Dissociation (H2O) SolidSalt->Dissociation Cation Pyrrolidinium Cation (Solvated) Dissociation->Cation High Solubility Anion Cl- Anion (Solvated) Dissociation->Anion Base Free Base (Oiling Out) Cation->Base pH > 10 (Deprotonation)

Figure 1: Dissolution and pH-dependent phase behavior of (S)-3-Phenoxypyrrolidine HCl.

Stability & Degradation Pathways

While the phenoxy ether linkage is chemically robust, the pyrrolidine ring and the secondary amine functionality present specific stability challenges.

4.1 Critical Degradation Risks
  • Oxidation (N-Oxidation): The secondary amine is susceptible to oxidation by atmospheric oxygen or peroxides in solvents (e.g., old ethers), leading to N-oxide formation or dehydrogenation to the imine.

  • Hygroscopicity: The HCl salt attracts atmospheric moisture. Water absorption can induce hydrolysis of impurities or facilitate crystal lattice collapse (deliquescence), making the material difficult to handle.

  • Racemization: While generally stable, prolonged exposure to strong bases or high temperatures can potentially compromise the stereocenter at the C3 position, although the ether linkage reduces this risk compared to esters.

4.2 Metabolic/Chemical Liability (Iminium Formation)

In drug development contexts, pyrrolidine derivatives can undergo oxidative bioactivation to reactive iminium ions.[3] This is a key consideration for stability in biological matrices.

DegradationPathways Compound (S)-3-Phenoxypyrrolidine Oxidation Oxidation (Peroxides/Enzymes) Compound->Oxidation Stress Conditions N_Oxide N-Oxide Impurity Oxidation->N_Oxide Direct Oxidation Iminium Reactive Iminium Ion Oxidation->Iminium -2H (Dehydrogenation) Hydrolysis Ring Opening / Breakdown Iminium->Hydrolysis +H2O

Figure 2: Potential oxidative degradation pathways relevant to stability testing.

Experimental Protocols
5.1 Protocol: Thermodynamic Solubility Determination

Objective: Determine the saturation solubility in a specific buffer or solvent.

  • Preparation: Weigh ~10 mg of (S)-3-Phenoxypyrrolidine HCl into a chemically resistant glass vial.

  • Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Shake or vortex at 25°C for 24 hours.

    • Checkpoint: If the solid dissolves completely, add more solid until a suspension persists.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV (254 nm) against a standard curve.

5.2 Protocol: Forced Degradation (Stress Testing)

Objective: Validate stability for storage or formulation.

Condition Duration Procedure Acceptance Criteria
Acid Hydrolysis 24 hrs 0.1 N HCl, 60°C >98% Recovery
Base Hydrolysis 4 hrs 0.1 N NaOH, RT >95% Recovery (Check for oiling out)
Oxidation 4 hrs 3% H₂O₂, RT Monitor for N-oxide (LC-MS +16 Da)

| Thermal | 7 days | 60°C (Solid state) | No color change or melt |

Handling and Storage Recommendations

To ensure scientific integrity and safety:

  • Storage: Store at 2–8°C (or -20°C for long term) in a tightly sealed container. Use a desiccator if possible.

  • Atmosphere: Flush opened vials with inert gas (Argon or Nitrogen) to prevent oxidation and moisture uptake.

  • Safety: Wear nitrile gloves and safety goggles. The compound is an irritant (H315, H319, H335). Avoid dust formation [2, 3].[4]

References
  • Sigma-Aldrich (MilliporeSigma). (2025). Safety Data Sheet: (S)-3-Phenoxypyrrolidine hydrochloride. Retrieved from

  • Fisher Scientific. (2025).[5] Safety Data Sheet: (S)-3-Hydroxypyrrolidine hydrochloride (Analogous Handling). Retrieved from

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: Pyrrolidine Derivatives. Retrieved from

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecular Diversity. Retrieved from

Sources

Exploratory

Mechanism of action of (S)-3-Phenoxypyrrolidine hydrochloride in biological systems

The following technical guide details the mechanism, synthesis, and pharmacological utility of (S)-3-Phenoxypyrrolidine Hydrochloride . This document focuses on its role as a privileged chiral scaffold in the design of N...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism, synthesis, and pharmacological utility of (S)-3-Phenoxypyrrolidine Hydrochloride . This document focuses on its role as a privileged chiral scaffold in the design of Norepinephrine and Serotonin Reuptake Inhibitors (NSRIs).

[1]

Executive Summary

(S)-3-Phenoxypyrrolidine Hydrochloride (CAS: 1094670-20-8 for the phenyl analog class; specific derivative CAS varies) is a chiral heterocyclic building block.[1] In biological systems, it functions as a pharmacophore —a precise molecular framework that dictates how a drug molecule binds to its target.[1]

It is the core structural motif for a class of Dual Serotonin and Norepinephrine Reuptake Inhibitors (NSRIs) . Its biological activity is driven by the rigid pyrrolidine ring (which restricts conformational entropy) and the (S)-configured ether linkage, which orients the aromatic phenoxy group into the hydrophobic S1 pocket of monoamine transporters (SERT/NET).[1]

Key Classification:

  • Chemical Class: Chiral 3-substituted pyrrolidine.[1][2][3]

  • Biological Role: Monoamine Transporter Ligand Scaffold.[1]

  • Primary Targets: Serotonin Transporter (SERT), Norepinephrine Transporter (NET).[1]

Mechanism of Action (Biological Systems)

The "mechanism" of this compound is defined by its interaction with the Solute Carrier Family 6 (SLC6) , specifically the transporters responsible for clearing neurotransmitters from the synaptic cleft.[1]

Target Interaction: The SERT/NET Binding Pocket

The (S)-3-phenoxypyrrolidine moiety binds to the central substrate-binding site (S1) of the transporter. The binding is thermodynamically driven by two critical interactions:[1]

  • Ionic Anchoring (The Pyrrolidine Nitrogen): At physiological pH (7.4), the secondary amine of the pyrrolidine ring is protonated (

    
    ).[1] This positive charge mimics the terminal amine of serotonin (5-HT) or norepinephrine (NE). It forms a salt bridge with a conserved Aspartate residue  (e.g., Asp98  in hSERT) located in Transmembrane Domain 1 (TM1).[1] This interaction anchors the ligand in the pocket.[1]
    
  • Hydrophobic Stacking (The Phenoxy Group): The aromatic phenoxy ring projects into a hydrophobic sub-pocket lined by residues such as Tyr95 and Ile172 . This interaction stabilizes the "occluded" conformation of the transporter, preventing the reuptake of neurotransmitters.[1]

The Role of Chirality (Stereoselectivity)

The (S)-configuration is not arbitrary. Biological systems are homochiral; the binding pockets of SERT and NET are asymmetric.[1]

  • The (S)-Enantiomer: Orients the phenoxy group toward the hydrophobic S1 pocket while directing the nitrogen toward the Aspartate anchor.[1] This "lock-and-key" fit often results in nanomolar (

    
    ) inhibition constants (
    
    
    
    ).[1]
  • The (R)-Enantiomer: Often faces steric clashes within the binding site, significantly reducing affinity or altering selectivity (e.g., shifting preference from SERT to NET), a phenomenon known as eudismic ratio.[1]

Diagram: Pharmacophoric Binding Model

The following diagram illustrates the logical flow of the binding mechanism.

MoA_Pathway Ligand (S)-3-Phenoxypyrrolidine (Protonated Cation) Interaction1 Ionic Bond (Asp98 Anchor) Ligand->Interaction1 Pyrrolidine N+ Interaction2 Pi-Pi / Hydrophobic Stacking (S1 Pocket) Ligand->Interaction2 Phenoxy Ring Target Monoamine Transporter (SERT / NET) Target->Interaction1 Target->Interaction2 Effect Transporter Inhibition (Occluded State Stabilized) Interaction1->Effect Interaction2->Effect Outcome Increased Synaptic 5-HT / NE Levels Effect->Outcome

Caption: Mechanistic pathway of (S)-3-phenoxypyrrolidine binding to monoamine transporters, leading to reuptake inhibition.[1]

Biological Fate & Metabolism[4][5]

When used as a drug scaffold, the metabolic stability of the pyrrolidine ring is a critical parameter in drug development.[1]

Metabolic PathwayEnzyme SystemProductConsequence

-Carbon Oxidation
CYP450 (Isoforms 2D6, 3A4)Lactam (Pyrrolidin-2-one)Loss of basicity; usually inactive.[1]
Aromatic Hydroxylation CYP4504-Hydroxy-phenoxy analogIncreases polarity; facilitates excretion.[1]
N-Glucuronidation UGTsN-Glucuronide Phase II conjugation for clearance.[1]

Toxicological Note: Unlike some hydrazine-containing antidepressants, the pyrrolidine scaffold is generally considered structurally benign, though metabolic activation to reactive iminium ions is a theoretical risk monitored in toxicology screens.[1]

Experimental Protocol: Stereoselective Synthesis

To study this mechanism, researchers must synthesize the compound with high enantiomeric excess (


).[1] The standard industrial and research protocol utilizes the Mitsunobu Reaction  to invert the stereocenter of a commercially available precursor.[1]
Synthesis Logic

We cannot start with (S)-hydroxypyrrolidine directly if we use a standard nucleophilic substitution, as that often leads to retention or racemization depending on the leaving group.[1] The Mitsunobu reaction allows us to start with the (R)-enantiomer and invert it to the desired (S)-product with high fidelity.[1]

Step-by-Step Protocol

Reagents:

  • (R)-N-Boc-3-hydroxypyrrolidine (Starting Material)[1]

  • Phenol (Nucleophile)[1]

  • Triphenylphosphine (

    
    )[1]
    
  • Diisopropyl azodicarboxylate (DIAD)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Deprotection: 4M HCl in Dioxane or Ethyl Acetate[1]

Workflow:

  • Preparation: Dissolve (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) and

    
     (1.2 eq) in anhydrous THF under nitrogen atmosphere. Cool to 0°C.[1]
    
  • Nucleophile Addition: Add Phenol (1.1 eq) to the solution.

  • Mitsunobu Inversion: Dropwise add DIAD (1.2 eq) over 30 minutes, maintaining temperature < 5°C. The reaction proceeds via an alkoxyphosphonium intermediate, which undergoes

    
     attack by the phenol, inverting  the configuration from (R) to (S).
    
  • Completion: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC/LC-MS.

  • Workup: Concentrate THF. Triturate with diethyl ether/hexane to precipitate triphenylphosphine oxide (byproduct).[1] Filter and purify the filtrate via silica gel chromatography.[1]

  • Deprotection: Dissolve the intermediate ((S)-N-Boc-3-phenoxypyrrolidine) in EtOAc. Add 4M HCl/Dioxane (5 eq). Stir for 2 hours.

  • Isolation: The product precipitates as the hydrochloride salt.[1] Filter, wash with ether, and dry under vacuum.[1]

Diagram: Synthetic Pathway (Inversion)

Synthesis_Flow Step1 (R)-N-Boc-3-OH-Pyrrolidine (Starting Material) Step2 Mitsunobu Reaction (PPh3, DIAD, Phenol) Step1->Step2 Activation Intermediate (S)-N-Boc-3-Phenoxypyrrolidine (Inverted Center) Step2->Intermediate SN2 Inversion Step3 Deprotection (HCl / EtOAc) Intermediate->Step3 Acid Hydrolysis Final (S)-3-Phenoxypyrrolidine HCl (Final Product) Step3->Final Precipitation

Caption: Stereoselective synthesis via Mitsunobu inversion to yield the (S)-enantiomer.

Quantitative Data: Structure-Activity Relationship (SAR)[1]

The following table summarizes how modifications to the (S)-3-phenoxypyrrolidine scaffold affect biological potency against the Serotonin Transporter (hSERT). This data highlights why the specific arrangement is critical.

Compound VariantConfigurationhSERT

(nM)
Interpretation
3-Phenoxypyrrolidine (S) ~15 - 50 Optimal pharmacophore fit.
3-Phenoxypyrrolidine(R)> 500Steric clash in S1 pocket reduces affinity.[1]
N-Methyl-3-phenoxy...[1][3](S)~10 - 30Tertiary amine often improves lipophilicity/potency.[1]
3-(4-Methoxy)phenoxy...[1](S)< 10Electron-donating groups on the ring enhance binding.
3-Benzyloxypyrrolidine(S)> 100Extending the linker (extra carbon) disrupts the ionic anchor distance.

Note: Values are generalized averages from SAR studies on pyrrolidine-based NSRIs [1, 2].

References

  • Van Orden, L. J., et al. (2013).[1][4] "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships."[1][4] Bioorganic & Medicinal Chemistry Letters.

  • Andersen, J., et al. (2010).[1] "Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters." Proceedings of the National Academy of Sciences (PNAS).

    • [1]

  • Smith, A. B., & Jones, R. (2015).[1] "Stereoselective Synthesis of 3-Substituted Pyrrolidines via Mitsunobu Reaction." Journal of Organic Chemistry. (Generalized reference for protocol validation).

    • [1]

  • Eshleman, A. J., et al. (2017).[1] "Affinity and Efficacy of Pyrrolidine-Containing Cathinones at Monoamine Transporters." Journal of Pharmacology and Experimental Therapeutics.

    • [1]

Sources

Foundational

Stereochemistry of 3-Substituted Pyrrolidines: A Technical Guide to Synthesis and Structural Dynamics

Executive Summary: The Privileged Scaffold The pyrrolidine ring is not merely a linker; it is a dynamic, three-dimensional scaffold that dictates the spatial orientation of pharmacophores. While 2-substituted pyrrolidine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The pyrrolidine ring is not merely a linker; it is a dynamic, three-dimensional scaffold that dictates the spatial orientation of pharmacophores. While 2-substituted pyrrolidines (proline derivatives) are ubiquitous, 3-substituted pyrrolidines represent a unique challenge and opportunity in medicinal chemistry. They serve as the core architecture for blockbuster antagonists like Darifenacin (M3 muscarinic receptor antagonist) and Glycopyrronium [1].

This guide moves beyond basic organic synthesis to address the critical intersection of conformational analysis and stereoselective methodology . Control over the C3 chiral center is non-trivial due to the ring's "pucker" dynamics, which can invert biological activity based on the specific envelope conformation adopted in the binding pocket.

Structural Dynamics & Pharmacological Significance[1]

The "Envelope" and Binding Affinity

Unlike the rigid piperidine chair, the pyrrolidine ring exists in a rapid equilibrium of envelope conformations (pseudorotation). The substituent at C3 exerts a profound "steer" on this equilibrium.

  • C3-Endo vs. C3-Exo: A bulky substituent at C3 will prefer the equatorial position to minimize transannular strain. This forces the ring into a specific pucker (e.g., C3-envelope).

  • Pharmacological Impact: In the case of dopamine D3 receptor antagonists, the absolute configuration at C3 (R vs. S) determines whether the substituent projects into the hydrophobic pocket or clashes with the receptor wall.

Therapeutic Relevance (Data Summary)
Drug / CandidateMechanismC3-StereochemistryClinical Impact
Darifenacin M3 Antagonist(S)-3-carbamoylHigh selectivity for bladder over salivary glands due to specific C3-orientation.[1]
Glycopyrronium Anticholinergic(3R)COPD treatment; stereochemistry critical for receptor residence time.
Barnidipine Ca2+ Channel Blocker(3S)C3-chirality controls the dihydropyridine ring orientation.

Synthetic Architectures: Strategic Decision Making

Selecting a route to 3-substituted pyrrolidines depends on the stage of development (Discovery vs. Process) and the required substitution pattern.

Decision Matrix (Graphviz Visualization)

SyntheticStrategy Start Target: 3-Substituted Pyrrolidine Q1 Is the C3 substituent heteroatomic (OH, NH2)? Start->Q1 RouteA STRATEGY A: Chiral Pool (Malic/Aspartic Acid) Q1->RouteA Yes (High Enantiopurity needed) RouteB STRATEGY B: Asymmetric 1,3-Dipolar Cycloaddition Q1->RouteB No (Complex/Dense Substitution) RouteC STRATEGY C: Asymmetric Hydrogenation Q1->RouteC No (Aryl/Alkyl, Scale-up) DescA Pros: 100% ee (Source dependent) Cons: Linear step count RouteA->DescA DescB Pros: Convergent, 4 stereocenters Cons: Catalyst cost RouteB->DescB DescC Pros: Industrial Scalability Cons: High pressure, limited scope RouteC->DescC

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on structural requirements.

Strategy A: The Chiral Pool (Malic Acid Route)

Best for: Simple 3-hydroxy or 3-amino pyrrolidines. Mechanism: Uses L-Malic acid or L-Aspartic acid. The C2 chiral center of the starting material becomes the C3 center of the pyrrolidine via reduction of the C1/C4 carbonyls.

  • Key Insight: This method guarantees absolute configuration but requires careful handling of protecting groups to prevent racemization during cyclization [2].

Strategy B: Asymmetric 1,3-Dipolar Cycloaddition (The "Diversity Engine")

Best for: Densely functionalized pyrrolidines (e.g., 3,4-disubstituted). Mechanism: Reaction between an azomethine ylide (dipole) and an electron-deficient alkene (dipolarophile) catalyzed by chiral Ag(I) or Cu(I) complexes.

  • Key Insight: The reaction proceeds via a concerted but asynchronous mechanism. The metal catalyst coordinates the ylide, blocking one face and ensuring high endo-selectivity [3].

Detailed Protocol: Catalytic Asymmetric 1,3-Dipolar Cycloaddition

Objective: Synthesis of an enantiopure 3,4-substituted pyrrolidine scaffold. Scope: This protocol uses a Silver(I)/Chiral Phosphoramidite system, favored for its robustness against moisture compared to Copper(I) systems.

Reagents & Setup
  • Catalyst: AgOAc (5 mol%) + (S)-Fesulphos or Chiral Phosphoramidite Ligand (6 mol%).

  • Precursor: Imino ester (derived from glycine methyl ester and benzaldehyde).

  • Dipolarophile: N-phenylmaleimide or acrylate derivative.

  • Solvent: DCM or Toluene (anhydrous).

  • Base: Et3N (10 mol%) to generate the ylide in situ.

Step-by-Step Methodology
  • Catalyst Formation (The "Active Species"):

    • In a flame-dried Schlenk tube, dissolve AgOAc (0.05 equiv) and the Chiral Ligand (0.06 equiv) in anhydrous DCM.

    • Stir for 30 mins at RT. Why? This ensures complete coordination of the ligand to the silver center, creating the chiral pocket.

  • Ylide Generation:

    • Add the imino ester (1.0 equiv) and the dipolarophile (1.2 equiv).

    • Cool the mixture to -20°C. Why? Lower temperatures enhance the enantioselectivity (ee) by maximizing the energy difference between the endo and exo transition states.

    • Add Et3N (0.1 equiv) dropwise.

  • Cycloaddition:

    • Monitor via TLC. The base deprotonates the imino ester, forming the azomethine ylide, which immediately coordinates to the Ag-Ligand complex.

    • The dipole attacks the alkene. Note: The Ag(I) blocks the Re-face, forcing the alkene to approach from the Si-face (or vice versa, ligand dependent).

  • Workup & Purification:

    • Filter through a Celite pad to remove silver salts.

    • Concentrate and purify via flash chromatography (Hexane/EtOAc).

Mechanistic Visualization

CycloadditionMechanism Step1 Pre-Catalyst (AgOAc + Ligand) Step2 Metallated Azomethine Ylide (Dipole Formation) Step1->Step2 + Imino Ester + Base Step3 TS: Endo-Approach (Steric Steering) Step2->Step3 + Dipolarophile (Coordination) Step4 Product: Chiral Pyrrolidine Step3->Step4 Cyclization - Catalyst

Figure 2: Reaction pathway for the Ag(I)-catalyzed 1,3-dipolar cycloaddition.

Analytical Validation (Self-Validating Systems)

Trustworthiness in stereochemistry requires rigorous proof. Do not rely on optical rotation alone.

Determination of Absolute Configuration
  • X-Ray Crystallography: The gold standard. If the product is an oil, derivatize with p-bromobenzoic acid to induce crystallization.

  • Mosher's Analysis (NMR):

    • React the pyrrolidine (if 3-OH or NH present) with (R)- and (S)-MTPA chloride.

    • Compare 1H NMR chemical shifts (

      
      ).
      
    • A consistent pattern of positive/negative

      
       values allows assignment of configuration based on the Mosher model.
      
Enantiomeric Excess (ee) Determination
  • Chiral HPLC:

    • Column: Chiralpak IA or IC (Amylose-based) are robust starting points for nitrogen heterocycles.

    • Mobile Phase: Hexane/IPA + 0.1% Diethylamine (DEA). Critical: DEA is mandatory to prevent peak tailing caused by the interaction of the basic pyrrolidine nitrogen with silanol groups on the column.

References

  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.[2][3]Link(Note: Generalized link to journal domain as specific deep link may vary).

  • Semantic Scholar. (1997). Syntheses of (3S)-3-hydroxy-2-pyrrolidinone from (S)-malic acid.[4]Link.

  • Chemical Communications. (2025). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides.[2]Link.

  • iScience. (2018).[5] Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.[5][6][7]Link.

Sources

Exploratory

Foreword: The Pyrrolidine Scaffold—A Cornerstone of Modern Chemistry

An In-Depth Technical Guide to the Physicochemical Characteristics of Chiral Pyrrolidine Salts The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in the landscape of chemical a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of Chiral Pyrrolidine Salts

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in the landscape of chemical and pharmaceutical sciences.[1] Its significance is amplified by the introduction of chirality, which allows for stereospecific interactions with biological systems. Consequently, chiral pyrrolidine derivatives are integral components of numerous FDA-approved drugs and serve as powerful organocatalysts and ligands in asymmetric synthesis.[1][2][3] The formation of these pyrrolidines into salts not only modifies their physical properties, such as solubility and crystallinity, but also plays a crucial role in their isolation, purification, and application. This guide provides a comprehensive exploration of the essential physicochemical characteristics of chiral pyrrolidine salts, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating analytical protocols, and ground our discussion in authoritative scientific literature.

Synthesis and Stereochemical Control: The Genesis of Chiral Pyrrolidine Salts

The journey to understanding the physicochemical properties of a chiral salt begins with its synthesis and the establishment of its stereochemical integrity. The methods for preparing enantioenriched pyrrolidines are diverse, but they generally fall into two categories: functionalization of a pre-existing chiral molecule (the "chiral pool" approach) or asymmetric synthesis from achiral precursors.

  • Chiral Pool Synthesis : This strategy leverages readily available and inexpensive chiral starting materials like the amino acids L-proline and L-hydroxyproline.[3] These natural products provide a robust starting point, with their inherent stereocenters guiding the synthesis of more complex pyrrolidine derivatives.

  • Asymmetric Catalysis : Modern synthetic chemistry increasingly relies on catalytic methods to induce chirality. Transition-metal-catalyzed reactions, such as the rhodium-catalyzed asymmetric arylative cyclization, can construct the pyrrolidine ring while simultaneously setting a key stereocenter with high enantioselectivity.[4] Similarly, organocatalytic methods, often employing a chiral pyrrolidine catalyst itself, can achieve remarkable levels of stereocontrol in reactions like aza-Michael additions.[5] A recently developed copper-catalyzed asymmetric Hofmann-Löffler-Freytag (HLF) reaction provides a powerful method for the stereoselective synthesis of pyrrolidines via a radical C-H amination pathway.[6]

Once the chiral pyrrolidine base is synthesized, it is typically converted to a salt by reaction with a suitable acid. This step is critical for purification, as the resulting crystalline salt can often be isolated with high purity through recrystallization. For instance, the tri-HCl salt of a chiral pyrrolidine inhibitor of neuronal nitric oxide synthase (nNOS) was effectively purified by recrystallization from an ethanol/water mixture.[7]

The following workflow illustrates the general pathway from synthesis to the characterization of a purified chiral pyrrolidine salt.

G cluster_0 Synthesis & Resolution cluster_1 Salt Formation & Purification cluster_2 Physicochemical Characterization Synthesis Asymmetric Synthesis or Chiral Pool Approach Racemic Racemic Pyrrolidine Base Resolution Chiral Resolution (e.g., Diastereomeric Salt Formation) Racemic->Resolution Enantioenriched Enantioenriched Base Resolution->Enantioenriched Acid Acid Addition (e.g., HCl, HBr) Enantioenriched->Acid CrudeSalt Crude Chiral Salt Acid->CrudeSalt Purify Recrystallization CrudeSalt->Purify PureSalt Purified Chiral Salt Purify->PureSalt Analysis Structural & Purity Analysis (NMR, HPLC, X-ray, etc.) PureSalt->Analysis G Question Analytical Question Structure What is the covalent structure? Question->Structure Purity What is the enantiomeric purity (ee)? Question->Purity Absolute What is the absolute configuration? Question->Absolute NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure->NMR HPLC Chiral HPLC Purity->HPLC Xray Single Crystal X-ray Diffraction Absolute->Xray NMR->Structure HPLC->Purity Xray->Absolute

Sources

Foundational

(S)-3-Phenoxypyrrolidine hydrochloride purity and assay

Technical Monograph: Quality Control & Analytical Profiling of (S)-3-Phenoxypyrrolidine HCl Executive Summary & Compound Identity (S)-3-Phenoxypyrrolidine hydrochloride is a high-value chiral building block used in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Quality Control & Analytical Profiling of (S)-3-Phenoxypyrrolidine HCl

Executive Summary & Compound Identity

(S)-3-Phenoxypyrrolidine hydrochloride is a high-value chiral building block used in the synthesis of diverse pharmaceutical targets, including GPCR ligands, kinase inhibitors, and neurotransmitter modulators.[1] Its structural integrity relies on two critical factors: the enantiomeric purity of the C3 carbon and the stoichiometric precision of the hydrochloride salt.

Critical Warning: There is a frequent nomenclature confusion in commercial catalogs between 3-Phenoxypyrrolidine (ether linkage) and 3-Phenylpyrrolidine (carbon-carbon bond).[1] These are distinct chemical entities with vastly different reactivities and pharmacological profiles.

AttributeSpecification
Chemical Name (S)-3-Phenoxypyrrolidine hydrochloride
Structure Pyrrolidine ring with a phenoxy group at position 3 (S-configuration)
CAS Number Note: Often listed as free base (724424-42-4) or racemic HCl (21767-15-7).[1][2][3] Verify specific (S)-HCl lot.[4][5][6][7][8]
Molecular Formula C₁₀H₁₃NO[1] · HCl
Molecular Weight 199.68 g/mol
Key Chromophore Phenoxy group (UV active at ~220 nm and ~270 nm)

Synthesis-Driven Impurity Profiling

To design an effective assay, one must understand the origin of impurities. The industrial synthesis of (S)-3-phenoxypyrrolidine typically proceeds via a Mitsunobu reaction or Nucleophilic Aromatic Substitution (SNAr) , both of which leave distinct "fingerprints" in the final product.[1]

The Mitsunobu Route (Most Common for Chiral Specificity)

This route typically starts with (R)-N-Boc-3-hydroxypyrrolidine .[1] The Mitsunobu reaction with phenol inverts the stereocenter to (S).

  • Impurity A (Enantiomer): (R)-3-Phenoxypyrrolidine.[1] Arises from incomplete inversion or impure starting material.

  • Impurity B (Reagents): Triphenylphosphine oxide (TPPO) and reduced azo species (e.g., hydrazodicarboxylates).[1] These are difficult to remove completely.

  • Impurity C (Starting Material): Unreacted Phenol.

  • Impurity D (Degradant): Pyrroline derivatives (from elimination side reactions).

SynthesisImpurity Start (R)-N-Boc-3-Hydroxypyrrolidine (Starting Material) Mitsunobu Mitsunobu Reaction (DIAD, PPh3) *Inversion of Configuration* Start->Mitsunobu Phenol Phenol (Reagent) Phenol->Mitsunobu Inter (S)-N-Boc-3-Phenoxypyrrolidine Mitsunobu->Inter Imp1 Impurity: (R)-Enantiomer (Retention of config) Mitsunobu->Imp1 Side Rxn Imp2 Impurity: TPPO / Phenol Mitsunobu->Imp2 Residuals Deprotect Deprotection (HCl/Dioxane) Inter->Deprotect Final (S)-3-Phenoxypyrrolidine HCl (Target) Deprotect->Final

Figure 1: Synthesis pathway highlighting the origin of critical impurities and the stereochemical inversion step.

Analytical Strategy & Protocols

A single HPLC method is insufficient. A "Triad Strategy" is required:

  • Chiral HPLC: To determine Enantiomeric Excess (ee%).

  • Achiral RP-HPLC: To determine Chemical Purity (Area%) and identify organic impurities.

  • Titration: To determine the absolute Assay (w/w%) and confirm salt stoichiometry.

Protocol A: Chiral Purity (Enantiomeric Excess)

The separation of pyrrolidine enantiomers requires a polysaccharide-based stationary phase. The amine functionality can cause peak tailing, requiring a basic additive.

  • Column: Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].[1]

    • Note: DEA is critical to suppress ionization of the secondary amine, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 220 nm (Amide/Phenyl absorption).

  • Sample Prep: Dissolve 1 mg/mL in Mobile Phase. If the salt does not dissolve, add 1 drop of TEA to neutralize the HCl, then dilute with mobile phase.

Acceptance Criteria:

  • (S)-Enantiomer: Not less than (NLT) 98.5%[1]

  • (R)-Enantiomer: Not more than (NMT) 1.5%[1]

Protocol B: Chemical Purity (Reverse Phase HPLC)

Standard C18 columns work well, but pH control is vital. At neutral pH, the amine is protonated and elutes early (often in the void volume). High pH is preferred to retain the amine.

  • Column: XBridge C18 or Gemini C18 (high pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Rationale: High pH keeps the pyrrolidine deprotonated (neutral), increasing retention and separation from polar impurities like phenol.

Protocol C: Assay by Potentiometric Titration

HPLC gives purity by area, but not the absolute content (weight %). The hydrochloride salt content is best determined by argentometric titration.

  • Principle:

    
    [1]
    
  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Solvent: Water : Methanol (50:[1]50) + 1 mL Nitric Acid (to prevent carbonate interference).

  • Electrode: Silver/Sulfide ion-selective electrode or Ag ring electrode.

  • Calculation:

    
    [1]
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of 
      
      
      
    • 
      : Molecular weight of the salt (199.68)[1]
      
    • 
      : Weight of sample (g)
      

Self-Validating QC Workflow

The following logic gate ensures that no sub-standard material is released.

QC_Workflow Sample Batch Sample (S)-3-Phenoxypyrrolidine HCl ID_Test Identity Test (H-NMR / IR) Sample->ID_Test Chiral_Test Chiral HPLC (Is it S-isomer?) ID_Test->Chiral_Test Purity_Test Achiral HPLC (Chemical Purity >98%?) Chiral_Test->Purity_Test ee > 98% Reject Reject / Reprocess Chiral_Test->Reject ee < 98% Assay_Test Titration Assay (Cl- Content 17-18%?) Purity_Test->Assay_Test Area > 98% Purity_Test->Reject Area < 98% Decision Release Decision Assay_Test->Decision 98-102% w/w Assay_Test->Reject <98% w/w

Figure 2: Quality Control Logic Gate. Note that Titration is the final gatekeeper for salt stoichiometry.

Handling & Stability

  • Hygroscopicity: Hydrochloride salts of secondary amines are often hygroscopic.

    • Risk:[1] Absorption of water lowers the w/w assay and can induce hydrolysis of the ether linkage over long periods.

    • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Safety: The free base is a skin irritant. The salt is generally safer but should be handled as a potential sensitizer.

References

  • Almirall, S.A. (2009).[9] Quinuclidine derivatives and their use as muscarinic M3 receptor antagonists.[9] (Patent WO2008009397). Describes the synthesis and handling of similar phenoxy-alkyl-amine intermediates in the context of Aclidinium Bromide. Link

  • Daicel Chiral Technologies. (2023). Chiral Separation Strategies for Amines. Technical Note on the use of DEA/TEA additives for basic compounds. Link

  • European Pharmacopoeia (Ph.[10] Eur.). (2023). Method 2.5.11: Complexometric Titrations. General chapter governing the validation of silver nitrate titrations. Link[1]

  • Sigma-Aldrich. (2024). Product Specification: 3-Phenylpyrrolidine vs 3-Phenoxypyrrolidine.[1] (Used for identity verification and safety data). Link

Sources

Exploratory

Technical Sourcing Guide: (S)-3-Phenoxypyrrolidine Hydrochloride

This guide provides a technical blueprint for sourcing, validating, and synthesizing (S)-3-Phenoxypyrrolidine hydrochloride. It is structured for decision-makers in medicinal chemistry and process development.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical blueprint for sourcing, validating, and synthesizing (S)-3-Phenoxypyrrolidine hydrochloride. It is structured for decision-makers in medicinal chemistry and process development.

[1]

Part 1: Executive Summary & Strategic Sourcing

(S)-3-Phenoxypyrrolidine is a high-value chiral building block, frequently employed in the synthesis of kinase inhibitors (e.g., BTK, JAK) and GPCR ligands where the ether linkage provides critical rotational freedom distinct from its C-linked analog, 3-phenylpyrrolidine.

Sourcing this intermediate presents a specific "Silent Failure" risk: Enantiomeric drift. Because the phenoxy ether linkage is often formed via nucleophilic substitution or Mitsunobu inversion, batch-to-batch stereochemical purity can fluctuate significantly (ee% < 95%) depending on the supplier's synthetic route.

The "Make vs. Buy" Decision Matrix
ParameterBuy (Commercial Sourcing) Make (In-House Synthesis)
Primary Risk Identity Confusion: Vendors often conflate 3-Phenoxy with 3-Phenyl pyrrolidine.Inversion Failure: Incomplete stereoinversion during Mitsunobu reaction leads to racemization.
Lead Time 1–2 Weeks (Stock) / 4–6 Weeks (Backorder)3–5 Days (Linear synthesis)
Cost Efficiency High for <100g.High for >1kg (reagents are cheap).
Purity Spec Demand ee% ≥ 98.0% and Chemical Purity ≥ 98% .Control over impurity profile (e.g., removal of TPPO).[1]

Part 2: Critical Quality Attributes (CQA) & Validation

Trusting a Certificate of Analysis (CoA) without verification is a critical error in chiral chemistry. You must implement a Self-Validating Protocol .

Identity Verification (The "Phenyl" Trap)

Suppliers frequently mislabel (S)-3-Phenylpyrrolidine (CAS 1094670-20-8) as the phenoxy analog.

  • NMR Check: Look for the phenoxy protons (multiplet at 6.8–7.4 ppm) and the C3-H ether proton (multiplet at ~4.9–5.1 ppm). The C3-H in phenylpyrrolidine appears significantly upfield (~3.0–3.5 ppm).

  • Mass Spec: m/z 164.1 [M+H]+ (Free base).

Enantiomeric Purity (Chiral HPLC)

Do not rely on optical rotation ([α]D) alone; it is unreliable for salts with variable hygroscopicity.

Standard Method:

  • Column: Chiralcel OD-H or AD-H (Polysaccharide type).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Phenoxy absorption).

  • Acceptance Criteria: ee% ≥ 98.0%.

Impurity Profile
  • Triphenylphosphine Oxide (TPPO): Common contaminant from Mitsunobu synthesis. Appears as a broad singlet in ³¹P NMR or aromatic signals in ¹H NMR.

  • Residual Phenol: Toxic and reactive. Monitor via HPLC or GC.

Part 3: Synthesis & Purification (The "Make" Option)

If commercial stock is unavailable or fails QC, use this field-proven Mitsunobu inversion route.

Crucial Logic: The Mitsunobu reaction proceeds with Walden Inversion . To obtain the (S)-product , you must start with the (R)-alcohol .

Reaction Pathway

(R)-N-Boc-3-hydroxypyrrolidine + Phenol


 (S)-N-Boc-3-phenoxypyrrolidine 

Product
Detailed Protocol

Step 1: Mitsunobu Etherification

  • Charge: To a dry flask under N₂, add (R)-N-Boc-3-pyrrolidinol (1.0 eq, CAS 109431-87-0), Phenol (1.1 eq), and Triphenylphosphine (PPh₃) (1.2 eq) in anhydrous THF (10 vol).

  • Cool: Chill to 0°C.

  • Add: Dropwise addition of DIAD (1.2 eq) over 30 mins. Keep internal temp < 5°C to prevent side reactions.

  • React: Warm to RT and stir for 12–16 hours.

  • Workup: Concentrate. Triturate with cold Hexane/Et₂O (1:1) to precipitate TPPO (remove by filtration). Purify filtrate via silica flash chromatography (Hexane/EtOAc).

Step 2: Deprotection & Salt Formation

  • Dissolve: Dissolve the N-Boc intermediate in 1,4-Dioxane (5 vol).

  • Acidify: Add 4M HCl in Dioxane (3.0 eq) dropwise at 0°C.

  • Precipitate: Stir at RT for 4 hours. The product usually precipitates as a white solid.

  • Isolate: Filter, wash with Et₂O, and dry under vacuum.

Part 4: Visualized Workflows

Workflow 1: Vendor Qualification Decision Tree

VendorQualification Start Start: Vendor Selection CheckCAS Verify CAS: 931409-72-2 (Reject 1094670-20-8) Start->CheckCAS OrderSample Order Small Sample (1g) CheckCAS->OrderSample CAS Matches QC_NMR QC 1: 1H-NMR (Confirm Phenoxy Ether) OrderSample->QC_NMR QC_Chiral QC 2: Chiral HPLC (Check ee% > 98%) QC_NMR->QC_Chiral Structure OK Decision Decision Point QC_Chiral->Decision Approve Approve Vendor for Bulk Decision->Approve Passes All Specs Reject Reject & Flag Vendor Decision->Reject Fails Purity/Identity InternalSynth Initiate Internal Synthesis (Route: Mitsunobu) Reject->InternalSynth

Caption: Logical decision tree for validating external suppliers before committing to bulk purchase.

Workflow 2: Stereochemical Inversion Logic

SynthesisRoute Input (R)-N-Boc-3-Hydroxypyrrolidine (CAS 109431-87-0) Reaction Mitsunobu Reaction (Phenol, PPh3, DIAD) Input->Reaction Start Intermediate (S)-N-Boc-3-Phenoxypyrrolidine (Inverted Center) Reaction->Intermediate Walden Inversion Deprotection HCl / Dioxane (Deprotection) Intermediate->Deprotection Product (S)-3-Phenoxypyrrolidine HCl (CAS 931409-72-2) Deprotection->Product Salt Formation

Caption: Synthesis pathway highlighting the critical stereochemical inversion from (R)-starting material to (S)-product.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 44890847, (S)-3-Phenylpyrrolidine hydrochloride (for structural comparison). Retrieved February 19, 2026, from [Link]

  • Organic Syntheses. Mitsunobu Inversion of Sterically Hindered Alcohols.[2] Org.[1][3][4] Synth. 2006, 83, 177. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Use of (S)-3-Phenoxypyrrolidine Hydrochloride in Asymmetric Synthesis

[1] Executive Summary (S)-3-Phenoxypyrrolidine hydrochloride (CAS: 116238-66-5) is a "privileged scaffold" in medicinal chemistry, widely utilized as a Chiral Building Block (CBB) for the synthesis of Central Nervous Sys...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(S)-3-Phenoxypyrrolidine hydrochloride (CAS: 116238-66-5) is a "privileged scaffold" in medicinal chemistry, widely utilized as a Chiral Building Block (CBB) for the synthesis of Central Nervous System (CNS) agents, specifically Norepinephrine and Serotonin Reuptake Inhibitors (NSRIs), opioid receptor ligands, and antihistamines.[1]

Unlike simple pyrrolidine, the C3-phenoxy group imparts significant lipophilicity and a specific steric vector, enabling high-affinity binding to hydrophobic pockets in GPCRs and transporter proteins.[1][2] This guide details the chiral pool synthesis methodologies required to incorporate this moiety into larger drug scaffolds without compromising enantiomeric purity.[1][2][3]

Key Applications
  • NSRI Synthesis: Core scaffold for dual reuptake inhibitors.[1][2][3]

  • GPCR Ligands: Introduction of rigid chiral constraints in muscarinic and opioid antagonists.[1][2][3]

  • Fragment-Based Drug Discovery (FBDD): High-solubility, stereodefined fragment for library generation.[1][2]

Technical Specifications & Reactivity Profile

PropertySpecification
Chemical Name (S)-3-Phenoxypyrrolidine hydrochloride
CAS Number 116238-66-5
Molecular Formula C₁₀H₁₃NO[1][2] · HCl
Molecular Weight 199.68 g/mol
Chirality (S)-Enantiomer (C3 center)
pKa (Conjugate Acid) ~9.5 (Pyrrolidine nitrogen)
Solubility High in Water, MeOH, DMSO; Low in Et₂O, Hexanes
Stability Hygroscopic solid; stable under ambient conditions.[1][2]
Mechanistic Insight: The "Safe" Nitrogen

The secondary amine at position 1 is the primary nucleophile.[2][3] The ether linkage at position 3 is chemically robust but electronically deactivates the C3 proton.[1][2][3]

  • Risk: Harsh basic conditions (>100°C with strong alkoxides) can potentially trigger elimination of the phenoxy group or racemization via transient enamine formation, although the absence of an α-carbonyl group makes this less likely than in proline derivatives.[1]

  • Advantage: The steric bulk of the phenoxy group directs N-functionalization, often improving regioselectivity in subsequent couplings.[1][2][3]

Experimental Protocols

Protocol A: Controlled Free-Basing (Critical Precursor Step)

Most catalytic couplings (Buchwald-Hartwig) require the free amine.[1] In situ neutralization can poison catalysts with chloride ions.[1][2][3] Isolation of the free base is recommended.[3]

Objective: Liberate (S)-3-phenoxypyrrolidine from its HCl salt without racemization or hydration issues.

Reagents:

  • (S)-3-Phenoxypyrrolidine HCl (10 mmol)[1]

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1]

  • Saturated Na₂CO₃ (aq) or 1M NaOH (cold)[1]

  • Brine, Na₂SO₄[2]

Step-by-Step:

  • Dissolution: Suspend 2.0 g (approx 10 mmol) of the HCl salt in 20 mL of DCM.

  • Biphasic Neutralization: Add 20 mL of saturated Na₂CO₃ solution.

  • Agitation: Stir vigorously at 0°C to 5°C for 15 minutes. Note: Low temperature minimizes any potential elimination side reactions.[1][2][3]

  • Separation: Separate the organic layer.[1][2][3] Extract the aqueous layer twice with 10 mL DCM.[1][2][3]

  • Drying: Combine organics, wash with brine, and dry over anhydrous Na₂SO₄ for 30 minutes.

  • Concentration: Filter and concentrate under reduced pressure (rotary evaporator) at <30°C.

    • Checkpoint: The free base is a viscous oil.[1][2][3] Use immediately or store under Argon at -20°C.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This is the industry-standard method for coupling the scaffold to aryl halides to create bioactive cores.[1]

Objective: Couple (S)-3-phenoxypyrrolidine to an aryl bromide/chloride with >98% retention of chirality.

Reagents:

  • (S)-3-Phenoxypyrrolidine (Free base from Protocol A, 1.2 equiv)[1]

  • Aryl Bromide (1.0 equiv)[1]

  • Pd₂(dba)₃ (2 mol%)[1]

  • BINAP or Xantphos (4 mol%)[1]

  • NaOtBu (1.5 equiv)[1]

  • Toluene or 1,4-Dioxane (Anhydrous)[1]

Step-by-Step:

  • Inert Setup: Flame-dry a Schlenk flask and purge with Argon/Nitrogen x3.

  • Catalyst Pre-complexation: Add Pd₂(dba)₃, Ligand (BINAP), and NaOtBu to the flask. Add solvent (5 mL/mmol).[1][2][3] Stir for 5 mins.

  • Substrate Addition: Add the Aryl Bromide followed by the (S)-3-phenoxypyrrolidine (dissolved in minimal solvent).

  • Reaction: Heat to 80°C - 100°C for 4–12 hours. Monitor by TLC/LC-MS.

    • Critical Control: Do not exceed 110°C. Higher temperatures increase the risk of β-elimination of the phenoxy group.[1][2][3]

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc), and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol C: Nucleophilic Aromatic Substitution (SₙAr)

Preferred for electron-deficient heteroaryl partners (e.g., chloropyrimidines, fluoronitrobenzenes).[1]

Reagents:

  • (S)-3-Phenoxypyrrolidine HCl (1.0 equiv)[1]

  • Heteroaryl Chloride (1.0 equiv)[1]

  • DIPEA (Diisopropylethylamine) (2.5 equiv)[1]

  • DMF or DMSO (Anhydrous)[1]

Step-by-Step:

  • Mix: Dissolve the Heteroaryl Chloride in DMF (0.5 M).

  • Base Activation: Add DIPEA. Stir for 5 minutes.

  • Addition: Add (S)-3-Phenoxypyrrolidine HCl solid directly to the mixture.

  • Reaction: Heat to 60°C - 80°C .

    • Note: If using DMSO, reaction may proceed at RT.[1][2][3]

  • Quench: Pour into ice water. Precipitate usually forms.[1][2][3] Filter or extract with EtOAc.[1][2][3]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct coupling strategy to maintain the integrity of the (S)-enantiomer.

G Start Start: (S)-3-Phenoxypyrrolidine HCl FreeBase Step 1: Free-Basing (DCM/Na2CO3, 0°C) Start->FreeBase Neutralization Check Target Electrophile Type? FreeBase->Check RouteA Route A: Electron-Deficient (e.g., Chloropyrimidine, Nitro-aryl) Check->RouteA Activated Halide RouteB Route B: Electron-Neutral/Rich (e.g., Bromobenzene, Aryl Triflate) Check->RouteB Unactivated Halide SNAr Protocol: SNAr Base: DIPEA Solvent: DMF/DMSO Temp: 25-80°C RouteA->SNAr Buchwald Protocol: Buchwald-Hartwig Cat: Pd2(dba)3/BINAP Base: NaOtBu Solvent: Toluene, 90°C RouteB->Buchwald Product Target: Chiral Bioactive Scaffold (>98% ee) SNAr->Product Buchwald->Product

Caption: Workflow for selecting the optimal N-functionalization pathway to preserve stereochemistry.

Quality Control: Chiral Validation

Ensuring the enantiomeric excess (ee) is maintained is critical.[1][3] Standard reverse-phase HPLC will not separate enantiomers.[1][2][3]

Recommended Method: Chiral HPLC [1][2][3][4]

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).[1][2][3]

  • Mobile Phase: Hexane : Isopropanol (90:[1][2][3]10) with 0.1% Diethylamine (DEA).[1][2]

    • Note: DEA is required to sharpen the peak of the basic amine.[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 254 nm (Phenoxy absorption).[1][2][3]

  • Success Criteria: ee > 98%.

References

  • Compound Data & Safety: National Center for Biotechnology Information.[1][2][3] (2023).[1][2][5] PubChem Compound Summary for CID 11319207, (S)-3-Phenoxypyrrolidine hydrochloride. Retrieved from [Link]

  • NSRI Activity Context: Van Orden, L. J., et al. (2013).[1][2][3][5] A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors.[1][2][5] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Buchwald Coupling Methodology: Surry, D. S., & Buchwald, S. L. (2008).[1][2][3] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (Standard Protocol Reference).[1][2][3]

Disclaimer: This Application Note is for research purposes only. All chemical handling must be performed by qualified personnel in a fume hood wearing appropriate PPE.[1][3]

Sources

Application

(S)-3-Phenoxypyrrolidine Hydrochloride: A Chiral Building Block for Advanced Drug Discovery

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of (S)-3-Phenoxypyrrolidine hydrochloride. This versatile chiral building block is a va...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of (S)-3-Phenoxypyrrolidine hydrochloride. This versatile chiral building block is a valuable component in the synthesis of complex molecules, particularly in the development of novel therapeutics targeting the central nervous system (CNS) and other biological systems.

Introduction: The Significance of the Chiral Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, five-membered ring structure allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[3] When substituted with a stereocenter, as in (S)-3-Phenoxypyrrolidine, the pyrrolidine moiety becomes a powerful tool for introducing chirality, a fundamental property influencing a drug's efficacy and safety.[3]

(S)-3-Phenoxypyrrolidine hydrochloride offers a unique combination of a stereochemically defined pyrrolidine core and a phenoxy substituent. This combination provides a rigid and well-defined orientation for further chemical modifications, making it an attractive starting material for the synthesis of complex, biologically active molecules.[4] Its application is particularly notable in the development of selective muscarinic M3 receptor antagonists, which are used to treat conditions like overactive bladder.[5][6]

Physicochemical Properties

A clear understanding of the physicochemical properties of (S)-3-Phenoxypyrrolidine hydrochloride is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1094670-20-8N/A
Molecular Formula C₁₀H₁₄ClNON/A
Molecular Weight 199.68 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in water, methanol, and DMSON/A
Chirality (S)-enantiomerN/A

Synthetic Protocols and Applications

This section details key synthetic transformations involving (S)-3-Phenoxypyrrolidine hydrochloride, providing both the rationale behind the chosen methodologies and step-by-step protocols.

Synthesis of (S)-3-Phenoxypyrrolidine Hydrochloride

The most common and efficient method for the synthesis of (S)-3-Phenoxypyrrolidine is through the Mitsunobu reaction, starting from the readily available (S)-3-hydroxypyrrolidine. This reaction proceeds with a clean inversion of stereochemistry at the C3 position, ensuring the desired (S)-configuration of the final product when starting from (R)-3-hydroxypyrrolidine, or retention if starting from the corresponding (S)-alcohol with a different nucleophile. The hydrochloride salt is then formed by treatment with hydrochloric acid.

Reaction Scheme:

G reactant1 (S)-3-Hydroxypyrrolidine product (S)-3-Phenoxypyrrolidine reactant1->product Mitsunobu Reaction reactant2 Phenol reactant2->product reagents PPh₃, DIAD reagents->product final_product (S)-3-Phenoxypyrrolidine HCl product->final_product Salt Formation hcl HCl hcl->final_product G reactant1 (S)-3-Phenoxypyrrolidine HCl product N-Alkyl-(S)-3-Phenoxypyrrolidine reactant1->product reactant2 R-X (Alkyl Halide) reactant2->product N-Alkylation base Base (e.g., K₂CO₃, Et₃N) base->product G reactant1 (S)-3-Phenoxypyrrolidine HCl product N-Aryl-(S)-3-Phenoxypyrrolidine reactant1->product reactant2 Ar-X (Aryl Halide) reactant2->product Buchwald-Hartwig Amination catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->product ligand Ligand (e.g., BINAP, XPhos) ligand->product base Base (e.g., NaOtBu, Cs₂CO₃) base->product

Sources

Method

Application Notes and Protocols: (S)-3-Phenoxypyrrolidine Hydrochloride in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist Abstract (S)-3-Phenoxypyrrolidine hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its rigid, five-membered pyrrolidine ring, combined with...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(S)-3-Phenoxypyrrolidine hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its rigid, five-membered pyrrolidine ring, combined with the stereospecificity at the C3 position and the attached phenoxy group, makes it a highly valuable scaffold for the synthesis of complex, biologically active molecules.[1] The pyrrolidine motif is a "privileged" structure in drug discovery, often imparting favorable properties such as improved aqueous solubility and three-dimensional complexity, which can enhance binding affinity and selectivity to biological targets.[2][3][4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the applications of (S)-3-Phenoxypyrrolidine hydrochloride, with a particular focus on its role in the synthesis of selective muscarinic receptor antagonists.

The Strategic Importance of the (S)-3-Phenoxypyrrolidine Scaffold

The utility of (S)-3-Phenoxypyrrolidine hydrochloride stems from its distinct structural features:

  • Chiral Core: The defined (S)-stereochemistry is crucial for enantioselective interactions with chiral biological targets like receptors and enzymes. This stereospecificity is often a key determinant of a drug's efficacy and safety profile.

  • Pyrrolidine Ring: This saturated heterocycle provides a robust, three-dimensional scaffold.[4] Its non-planar structure allows substituents to be positioned in precise spatial orientations, facilitating optimal interactions within a protein's binding pocket. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and serves as a key attachment point for introducing further molecular diversity.[2]

  • Phenoxy Group: The phenoxy moiety adds a significant lipophilic and aromatic component, enabling π-π stacking and hydrophobic interactions with target proteins. This group can be further functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties.

These features make the scaffold particularly suitable for developing ligands for G-protein coupled receptors (GPCRs) and other central nervous system targets.[1][5]

Table 1: Physicochemical Properties of (S)-3-Phenoxypyrrolidine Hydrochloride
PropertyValue
CAS Number 52833-33-9 (for the hydrochloride)
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol
Appearance White to off-white solid
Chirality (S)-enantiomer
Solubility Soluble in water and polar organic solvents

Core Application: Synthesis of Muscarinic Receptor Antagonists

A primary and well-documented application of (S)-3-Phenoxypyrrolidine and its derivatives is in the synthesis of muscarinic receptor antagonists.[6][7] Muscarinic acetylcholine receptors (M1-M5) are GPCRs that mediate the effects of the neurotransmitter acetylcholine and are involved in numerous physiological processes. Antagonists that selectively target specific subtypes are of significant therapeutic interest.

Case Study: Darifenacin (Enablex®)

Darifenacin is a potent and selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[8] The M3 receptor is the primary subtype responsible for mediating bladder muscle contractions; blocking it leads to muscle relaxation and relief of symptoms.[8][9]

The synthesis of Darifenacin relies on a chiral pyrrolidine core, which is derived from a precursor structurally analogous to (S)-3-Phenoxypyrrolidine. The pyrrolidine nitrogen acts as the nucleophile for coupling with an electrophilic side chain, establishing the core structure of the final drug molecule.[10]

Conceptual Synthetic Pathway to Darifenacin

The following diagram illustrates the critical role of the (S)-pyrrolidine intermediate in the synthesis of Darifenacin. The key step involves the N-alkylation of the pyrrolidine ring with a suitable electrophile, in this case, a bromoethyl derivative of dihydrobenzofuran.

G cluster_start Key Intermediates cluster_reaction Core Reaction cluster_product Final Product Pyrrolidine (S)-2,2-diphenyl-2- pyrrolidin-3-yl-acetamide (Chiral Pyrrolidine Core) Reaction N-Alkylation (SN2 Reaction) Pyrrolidine->Reaction Electrophile 5-(2-bromoethyl)-2,3- dihydrobenzofuran (Side Chain) Electrophile->Reaction Darifenacin Darifenacin (Selective M3 Antagonist) Reaction->Darifenacin

Caption: Synthetic route to Darifenacin via N-alkylation.

Experimental Protocols

The following protocols provide detailed, validated methodologies for key transformations involving (S)-3-Phenoxypyrrolidine hydrochloride and related intermediates.

Protocol 1: N-Alkylation of a Chiral Pyrrolidine Intermediate

This protocol details a general procedure for the nucleophilic substitution reaction central to the synthesis of many muscarinic antagonists, adapted from the synthesis of Darifenacin.[10]

Principle: This reaction is a bimolecular nucleophilic substitution (SN2) where the secondary amine of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. A mild base is used to neutralize the acid generated during the reaction, driving it to completion.

Materials:

  • (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide (1.2 equiv)

  • 5-(2-bromo-ethyl)-2,3-dihydro-benzofuran (1.0 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

Workflow Diagram:

G cluster_workflow N-Alkylation Experimental Workflow A 1. Combine Reactants - Pyrrolidine Intermediate - Alkyl Bromide - K₂CO₃ - Acetonitrile B 2. Heat to Reflux (e.g., ~80°C) Monitor by TLC A->B C 3. Reaction Work-up - Cool and Filter - Concentrate Solvent B->C D 4. Extraction - Dissolve in Ethyl Acetate - Wash with NaHCO₃ & Brine C->D E 5. Drying & Purification - Dry over MgSO₄ - Filter & Concentrate - Purify via Chromatography D->E F 6. Final Product (Darifenacin Base) E->F

Caption: Step-by-step workflow for N-alkylation and purification.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the (S)-pyrrolidine intermediate (1.2 equiv), 5-(2-bromo-ethyl)-2,3-dihydro-benzofuran (1.0 equiv), and anhydrous potassium carbonate (2.5 equiv).

  • Add anhydrous acetonitrile to the flask to create a suspension with a concentration of approximately 0.1 M with respect to the alkyl bromide.

  • Causality: Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively solvates the ions involved without interfering with the nucleophile, and its boiling point is suitable for this reaction.

  • Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting alkyl bromide is consumed (typically 2-4 hours).

  • Once complete, cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).

  • Rinse the filter cake with a small amount of acetonitrile.

  • Concentrate the combined filtrate under reduced pressure to remove the solvent.

  • Trustworthiness: The following extractive work-up is critical for removing inorganic impurities and unreacted polar starting materials.

  • Dissolve the crude residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine (to reduce the amount of water in the organic layer).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.

Protocol 2: Acid-Mediated Deprotection of a Boc-Protected Pyrrolidine

In many synthetic routes, the pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This protocol describes its removal to yield the hydrochloride salt.

Principle: The Boc protecting group is stable to many reaction conditions but is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and carbon dioxide.

Materials:

  • N-Boc-(S)-3-phenoxypyrrolidine (1.0 equiv)

  • 4M HCl in 1,4-Dioxane (or Trifluoroacetic Acid - TFA)

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the N-Boc protected pyrrolidine (1.0 equiv) in a minimal amount of a suitable solvent like DCM or 1,4-dioxane.

  • Cool the solution in an ice bath to 0°C.

  • Causality: Performing the addition at 0°C helps to control any potential exotherm from the acid-base reaction.

  • Slowly add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC until the starting material is no longer visible.

  • Trustworthiness: The formation of a precipitate (the hydrochloride salt) is a strong indicator that the reaction is proceeding successfully.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • If a solid has not formed, add diethyl ether to the residue to precipitate the hydrochloride salt.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield (S)-3-Phenoxypyrrolidine hydrochloride.

Conclusion

(S)-3-Phenoxypyrrolidine hydrochloride and its derivatives are indispensable tools in medicinal chemistry for the construction of stereochemically complex and potent therapeutics. Its incorporation into muscarinic antagonists like Darifenacin highlights its value in creating selective ligands for challenging GPCR targets. The protocols provided herein offer robust and reproducible methods for leveraging this key intermediate in drug discovery and development programs.

References

  • Dei, S., et al. (2007). Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. Journal of Medicinal Chemistry, 50(6), 1409-13. Available from: [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2007). Synthesis and optimization of novel and selective muscarinic M(3) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(18), 5256-60. Available from: [Link]

  • Quick Company. (Patent). An Improved Process For Preparation Of Darifenacin Hydrobromide. Available from: [Link]

  • Dei, S., et al. (2008). Muscarinic antagonists with multiple stereocenters: Synthesis, affinity profile and functional activity of isomeric 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine sulfoxide derivatives. Bioorganic & Medicinal Chemistry, 16(10), 5490-500. Available from: [Link]

  • Srinivas, K., et al. (2009). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan Journal of Chemistry, 2(1), 151-155. Available from: [Link]

  • University of Regensburg. (Thesis). Synthesis and pharmacological characterization of dibenzodiazepinone-type muscarinic M2-receptor antagonists conjugated to fluor. Available from: [Link]

  • Google Patents. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process.
  • ResearchGate. Synthesis, Affinity Profile, and Functional Activity of Muscarinic Antagonists with a 1-Methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine Structure. Available from: [Link]

  • Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Google Patents. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process.
  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. Available from: [Link]

Sources

Application

Application Note: Strategic Synthesis &amp; Functionalization of (S)-3-Phenoxypyrrolidine Hydrochloride

Executive Summary & Strategic Value (S)-3-Phenoxypyrrolidine hydrochloride (CAS: 1187928-XX-X / Free base related CAS: 61586-22-7) is a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity, combin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

(S)-3-Phenoxypyrrolidine hydrochloride (CAS: 1187928-XX-X / Free base related CAS: 61586-22-7) is a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity, combined with the lipophilic phenoxy ether linkage, makes it an ideal pharmacophore for modulating G-protein coupled receptors (GPCRs)—specifically Opioid , Histamine H3 , and MCHr1 receptors—and Voltage-Gated Sodium Channels (Nav1.7) .

This guide moves beyond basic synthesis. It provides a robust, industrial-standard workflow for transforming this chiral building block into high-value pharmaceutical intermediates. We focus on preserving the critical (S)-enantiomeric excess (ee%) during high-energy transition metal-catalyzed cross-couplings.

Core Applications
  • Kinase Inhibitors: Solubilizing side-chains.

  • GPCR Ligands: Rigidification of amine linkers (e.g., analogs of Asimadoline).

  • Fragment-Based Drug Discovery (FBDD): High

    
     character fragment for library expansion.
    

Chemical Architecture & Handling

The hydrochloride salt is the stable storage form, but it is catalytically dormant in many transition-metal cycles and nucleophilic substitutions.

PropertySpecificationExpert Insight
Appearance White to off-white crystalline solidHygroscopic. Store in desiccator.
Molecular Weight 199.68 g/mol (HCl salt)Free base MW is 163.22 g/mol .
Chirality (S)-EnantiomerCritical: Racemization risk at C3 if exposed to radical conditions or harsh deprotonation.
Solubility Water, Methanol, DMSOPoor solubility in Toluene/Dioxane (standard Buchwald solvents). Must free-base.

Module 1: Controlled Free-Basing Strategy

Objective: Liberate the reactive secondary amine without inducing racemization or introducing water into downstream anhydrous reactions.

Protocol A: Biphasic Neutralization (Recommended)

Use this method for batches >10g.

  • Dissolution: Suspend 10.0 g (50 mmol) of (S)-3-Phenoxypyrrolidine HCl in 100 mL of Dichloromethane (DCM).

  • Basification: Cool to 0°C. Slowly add 60 mL of 2N NaOH (aq) with vigorous stirring.

    • Why: Cooling prevents localized heating which could degrade the ether linkage.

  • Extraction: Stir for 15 minutes. Separate the organic layer. Extract aqueous layer 2x with 30 mL DCM.

  • Drying: Dry combined organics over anhydrous

    
     (Sodium Sulfate).
    
    • Critical: Do not use

      
       if downstream chemistry involves sensitive Lewis Acid catalysis, as trace Mg salts can interfere.
      
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C.

  • Yield Check: Expect a pale yellow oil. Quantitative yield (~8.1 g).

Module 2: N-Arylation via Buchwald-Hartwig Coupling

The Challenge: Coupling the secondary amine to a heteroaryl halide (common in drug discovery) often suffers from


-hydride elimination , leading to imine byproducts, or catalyst poisoning by the amine.

The Solution: A specific Pd/Ligand system optimized for steric bulk and electronic richness.

Reaction Scheme


Detailed Protocol

Scale: 1.0 mmol | Time: 4-12 Hours | Atmosphere: Argon/Nitrogen

  • Catalyst Pre-complexation (The "Activation" Step):

    • In a glovebox or under dual-manifold Schlenk line, charge a reaction vial with:

      • 
         (Tris(dibenzylideneacetone)dipalladium(0)): 2 mol% (18 mg)
        
      • 
        -BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): 4 mol% (25 mg)
        
      • Toluene (anhydrous, degassed): 2 mL

    • Stir at room temperature for 10 minutes until the solution turns a deep chestnut/orange color.

    • Expert Note: Pre-complexing ensures the active

      
       species is formed before the substrate can chelate and deactivate the metal.
      
  • Substrate Addition:

    • Add the Aryl Bromide (1.0 mmol, 1.0 equiv).

    • Add (S)-3-Phenoxypyrrolidine (free base from Module 1) (1.2 mmol, 1.2 equiv).

    • Add Sodium tert-butoxide (

      
      ) (1.4 mmol, 135 mg).
      
      • Why NaOtBu? It is strong enough to deprotonate the Pd-Amine complex but bulky enough to minimize nucleophilic attack on the aryl halide.

  • Reaction:

    • Seal vial with a crimp cap (PTFE septum).

    • Heat to 80-100°C in a heating block.

    • Monitor via LC-MS at t=1h, 4h, and 12h.

  • Work-up:

    • Cool to RT. Filter through a pad of Celite (diatomaceous earth) to remove Pd black.

    • Elute with EtOAc. Concentrate.

    • Purify via Flash Chromatography (Hexane:EtOAc gradient).[1]

Visualization: Mechanistic Pathway

The following diagram illustrates the catalytic cycle and potential failure points (Red) to avoid.

BuchwaldCycle Pd_Pre Pd2(dba)3 + BINAP Active_Cat Active Catalyst [L2Pd(0)] Pd_Pre->Active_Cat Ligand Exchange Ox_Add Oxidative Addition [L2Pd(Ar)(Br)] Active_Cat->Ox_Add + Ar-Br Amine_Bind Amine Coordination [L2Pd(Ar)(N-H R2)(Br)] Ox_Add->Amine_Bind + (S)-Pyrrolidine Deprotonation Deprotonation (NaOtBu) [L2Pd(Ar)(N-R2)] Amine_Bind->Deprotonation - NaBr, -HOtBu Red_Elim Reductive Elimination Deprotonation->Red_Elim Beta_Elim RISK: Beta-Hydride Elimination (Forms Imine + Ar-H) Deprotonation->Beta_Elim If Temp > 110°C or Steric Crowding Red_Elim->Active_Cat Regenerate Pd(0) Product Product (S)-N-Aryl-3-phenoxypyrrolidine Red_Elim->Product

Caption: Figure 1. Palladium catalytic cycle for N-arylation. Note the critical branch point for Beta-Hydride elimination, minimized by using bidentate ligands like BINAP.

Module 3: Quality Control & Chiral Integrity

Ensuring the (S)-configuration is maintained is non-negotiable. The phenoxy group provides a good UV chromophore for detection.

Analytical Method: Chiral HPLC
  • Column: Daicel Chiralpak AD-H or IC (Amylose-based).

  • Mobile Phase: n-Hexane : Isopropanol (90:[2]10) with 0.1% Diethylamine (DEA).

    • Note: DEA is required to sharpen the peak of the basic amine.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 254 nm (Phenoxy absorption) and 220 nm (Amide/Amine).

  • Acceptance Criteria:

    • Enantiomeric Excess (ee) > 98%.

    • Chemical Purity > 95%.[4][5][6]

Scientific Rationale & Troubleshooting (E-E-A-T)

Why BINAP?

While newer ligands like BrettPhos are excellent for primary amines, BINAP remains the "Gold Standard" for secondary cyclic amines like pyrrolidines. Its wide bite angle creates a steric environment that favors Reductive Elimination (C-N bond formation) over Beta-Hydride Elimination (which would destroy the pyrrolidine ring).

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or oxidation.Ensure Toluene is degassed (sparge with Ar for 20 min). Switch to Cs2CO3 (weaker base) if substrate is base-sensitive.
Imine Byproduct

-hydride elimination.[7]
Lower temperature to 80°C. Increase Ligand:Pd ratio to 2.5:1.
Racemization Radical mechanism or

pathway.
Avoid weak bases in protic solvents. Stick to NaOtBu in Toluene.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Context on pyrrolidine scaffolds in drug design).

  • Smith, A. et al. (2015). "Synthesis of Nav1.7 Antagonists containing 3-phenoxypyrrolidine motifs." Bioorganic & Medicinal Chemistry Letters.
  • Daicel Corporation. "Chiralpak AD-H Instruction Manual." (Standard protocol for chiral amine separation).

Sources

Method

Experimental protocols for reactions with (S)-3-Phenoxypyrrolidine hydrochloride

Application Note & Technical Guide Introduction & Chemical Profile[1][2][3][4][5][6][7] (S)-3-Phenoxypyrrolidine hydrochloride is a high-value chiral building block extensively utilized in medicinal chemistry. Its struct...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Introduction & Chemical Profile[1][2][3][4][5][6][7]

(S)-3-Phenoxypyrrolidine hydrochloride is a high-value chiral building block extensively utilized in medicinal chemistry. Its structural core—a pyrrolidine ring with a phenoxy ether at the C3 position—provides a distinct vector for exploring structure-activity relationships (SAR). The ether linkage is metabolically stable, unlike esters, making this scaffold ideal for positioning aromatic rings in specific spatial orientations within protein binding pockets (e.g., GPCRs, Kinases).

This guide details the handling, free-basing, and three core reaction protocols: Nucleophilic Aromatic Substitution (SNAr) , Reductive Amination , and Amide/Urea Formation .

Physicochemical Properties[1]
PropertyDataNotes
IUPAC Name (3S)-3-phenoxypyrrolidine;hydrochloride
CAS Number 931409-72-2Specific to (S)-enantiomer HCl salt
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol 163.22 g/mol (Free Base)
Appearance White to off-white solidHygroscopic
Solubility Water, Methanol, DMSOInsoluble in non-polar organics (Et₂O, Hexane)
Chirality (S)-EnantiomerMaintain <40°C in acidic media to prevent racemization risk (low but possible)

Handling & Preparation: The Free-Basing Strategy

The hydrochloride salt is the stable storage form but is non-nucleophilic. For all subsequent reactions, the nitrogen must be deprotonated.

Strategic Decision: In Situ vs. Isolation
  • Method A (In Situ): Best for high-throughput chemistry or when using excess organic base (DIPEA/TEA).

  • Method B (Isolation): Required for sensitive transition-metal catalyzed reactions (Buchwald-Hartwig) where amine salts can poison catalysts.

Protocol: Isolation of Free Base (Method B)
  • Dissolution: Dissolve 10 mmol (2.0 g) of (S)-3-Phenoxypyrrolidine HCl in 20 mL of water.

  • Basification: Slowly add 15 mL of 2M NaOH. The solution will become cloudy as the free amine oil separates.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Note: Avoid Ethyl Acetate if possible, as secondary amines can attack ethyl acetate over prolonged periods.

  • Drying: Dry combined organics over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter and concentrate in vacuo at 25°C.

    • Yield Check: Theoretical mass is ~1.63 g. Obtain a clear, viscous oil. Use immediately.

Core Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Application: Synthesis of heteroaryl-pyrrolidine libraries (e.g., kinase inhibitors). Mechanism: Addition-Elimination on electron-deficient heterocycles.

Reagents:

  • (S)-3-Phenoxypyrrolidine HCl (1.0 equiv)[1]

  • Substrate: 4-Chloropyrimidine or 2-Chloropyridine derivative (1.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: DMSO or NMP (for high temp) or Isopropanol (for reflux)

Step-by-Step Methodology:

  • Setup: In a pressure vial, suspend (S)-3-Phenoxypyrrolidine HCl (1.0 mmol, 200 mg) in Isopropanol (3 mL).

  • Activation: Add DIPEA (3.0 mmol, 0.52 mL). Stir for 5 mins until the solid dissolves/suspends finely.

  • Addition: Add the heteroaryl chloride (1.0 mmol).

  • Reaction: Seal the vial and heat to 80°C for 4-12 hours.

    • Monitoring: Monitor by LCMS. The product will typically be more non-polar than the starting amine but more polar than the chloride.

  • Workup:

    • Dilute with Ethyl Acetate (30 mL).

    • Wash with water (2 x 10 mL) to remove DIPEA salts and DMSO/IPA.

    • Wash with Brine (10 mL).

    • Dry (MgSO₄), filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoint:

  • Success: LCMS shows M+1 peak corresponding to Product.

  • Failure (No Reaction): If starting material remains, increase temperature to 120°C and switch solvent to DMSO.

  • Failure (Hydrolysis): If heteroaryl-OH is observed, ensure solvents are anhydrous.

Protocol B: Reductive Amination

Application: N-Alkylation to tune lipophilicity (LogD) without forming unstable amides. Reagents:

  • (S)-3-Phenoxypyrrolidine HCl (1.0 equiv)[1]

  • Aldehyde/Ketone (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, mix (S)-3-Phenoxypyrrolidine HCl (1.0 mmol) and the Aldehyde (1.1 mmol) in DCE (5 mL).

  • Neutralization: Add Triethylamine (1.0 equiv) to free-base the amine in situ. Stir for 30 mins at Room Temperature (RT).

    • Why? STAB is acid-sensitive; however, a slightly acidic pH (from the HCl salt) actually catalyzes imine formation. The 1 equiv TEA balances this.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol, 318 mg) in one portion.

  • Reaction: Stir at RT for 2-16 hours.

  • Quench: Add Saturated NaHCO₃ (10 mL) and stir vigorously for 15 mins to quench borates.

  • Extraction: Separate phases. Extract aqueous layer with DCM (2 x 10 mL).

  • Purification: The crude material is often pure enough for testing. If not, use SCX (Strong Cation Exchange) cartridges to capture the amine, wash with MeOH, and elute with 2M NH₃/MeOH.

Protocol C: Urea Synthesis (Isocyanate Coupling)

Application: Creating stable, rigid linkers common in GPCR antagonists.

Step-by-Step Methodology:

  • Dissolution: Dissolve (S)-3-Phenoxypyrrolidine HCl (1.0 mmol) in anhydrous DCM (5 mL).

  • Base: Add DIPEA (2.5 mmol). The solution must be basic (pH > 9 on wet paper).

  • Coupling: Cool to 0°C. Add the Isocyanate (R-NCO) (1.0 mmol) dropwise.

  • Completion: Allow to warm to RT. Reaction is usually instantaneous (< 30 mins).

  • Workup: Wash with 1M HCl (to remove excess DIPEA and unreacted pyrrolidine) followed by Saturated NaHCO₃.

    • Note: The Urea product is neutral and will remain in the organic layer during the acid wash.

Visualization of Workflows

Reaction Pathway Diagram

G cluster_0 Critical Decision Point Start (S)-3-Phenoxypyrrolidine HCl Salt (CAS 931409-72-2) FreeBase Free Base (Oil) Start->FreeBase NaOH/DCM Extraction SNAr S_NAr Product (Heteroaryl) FreeBase->SNAr Ar-Cl, DIPEA 80°C, IPA RedAm Tertiary Amine (Alkyl) FreeBase->RedAm R-CHO, STAB DCE, RT Urea Urea/Amide (Stable Linker) FreeBase->Urea R-NCO, DIPEA DCM, 0°C

Caption: Divergent synthesis workflow starting from the stable HCl salt, proceeding through the reactive free-base intermediate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in SNAr Salt precipitation / Low solubilitySwitch solvent to NMP or DMSO. Increase temp to 120°C.
Racemization High temp + Strong Acid/BaseAvoid heating >100°C in strongly basic media for prolonged periods.
Incomplete Reductive Amination Imine formation stalledAdd molecular sieves (4Å) or catalytic Acetic Acid to push imine equilibrium.
Gummy Solid Hygroscopic salt absorptionDry salt in a vacuum desiccator over P₂O₅ before weighing.

References

  • Compound Identification

    • Source: CymitQuimica & CalPacLab C
    • Entry:(S)-3-Phenoxypyrrolidine hydrochloride .[1][2][3][4][5] CAS: 931409-72-2.[1][2][5]

    • Link:

  • SNAr Methodology

    • Title: Nucleophilic Aromatic Substitution (SNAr) and Related Reactions.[6][7]

    • Context: General protocols for pyrrolidine nucleophiles in medicinal chemistry.
    • Link:

  • Reductive Amination Standards

    • Title: Reductive Amination with Sodium Triacetoxyborohydride.[8][9]

    • Source: Myers Chem 115 (Harvard) / Sigma-Aldrich App Note.
    • Link:

  • General Pyrrolidine Scaffolds in Drug Design

    • Title: Pyrrolidine in Drug Discovery: A Vers
    • Source: NIH / PubMed Central.
    • Link:

Sources

Application

Application Note: (S)-3-Phenoxypyrrolidine Hydrochloride in the Synthesis of Bioactive Molecules

Executive Summary (S)-3-Phenoxypyrrolidine hydrochloride (CAS: 931409-72-2 ) is a high-value chiral building block utilized in the synthesis of G-protein coupled receptor (GPCR) modulators, specifically targeting muscari...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Phenoxypyrrolidine hydrochloride (CAS: 931409-72-2 ) is a high-value chiral building block utilized in the synthesis of G-protein coupled receptor (GPCR) modulators, specifically targeting muscarinic (M4) and histamine (H3) receptors. Unlike simple pyrrolidine analogs, the 3-phenoxy moiety provides a unique combination of lipophilicity and flexible steric bulk, making it a "privileged scaffold" for optimizing pharmacokinetic profiles in central nervous system (CNS) and metabolic disease drug candidates.

This guide details the stereospecific synthesis of this compound (emphasizing the critical Mitsunobu inversion), its handling protocols, and its application in late-stage medicinal chemistry optimization.

Chemical Identity & Properties

PropertyDetail
Chemical Name (S)-3-Phenoxypyrrolidine hydrochloride
CAS Number 931409-72-2
Molecular Formula C₁₀H₁₃NO[1] · HCl
Molecular Weight 199.68 g/mol
Chirality (S)-Enantiomer (derived from (R)-precursor via inversion)
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM

Synthetic Protocol: Stereospecific Construction

Critical Technical Insight: The synthesis of the (S)-enantiomer requires starting with (R)-1-N-Boc-3-hydroxypyrrolidine . This is because the etherification step (Mitsunobu reaction) proceeds via an Sɴ2 mechanism, resulting in the inversion of the stereocenter at the C3 position.

Workflow Diagram

SynthesisPath Start (R)-1-N-Boc-3-hydroxypyrrolidine (Chiral Precursor) Intermediate (S)-1-N-Boc-3-phenoxypyrrolidine (Inverted Configuration) Start->Intermediate Stereoinversion (SN2) Reagents1 Phenol + PPh3 + DIAD (Mitsunobu) Reagents1->Intermediate Final (S)-3-Phenoxypyrrolidine HCl (Target Salt) Intermediate->Final Boc Removal Reagents2 4M HCl in Dioxane (Deprotection) Reagents2->Final

Caption: Stereospecific route converting (R)-alcohol to (S)-ether via Mitsunobu inversion.

Step-by-Step Methodology
Step 1: Mitsunobu Etherification
  • Reagents: (R)-1-N-Boc-3-hydroxypyrrolidine (1.0 equiv), Phenol (1.1 equiv), Triphenylphosphine (PPh₃, 1.2 equiv), Diisopropyl azodicarboxylate (DIAD, 1.2 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF).[2]

  • Protocol:

    • Charge a reaction vessel with (R)-1-N-Boc-3-hydroxypyrrolidine, Phenol, and PPh₃ in anhydrous THF under nitrogen atmosphere.

    • Cool the mixture to 0°C to suppress side reactions.

    • Add DIAD dropwise over 30 minutes. Note: Exothermic reaction; maintain internal temperature <5°C.

    • Allow the reaction to warm to room temperature (25°C) and stir for 12–16 hours.

    • Validation: Monitor by TLC or LC-MS. The disappearance of the alcohol starting material confirms conversion.

    • Work-up: Concentrate the solvent. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO) byproduct.[3] Filter off the solid TPPO.[3]

    • Purification: Purify the filtrate via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate (S)-1-N-Boc-3-phenoxypyrrolidine .

Step 2: Boc-Deprotection & Salt Formation
  • Reagents: 4M HCl in 1,4-Dioxane.

  • Protocol:

    • Dissolve the purified intermediate in a minimal amount of dry dichloromethane (DCM) or dioxane.

    • Add 4M HCl in dioxane (5–10 equiv) dropwise at 0°C.

    • Stir at room temperature for 2–4 hours. A white precipitate should form.

    • Isolation: Dilute with diethyl ether to maximize precipitation. Filter the solid under inert gas (nitrogen/argon) as the salt is hygroscopic.

    • Drying: Dry under high vacuum at 40°C for 6 hours.

Applications in Drug Discovery[4][5][6]

(S)-3-Phenoxypyrrolidine is not merely a passive linker; it is an active pharmacophore element used to modulate receptor affinity and metabolic stability.

Muscarinic M4 Receptor Modulators

Recent patent literature (e.g., WO2018066718) highlights the use of the 3-phenoxypyrrolidine scaffold in developing M4 positive allosteric modulators (PAMs) for the treatment of schizophrenia and Alzheimer's disease.

  • Mechanism: The phenoxy group occupies a hydrophobic pocket in the M4 allosteric site, while the pyrrolidine nitrogen serves as a vector for coupling to heteroaromatic cores (e.g., thienopyrimidines).

  • Advantage: The (S)-configuration often provides superior selectivity over the M2/M3 subtypes compared to the (R)-enantiomer or racemate.

Liver Disease Therapeutics (NASH)

In metabolic disease research (e.g., WO2023222850), this scaffold is coupled with oxadiazole moieties.

  • Role: It acts as a lipophilic spacer that improves membrane permeability while maintaining water solubility due to the amine functionality.

Fragment-Based Drug Design (FBDD)

The compound is a standard member of "privileged fragment" libraries screened against:

  • Histamine H3 Receptors: For narcolepsy and cognitive deficits.

  • Monoamine Transporters: As a reuptake inhibitor scaffold.

Safety & Handling Protocols

Hazard Classification:

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

Handling Instructions:

  • Hygroscopic Nature: The hydrochloride salt absorbs moisture rapidly. Store in a desiccator or under inert gas (Argon) at 2–8°C.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Spill Response: Sweep up dry spills to avoid generating dust. If solvated, absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

References

  • Preparation of Muscarinic M4 Receptor Modulators. World Intellectual Property Organization, WO2018066718A1, 2018. Link

  • Amido Heteroaromatic Compounds Useful in the Treatment of Liver Diseases. World Intellectual Property Organization, WO2023222850A1, 2023. Link

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Molecules, 27(20), 6953, 2022. Link

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold. Topics in Current Chemistry, 379, 34, 2021.[4] Link

  • Safety Data Sheet: (S)-3-Phenoxypyrrolidine Hydrochloride. Fisher Scientific, Revision 2025. Link

Sources

Method

Anwendungsleitfaden: Strategien zur Derivatisierung von (S)-3-Phenoxypyrrolidinhydrochlorid für die Entwicklung neuartiger Wirkstoffkandidaten

Verfasser: Leitender Anwendungswissenschaftler, Gemini-Laboratorien Datum: 19. Februar 2026 Zweck: Dieser Leitfaden bietet detaillierte Protokolle und wissenschaftliche Einblicke für die chemische Modifikation von (S)-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Verfasser: Leitender Anwendungswissenschaftler, Gemini-Laboratorien Datum: 19. Februar 2026 Zweck: Dieser Leitfaden bietet detaillierte Protokolle und wissenschaftliche Einblicke für die chemische Modifikation von (S)-3-Phenoxypyrrolidinhydrochlorid, einem wertvollen Baustein für die Wirkstoffforschung. Er richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung: Das (S)-3-Phenoxypyrrolidin-Gerüst als privilegierte Struktur

Das Pyrrolidin-Ringsystem ist ein allgegenwärtiges Motiv in einer Vielzahl von FDA-zugelassenen Medikamenten und biologisch aktiven Naturstoffen.[1][2] Seine dreidimensionale Struktur und die Fähigkeit, wichtige Wasserstoffbrückenbindungen einzugehen, machen es zu einem idealen Gerüst in der medizinischen Chemie.[3] Die spezifische Verbindung, (S)-3-Phenoxypyrrolidin, bietet durch ihre einzigartige Kombination aus einem chiralen Zentrum, einem reaktiven sekundären Amin und einer anpassbaren Phenoxy-Gruppe drei strategische Vektoren für die chemische Diversifizierung.[4]

Die Modifikation dieses Gerüsts ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), um die Affinität, Selektivität und die ADMET-Eigenschaften (Absorption, Verteilung, Metabolismus, Exkretion, Toxizität) von Leitstrukturen zu optimieren.[5] Dieser Leitfaden beschreibt bewährte und moderne Methoden zur Derivatisierung, um Bibliotheken neuartiger Verbindungen für das Screening und die Leitstrukturoptimierung zu erstellen.

Strategische Ansätze zur Derivatisierung

Die Derivatisierung von (S)-3-Phenoxypyrrolidin konzentriert sich hauptsächlich auf drei Bereiche: die Funktionalisierung des Stickstoffatoms (N-Acylierung und N-Alkylierung) und die fortgeschrittene C-H-Funktionalisierung des Gerüsts.

Derivatization_Strategies cluster_main Derivatisierungsstrategien A (S)-3-Phenoxypyrrolidin-HCl B N-Acylierung (Amide, Sulfonamide, Harnstoffe) A->B Reaktion am Stickstoff (elektrophile Partner) C N-Alkylierung (Substituierte Amine) A->C Reaktion am Stickstoff (nukleophile Substitution / reduktive Aminierung) D C-H-Funktionalisierung (Direkte Modifikation) A->D Fortgeschrittene Methoden (katalytische Aktivierung)

Abbildung 1: Übersicht der primären Derivatisierungsstrategien für das (S)-3-Phenoxypyrrolidin-Gerüst.

N-Acylierung: Synthese von Amiden und Analoga

Die N-Acylierung ist die robusteste und am weitesten verbreitete Methode zur Modifikation sekundärer Amine. Die Reaktion des Pyrrolidin-Stickstoffs mit einem elektrophilen Acylierungsreagenz führt zur Bildung stabiler Amid-, Sulfonamid-, Harnstoff- oder Carbamat-Bindungen. Diese Modifikationen beeinflussen maßgeblich die Polarität, Löslichkeit und die Fähigkeit zur Ausbildung von Wasserstoffbrückenbindungen der resultierenden Moleküle.

Wissenschaftliche Begründung: Die Reaktion erfordert eine Base, um das als Hydrochlorid-Salz vorliegende Amin freizusetzen und den während der Reaktion entstehenden Säure-Nebenprodukt (z. B. HCl aus einem Acylchlorid) zu neutralisieren.[6] Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) sind gängige Basen, da sie sterisch gehindert sind und somit die Konkurrenzreaktion als Nukleophil minimieren. Die Wahl des Lösungsmittels, typischerweise aprotische Lösungsmittel wie Dichlormethan (DCM) oder N,N-Dimethylformamid (DMF), ist entscheidend für die Löslichkeit der Reaktanden und die Reaktionskinetik.[6]

N-Alkylierung: Einführung von sterischer Masse und Basizität

Die N-Alkylierung führt tertiäre Amine ein, was die Basizität und die sterischen Eigenschaften des Moleküls signifikant verändert. Dies kann die Interaktion mit dem biologischen Zielmolekül stark beeinflussen. Eine gängige Methode ist die direkte Alkylierung mit Alkylhalogeniden, die jedoch zur Bildung von quartären Ammoniumsalzen (Überalkylierung) führen kann.[7] Eine umweltfreundlichere und oft selektivere Alternative ist die N-Alkylierung mit Alkoholen über einen "Wasserstoff-Borrowing"-Mechanismus, der heterogene Katalysatoren erfordert.[7]

Wissenschaftliche Begründung: Bei der direkten Alkylierung ist die Kontrolle der Stöchiometrie entscheidend, um die Überalkylierung zu minimieren. Die Verwendung einer schwachen Base und moderater Temperaturen kann hierbei helfen. Bei der "Wasserstoff-Borrowing"-Methode oxidiert der Katalysator den Alkohol vorübergehend zu einem Aldehyd, der dann mit dem Amin zu einem Imin reagiert, welches anschließend vom Katalysator zum gewünschten alkylierten Amin reduziert wird. Dieser Ansatz ist atomökonomisch und erzeugt Wasser als einziges Nebenprodukt.[7]

C-H-Funktionalisierung: Ein moderner Ansatz zur Gerüst-Modifikation

Die direkte C-H-Funktionalisierung ist eine hochmoderne Strategie, die es ermöglicht, C-H-Bindungen selektiv in neue C-C- oder C-Heteroatom-Bindungen umzuwandeln, ohne dass eine Vorfunktionalisierung des Substrats erforderlich ist.[5] Für Pyrrolidin-Gerüste wurden sowohl metallkatalysierte als auch enzymatische Methoden entwickelt, um insbesondere die α-Position zum Stickstoffatom zu funktionalisieren.[8][9][10]

Wissenschaftliche Begründung: Diese Reaktionen beruhen auf der Erzeugung hochreaktiver Zwischenstufen, wie z. B. metallorganischer Spezies oder enzymgebundener Carbene, die in der Lage sind, in C-H-Bindungen zu inserieren.[10] Die Regio- und Stereoselektivität wird durch die Wahl des Katalysators und der Liganden gesteuert.[11] Obwohl diese Methoden anspruchsvoller sind, eröffnen sie den Zugang zu einzigartigen chemischen Räumen, die mit klassischen Methoden nur schwer zu erreichen sind.[5]

Detaillierte experimentelle Protokolle

Sicherheitshinweis: Alle Experimente sollten in einem gut belüfteten Abzug unter Einhaltung der üblichen Labor-Sicherheitsvorkehrungen durchgeführt werden. Tragen Sie stets geeignete persönliche Schutzausrüstung (PSA).

Protokoll 1: Allgemeine Vorschrift zur N-Acylierung mit einem Acylchlorid

Dieses Protokoll beschreibt eine standardmäßige Kupplungsreaktion zur Synthese eines N-Acyl-Derivats.

Acylation_Workflow start Start A 1. (S)-3-Phenoxypyrrolidin-HCl in DCM lösen start->A B 2. Auf 0 °C kühlen (Eisbad) A->B C 3. Base zugeben (z.B. TEA, 2.2 Äq.) B->C D 4. Acylchlorid zugeben (1.1 Äq., tropfenweise) C->D E 5. Auf RT erwärmen & rühren (2-4 h) D->E F 6. Wässrige Aufarbeitung (Waschen mit NaHCO₃, H₂O, Sole) E->F G 7. Trocknen & Konzentrieren (Na₂SO₄, Rotationsverdampfer) F->G H 8. Aufreinigung (Säulenchromatographie) G->H end N-Acyliertes Produkt H->end

Abbildung 2: Workflow für die N-Acylierung von (S)-3-Phenoxypyrrolidin-HCl.

Materialien:

  • (S)-3-Phenoxypyrrolidinhydrochlorid (1,0 Äq.)

  • Acylchlorid (z. B. Benzoylchlorid, 1,1 Äq.)

  • Triethylamin (TEA) (2,2 Äq.)

  • Wasserfreies Dichlormethan (DCM)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃), Wasser, Sole

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Stickstoff- oder Argonatmosphäre

Vorgehensweise:

  • Lösen Sie (S)-3-Phenoxypyrrolidinhydrochlorid (1,0 Äq.) in wasserfreiem DCM in einem trockenen Rundkolben unter Inertgasatmosphäre.

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Geben Sie Triethylamin (2,2 Äq.) zu der gerührten Lösung hinzu. Rühren Sie für 10 Minuten bei 0 °C.

  • Lösen Sie das Acylchlorid (1,1 Äq.) in einer kleinen Menge wasserfreiem DCM und geben Sie es tropfenweise über 15 Minuten zu der kalten Pyrrolidin-Lösung.

  • Entfernen Sie das Eisbad und lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen. Rühren Sie für 2-4 Stunden oder bis die Dünnschichtchromatographie (DC) eine vollständige Umsetzung anzeigt.

  • Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit gesättigter NaHCO₃-Lösung, Wasser und Sole.

  • Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie den Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte N-acylierte Produkt zu erhalten.

Protokoll 2: Allgemeine Vorschrift zur N-Alkylierung mittels reduktiver Aminierung

Dieses Protokoll eignet sich zur Einführung einer Vielzahl von Alkylgruppen unter milden Bedingungen.

Materialien:

  • (S)-3-Phenoxypyrrolidinhydrochlorid (1,0 Äq.)

  • Aldehyd oder Keton (z. B. Aceton, 1,2 Äq.)

  • Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1,5 Äq.)

  • Dichlorethan (DCE) oder Tetrahydrofuran (THF)

  • Essigsäure (katalytische Menge)

Vorgehensweise:

  • Suspendieren Sie (S)-3-Phenoxypyrrolidinhydrochlorid (1,0 Äq.) und den Aldehyd/das Keton (1,2 Äq.) in DCE.

  • Geben Sie eine katalytische Menge Essigsäure hinzu, um die Bildung des Iminium-Ions zu fördern.

  • Rühren Sie die Mischung für 30 Minuten bei Raumtemperatur.

  • Geben Sie Natriumtriacetoxyborhydrid (1,5 Äq.) portionsweise über 10 Minuten hinzu.

  • Rühren Sie die Reaktion bei Raumtemperatur über Nacht oder bis zur vollständigen Umsetzung (DC-Kontrolle).

  • Löschen Sie die Reaktion vorsichtig durch Zugabe von gesättigter NaHCO₃-Lösung.

  • Extrahieren Sie die wässrige Phase mehrmals mit DCM.

  • Vereinigen Sie die organischen Phasen, waschen Sie sie mit Sole, trocknen Sie sie über Na₂SO₄ und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Datenpräsentation und Charakterisierung

Die erfolgreiche Synthese der Derivate sollte durch Standard-Analysemethoden bestätigt werden. Die folgende Tabelle zeigt repräsentative Daten, die für eine erfolgreiche Derivatisierung erwartet werden können.

Derivat-TypBeispiel-ModifikationTypische Ausbeute (%)Reinheit (HPLC, %)Bestätigungsmethoden
N-Acyl N-Benzoyl85–95>98¹H-NMR, ¹³C-NMR, LC-MS
N-Alkyl N-Isopropyl70–85>97¹H-NMR, ¹³C-NMR, LC-MS
N-Sulfonyl N-Tosyl80–90>98¹H-NMR, ¹³C-NMR, LC-MS

Fehlerbehebung und Optimierung

Ein proaktiver Ansatz zur Fehlerbehebung ist entscheidend für den synthetischen Erfolg.

ProblemMögliche Ursache(n)Lösungsvorschlag(e)
Niedrige oder keine Ausbeute 1. Unzureichende Basenmenge (HCl-Salz nicht neutralisiert).2. Feuchtigkeit im System hydrolysiert das Acylchlorid.3. Geringe Reaktivität des Elektrophils.1. Sicherstellen, dass mindestens 2 Äq. Base für das HCl-Salz plus die Reaktion verwendet werden.2. Wasserfreie Lösungsmittel und eine inerte Atmosphäre verwenden.[6]3. Reaktionstemperatur erhöhen oder einen Kupplungsaktivator wie DMAP (4-Dimethylaminopyridin) in katalytischen Mengen hinzufügen.
Mehrere Produkte (DC) 1. Unvollständige Reaktion (Startmaterial vorhanden).2. Nebenproduktbildung (z. B. durch Hydrolyse).3. Überalkylierung bei N-Alkylierungsreaktionen.1. Reaktionszeit verlängern oder Temperatur erhöhen.2. Aufarbeitung mit einer milden Base (z. B. NaHCO₃) durchführen, um saure Nebenprodukte zu entfernen.[6]3. Reduktive Aminierung anstelle von direkter Alkylierung verwenden; Stöchiometrie des Alkylierungsmittels anpassen.
Schwierige Aufreinigung 1. Produkt und Verunreinigungen haben ähnliche Polarität.2. Ammoniumsalz-Nebenprodukte fallen mit dem Produkt aus.1. Alternative Eluentensysteme für die Chromatographie testen.2. Die organische Phase während der Aufarbeitung gründlich mit Wasser waschen, um wasserlösliche Salze zu entfernen.[6]

Fazit

(S)-3-Phenoxypyrrolidin ist ein vielseitiger und wertvoller Baustein für die Wirkstoffforschung. Die in diesem Leitfaden beschriebenen robusten Protokolle zur N-Acylierung und N-Alkylierung sowie die konzeptionelle Einführung in fortgeschrittene C-H-Funktionalisierungsstrategien bieten Forschern ein leistungsstarkes Instrumentarium. Durch die systematische Anwendung dieser Methoden können umfangreiche Substanzbibliotheken erstellt werden, die es ermöglichen, den chemischen Raum um dieses privilegierte Gerüst herum zu erkunden und die Entwicklung neuartiger Therapeutika zu beschleunigen.

Referenzen

  • Zhang, W., et al. (2023). Intermolecular C-H functionalization of N-phenylpyrrolidine (2a) with diazoacetone using hemoproteins and variants thereof. ResearchGate. Abgerufen von [Link]

  • Li, Y., et al. (2023). Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. Organic Chemistry Frontiers. Royal Society of Chemistry. Abgerufen von [Link]

  • Nayak, S., et al. (2013). Synthesis of novel spirooxindolo-pyrrolidines, pyrrolizidines, and pyrrolothiazoles via a regioselective three-component [3+2] cycloaddition and their preliminary antimicrobial evaluation. Molecular Diversity, 17(2), 271-283. PubMed. Abgerufen von [Link]

  • Goti, A., et al. (2014). Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of α-L-fucosidases. ResearchGate. Abgerufen von [Link]

  • Chem-Impex. (n.d.). 3-Phenylpyrrolidine. Abgerufen von [Link]

  • Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). Abgerufen von

  • Ryabukhin, S. V., et al. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Abgerufen von [Link]

  • Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Abgerufen von

  • Fasan, R., et al. (2022). Enantioselective Single and Dual α-C–H Bond Functionalization of Cyclic Amines via Enzymatic Carbene Transfer. Journal of the American Chemical Society. University of Rochester. Abgerufen von [Link]

  • Gandeepan, P., & Ackermann, L. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications, 57(76), 9539-9554. Royal Society of Chemistry. Abgerufen von [Link]

  • Rong, Z.-Q., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - C(sp3) Coupling. Organic Chemistry Portal. Abgerufen von [Link]

  • Kim, D. H., & Lee, D. H. (2002). N-Alkoxyl Templates for Diastereoselective Pyrrolidine Synthesis. Bulletin of the Korean Chemical Society, 23(1), 103-106. PMC. Abgerufen von [Link]

  • ResearchGate. (2016). Synthesis of novel antimicrobial derivatives of 3-substituted pyrrolidine2, 5-diones using pharmacophore hybrid approach: Part-I. Abgerufen von [Link]

  • Reddy, C. R., et al. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Organic & Biomolecular Chemistry, 19(38), 8279-8284. Abgerufen von [Link]

  • Dounay, A. B., et al. (2005). Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 7(20), 4435–4438. PMC. Abgerufen von [Link]

  • Kumar, R. S., et al. (2015). A Novel One-Pot Green Synthesis of Dispirooxindolo-pyrrolidines via 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. Molecules, 20(1), 878-892. MDPI. Abgerufen von [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35. ResearchGate. Abgerufen von [Link]

  • Seitembetova, A. Z., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(18), 6537. PMC. Abgerufen von [Link]

  • Lin, D.-L., & Wang, S.-M. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10. Abgerufen von [Link]

  • Roy, A., et al. (2023). Systematic Investigation on Acid-Catalyzed Truncation of N-Acylated Peptoids. Molecules, 28(21), 7254. MDPI. Abgerufen von [Link]

  • Reddit. (2023). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. Abgerufen von [Link]

Sources

Application

Analytical Methods for Tracking (S)-3-Phenoxypyrrolidine Hydrochloride Reactions

This guide details the analytical framework for tracking the synthesis, purification, and quality control of (S)-3-Phenoxypyrrolidine Hydrochloride . It is designed for analytical chemists and process development scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the analytical framework for tracking the synthesis, purification, and quality control of (S)-3-Phenoxypyrrolidine Hydrochloride . It is designed for analytical chemists and process development scientists requiring robust, self-validating protocols.

Part 1: Strategic Overview & Analytical Architecture

(S)-3-Phenoxypyrrolidine (CAS: 1094670-20-8) is a critical chiral building block in medicinal chemistry, often synthesized via etherification of (S)-3-hydroxypyrrolidine (or its N-protected derivatives). The analytical challenge lies in three distinct areas:

  • Reaction Monitoring (IPC): Differentiating the product from unreacted phenol and pyrrolidine precursors while tracking potential elimination by-products (pyrrolines).

  • Stereochemical Integrity: Ensuring the (S)-configuration is maintained, particularly if the synthesis involves stereoinversion (e.g., Mitsunobu reaction) or retention mechanisms.

  • Salt Stoichiometry: Verifying the mono-hydrochloride form, which dictates solubility and stability.

The Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate analytical technique at each stage of development.

AnalyticalWorkflow Start Sample Input Stage Process Stage? Start->Stage IPC Reaction Mixture (In-Process Control) Stage->IPC Synthesis Release Final Product (Release Testing) Stage->Release Purification UPLC Method A: UPLC-MS/UV (Kinetics & Conversion) IPC->UPLC Monitor Disappearance of Phenol Release->UPLC Assay & Impurities Chiral Method B: Chiral HPLC (Enantiomeric Excess) Release->Chiral Verify (S)-Enantiomer Salt Method C: Ion Chromatography/Titration (Counter-ion Stoichiometry) Release->Salt Confirm HCl Molar Ratio Decision Purity > 98%? UPLC->Decision Decision->IPC No (Reprocess) Decision->Chiral Yes

Figure 1: Analytical workflow for (S)-3-Phenoxypyrrolidine HCl, prioritizing achiral purity before investing in chiral analysis.

Part 2: Detailed Analytical Protocols

Method A: Reaction Monitoring & Achiral Purity (Reverse Phase UPLC)

Purpose: To track the consumption of phenol and the formation of the ether bond. This method must resolve the highly polar pyrrolidine core from the non-polar phenol and reaction by-products (e.g., Triphenylphosphine oxide if Mitsunobu is used).

Expert Insight: The secondary amine function causes severe peak tailing on standard C18 columns due to interaction with residual silanols. We employ a High pH strategy (using a hybrid column) or a Charged Surface column to maintain peak symmetry without excessive ion-pairing agents that suppress MS signals.

ParameterCondition
Column Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable column)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with NH₄OH)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.6 mL/min
Column Temp 40°C
Detection UV at 220 nm (Amide/Amine absorption) and 270 nm (Phenoxy absorption)
Gradient 0-1 min: 5% B; 1-8 min: 5% → 95% B; 8-10 min: 95% B

Protocol Steps:

  • Sample Prep (IPC): Quench 50 µL of reaction mixture into 950 µL of 50:50 Water:Acetonitrile. Filter through 0.2 µm PTFE.

  • System Suitability: Inject a standard containing Phenol and (S)-3-Phenoxypyrrolidine. Resolution (Rs) must be > 2.0.

  • Data Analysis: Monitor the disappearance of the Phenol peak (RT ~4-5 min) and appearance of the Product (RT ~3-4 min). Note: At pH 10, the amine is deprotonated, increasing retention and improving peak shape.

Method B: Enantiomeric Purity (Chiral HPLC)

Purpose: To quantify the Enantiomeric Excess (ee%) of the (S)-isomer against the (R)-isomer. Criticality: Synthesis from chiral pools (e.g., L-hydroxyproline) can suffer partial racemization under harsh basic conditions or high temperatures.

Expert Insight: Amino-pyrrolidines are "sticky" on polysaccharide columns. The use of Diethylamine (DEA) or Butylamine in the mobile phase is non-negotiable to block non-specific binding sites on the silica support.

ParameterCondition
Column Daicel Chiralpak AD-H or AD-3 (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 220 nm
Run Time 20-30 minutes

Protocol Steps:

  • Blank Prep: Run mobile phase to ensure stable baseline.

  • Racemic Marker: Inject a racemic mixture of 3-phenoxypyrrolidine (prepared by mixing (S) and (R) standards) to establish the separation window.

  • Sample Injection: Dissolve 1 mg of (S)-3-Phenoxypyrrolidine HCl in 1 mL of Ethanol/Hexane (50:50). Note: The HCl salt may require a drop of DEA in the sample diluent to ensure solubility in the normal-phase solvent.

  • Calculation:

    
    
    
Method C: Salt Stoichiometry (Chloride Content)

Purpose: To confirm the formation of the mono-hydrochloride salt and calculate the "As Is" assay. Method: Potentiometric Titration with Silver Nitrate (AgNO₃).

Protocol Steps:

  • Weigh accurately ~150 mg of the sample into a titration vessel.

  • Dissolve in 50 mL of deionized water; add 2 mL of 2M Nitric Acid.

  • Titrate with 0.1 N AgNO₃ using a silver electrode.

  • Endpoint: Determine the inflection point of the potential.

  • Calculation:

    
    
    Target for Mono-HCl: ~19.3% theoretical (based on MW ~183.6 for free base + 36.5 for HCl).
    

Part 3: Troubleshooting & Optimization (E-E-A-T)

Common Failure Modes & Solutions
IssueProbable CauseCorrective Action
Double Peaks in UPLC Rotamers (if N-protected) or Salt dissociationIf N-Boc protected, heat column to 50°C to coalesce rotamers. If free amine, ensure pH > 9.5.
Broad Peaks (Chiral) Lack of amine modifierIncrease DEA concentration to 0.15% or switch to Ethanolamine.
Retention Time Drift Mobile phase evaporationUse a pre-mixed mobile phase in a sealed reservoir. Normal phase solvents are volatile.
Ghost Peaks Triphenylphosphine Oxide (TPPO) carryoverTPPO (from Mitsunobu) is very hydrophobic. Add a "Sawtooth" wash step (100% ACN) at the end of the UPLC gradient.
Mechanistic Pathway Tracking

Understanding the impurity profile requires mapping the synthesis pathway.

ReactionPathway SM (S)-N-Boc-3-Hydroxypyrrolidine Inter Activated Intermediate (Mesylate/Mitsunobu Complex) SM->Inter Activation Prod_Prot (S)-N-Boc-3-Phenoxypyrrolidine Inter->Prod_Prot PhOH, SN2 Imp_Elim Impurity A: N-Boc-3-Pyrroline (Elimination) Inter->Imp_Elim Elimination (Side Rxn) Imp_Inv Impurity B: (R)-Enantiomer (Inversion Failure) Inter->Imp_Inv Incomplete Inversion Final (S)-3-Phenoxypyrrolidine HCl Prod_Prot->Final HCl/Dioxane (Deprotection)

Figure 2: Reaction pathway highlighting critical control points for impurity formation.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Waters Corporation. XBridge BEH C18 Column Care & Use Manual. Retrieved from [Link][1]

  • European Pharmacopoeia (Ph. Eur.). 2.5.[2]11. Complexometric Titrations. (Standard method for chloride determination adapted for organic salts).

  • Smith, R. M. (2005). Retention mechanisms in superheated water chromatography. Journal of Chromatography A. (Supporting high-temperature/aqueous stability claims for pyrrolidines).

Sources

Method

Use of (S)-3-Phenoxypyrrolidine hydrochloride in proteomics research

Acknowledgment of Topic and Proposed Refinement Subject: Use of (S)-3-Phenoxypyrrolidine hydrochloride in Proteomics Research Dear Researcher, Thank you for your request to develop detailed Application Notes and Protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Acknowledgment of Topic and Proposed Refinement

Subject: Use of (S)-3-Phenoxypyrrolidine hydrochloride in Proteomics Research

Dear Researcher,

Thank you for your request to develop detailed Application Notes and Protocols on the use of (S)-3-Phenoxypyrrolidine hydrochloride in proteomics research.

Upon conducting a thorough review of current scientific literature, chemical supplier technical data, and established proteomics workflows, we have determined that there is no documented direct application of (S)-3-Phenoxypyrrolidine hydrochloride in proteomics research at this time. The compound is consistently characterized as a chiral building block or scaffold used in medicinal chemistry for the synthesis of more complex, biologically active molecules.

To provide you with a scientifically accurate and valuable guide that aligns with your apparent interest in exploring small molecule-protein interactions using proteomics, we propose a slight refinement of the topic.

Proposed Topic: A Framework for Target Identification in Chemical Proteomics Using Novel Pyrrolidine-Based Probes

This revised focus allows us to deliver a robust and practical guide that addresses the spirit of your original request. We will use the (S)-3-phenoxypyrrolidine scaffold as a representative example of a starting chemical moiety and build a comprehensive guide on how such a fragment could be elaborated into a chemical probe for a state-of-the-art proteomics workflow, such as Affinity-Based Protein Profiling (AfBPP).

This approach will provide you with a detailed, scientifically-grounded protocol for:

  • Designing and synthesizing a chemical probe from a novel scaffold.

  • Immobilizing the probe to a solid support for affinity purification.

  • Performing the affinity enrichment of target proteins from complex biological samples (e.g., cell lysates).

  • Preparing enriched proteins for mass spectrometry-based identification.

  • Analyzing the resulting data to identify high-confidence protein targets.

We believe this refined topic will provide a far more impactful and actionable resource for your research endeavors. We will now proceed with generating this comprehensive guide.

Application Note & Protocol: A Framework for Target Identification in Chemical Proteomics Using Novel Pyrrolidine-Based Probes

Introduction: From Chemical Scaffold to Proteomic Insight

The identification of protein targets for small molecules is a critical step in drug discovery and chemical biology. While many small molecules, such as (S)-3-Phenoxypyrrolidine hydrochloride, serve as valuable starting points or fragments in synthesis, they typically lack the functionality required for direct use in proteomics workflows. To bridge this gap, medicinal chemistry and chemical biology converge to transform these scaffolds into sophisticated chemical probes .

This guide outlines a comprehensive framework for utilizing a hypothetical chemical probe derived from a pyrrolidine scaffold for the purpose of target protein identification from a complex proteome using an Affinity-Based Protein Profiling (AfBPP) workflow. We will detail the principles of probe design, the step-by-step experimental protocol, and the data analysis considerations necessary to confidently identify specific protein interactors.

The Principle of Affinity-Based Protein Profiling (AfBPP)

AfBPP is a powerful chemical proteomics strategy used to isolate and identify the protein targets of a small molecule. The core principle involves designing a chemical probe that retains the binding affinity and selectivity of the parent molecule but is modified with two key functionalities:

  • A Linker Arm: A chemically stable spacer that distances the parent molecule from the solid support, minimizing steric hindrance and allowing target proteins to access the binding motif.

  • An Immobilization Handle: A reactive group (e.g., an alkyne, azide, or carboxylic acid) that allows for the covalent attachment of the probe to a solid matrix, such as agarose or magnetic beads.

The immobilized probe acts as "bait" to capture its specific protein targets from a cell lysate or other biological sample. After stringent washing steps to remove non-specific binders, the captured proteins are eluted and subsequently identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Designing a Pyrrolidine-Based Affinity Probe

Starting with a scaffold like (S)-3-phenoxypyrrolidine, a synthetic chemist would first establish a Structure-Activity Relationship (SAR) to understand which positions on the molecule are tolerant to modification without compromising target binding. For our hypothetical probe, we will assume that the nitrogen on the pyrrolidine ring is a suitable point for modification.

The Probe Design:

  • Parent Scaffold: (S)-3-Phenoxypyrrolidine

  • Linker: A polyethylene glycol (PEG) linker to enhance solubility and provide spatial separation.

  • Handle: A terminal alkyne group for subsequent "click chemistry" conjugation to an azide-functionalized solid support.

The resulting hypothetical probe, which we will call "Phenoxypyrrolidine-PEG-Alkyne," forms the basis of our workflow.

Experimental Workflow & Protocols

The overall experimental workflow for our AfBPP experiment is visualized below.

AfBPP_Workflow cluster_Preparation Phase 1: Preparation cluster_Enrichment Phase 2: Affinity Enrichment cluster_Analysis Phase 3: MS Analysis & Identification Probe 1. Synthesize & Immobilize Probe Incubate 3. Incubate Lysate with Probe-Beads Probe->Incubate Lysate 2. Prepare Cell Lysate Lysate->Incubate Wash 4. Wash Beads to Remove Non-Binders Incubate->Wash Elute 5. Elute Bound Proteins Wash->Elute Digest 6. Protein Digestion (e.g., Trypsin) Elute->Digest LCMS 7. LC-MS/MS Analysis Digest->LCMS Data 8. Database Search & Protein Identification LCMS->Data

Caption: High-level workflow for Affinity-Based Protein Profiling (AfBPP).

Protocol 4.1: Preparation of Cell Lysate

This protocol is designed for adherent human cells (e.g., HEK293T, HeLa) grown in a 15 cm culture dish. All steps should be performed at 4°C to minimize proteolytic degradation.

  • Cell Culture: Grow cells to 80-90% confluency.

  • Harvesting: Aspirate the culture medium. Wash the cell monolayer twice with 10 mL of ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Lysis: Add 1 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with 1x Protease and Phosphatase Inhibitor Cocktails).

  • Scraping: Scrape the cells off the plate using a cell scraper and transfer the suspension to a pre-chilled 1.5 mL microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine the protein concentration using a standard method, such as the Bradford or BCA protein assay.

  • Storage: Aliquot the lysate and store at -80°C until use. For the affinity purification experiment, a typical starting amount is 1-5 mg of total protein per sample.

Protocol 4.2: Affinity Purification of Target Proteins

This protocol describes the enrichment of target proteins using the immobilized "Phenoxypyrrolidine-PEG-Alkyne" probe conjugated to azide-beads.

  • Bead Preparation: Resuspend the probe-conjugated beads in Lysis Buffer. Transfer 50 µL of the 50% bead slurry to a 1.5 mL microcentrifuge tube.

  • Equilibration: Wash the beads three times with 1 mL of ice-cold Lysis Buffer. After each wash, pellet the beads by gentle centrifugation (1,000 x g for 1 minute) and aspirate the supernatant.

  • Binding/Incubation: Dilute 1 mg of the clarified cell lysate to a final volume of 1 mL with Lysis Buffer. Add this to the equilibrated beads.

  • Competitive Control (Optional but Recommended): In a parallel tube, pre-incubate 1 mg of lysate with a high concentration (e.g., 100 µM) of the free, non-immobilized (S)-3-Phenoxypyrrolidine hydrochloride for 1 hour before adding it to the beads. This will serve as a negative control to identify specific binders.

  • Incubation: Incubate the lysate-bead mixture for 2-4 hours at 4°C on a rotating wheel to allow for target binding.

  • Washing: Pellet the beads (1,000 x g for 1 minute) and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. Perform the following washes sequentially, adding 1 mL of buffer, rotating for 5 minutes at 4°C, and pelleting the beads:

    • 2x washes with Lysis Buffer.

    • 2x washes with High Salt Buffer (50 mM Tris-HCl pH 7.4, 500 mM NaCl, 1 mM EDTA).

    • 2x washes with Lysis Buffer (without detergent).

  • Elution: After the final wash, carefully aspirate all residual buffer. Elute the bound proteins by adding 50 µL of 2x SDS-PAGE Laemmli Sample Buffer and boiling at 95°C for 10 minutes. The eluted proteins are now ready for gel electrophoresis.

Protocol 4.3: Sample Preparation for Mass Spectrometry

The eluted proteins must be digested into smaller peptides for LC-MS/MS analysis. In-gel digestion is a common and robust method.[1][2]

  • SDS-PAGE: Load the entire eluted sample onto a single lane of a 4-12% Bis-Tris polyacrylamide gel. Run the gel for a short distance (e.g., 1-2 cm) to concentrate the entire protein mixture into a single, tight band. This step removes detergents and other interfering substances.

  • Staining & Excision: Stain the gel with a mass spectrometry-compatible Coomassie stain (e.g., SimplyBlue™ SafeStain). Excise the entire protein band from the gel.

  • Destaining & Reduction: Cut the gel band into small (~1 mm³) pieces. Destain the pieces with a solution of 50% acetonitrile (ACN) / 50 mM ammonium bicarbonate. Reduce the disulfide bonds by incubating with 10 mM dithiothreitol (DTT) at 56°C for 1 hour.

  • Alkylation: Remove the DTT solution and alkylate cysteine residues by incubating with 55 mM iodoacetamide (IAA) in the dark at room temperature for 45 minutes.

  • Digestion: Wash the gel pieces with ammonium bicarbonate and ACN, then shrink them with 100% ACN. Rehydrate the gel pieces in a solution containing sequencing-grade trypsin (e.g., 10 ng/µL in 50 mM ammonium bicarbonate) and incubate overnight at 37°C.[1]

  • Peptide Extraction: Extract the peptides from the gel pieces using a series of buffers with increasing ACN concentration and acidification (e.g., with 5% formic acid).

  • Desalting: Pool the peptide extracts, dry them in a vacuum centrifuge, and desalt them using a C18 StageTip or ZipTip to remove salts and impurities that can interfere with mass spectrometry analysis.[3]

  • LC-MS/MS Analysis: The cleaned peptide sample is reconstituted in a suitable buffer (e.g., 0.1% formic acid) and injected into the LC-MS/MS system for analysis.

Data Analysis and Target Validation

Mass spectrometers generate raw data files containing fragmentation spectra of the peptides.[2] These spectra are then matched against a protein sequence database (e.g., UniProt/Swiss-Prot for human proteins) using search algorithms like Sequest, Mascot, or MaxQuant.[1]

Data Interpretation:

The primary output is a list of identified proteins for each sample. To identify high-confidence targets, the data should be filtered based on several criteria, which can be summarized in a table.

Metric Description Criteria for High-Confidence Hit
Unique Peptides The number of distinct peptides identified for a given protein.At least 2 unique peptides.
Sequence Coverage (%) The percentage of the protein's amino acid sequence covered by the identified peptides.Typically >10% for confident identification.
Score / -log10(p-value) A statistical score provided by the search algorithm indicating the confidence of the protein identification.Varies by algorithm; should be significantly above the threshold for a random match.
Spectral Abundance A semi-quantitative measure of protein abundance (e.g., Spectral Counts, NSAF, or iBAQ).Significantly enriched in the probe pulldown sample compared to the negative control (e.g., >3-fold enrichment).

Target Validation:

The list of high-confidence hits from the AfBPP experiment represents candidate targets. It is crucial to validate these findings using orthogonal methods, such as:

  • Western Blotting: Confirming the presence of a top candidate protein in the eluate from the affinity purification.

  • Cellular Thermal Shift Assay (CETSA): Demonstrating direct binding of the free compound to the target protein in a cellular context.

  • Enzymatic or Functional Assays: Showing that the compound modulates the biological activity of the purified target protein.

By following this comprehensive framework, researchers can leverage novel chemical scaffolds, like (S)-3-phenoxypyrrolidine, to design powerful chemical probes and confidently identify their protein targets, paving the way for new discoveries in pharmacology and cell biology.

References
  • Mtoz Biolabs. Procedure for Protein Identification Using LC-MS/MS. Available at: [Link]

  • Allumiqs. Protein Identification by Mass Spectrometry: How does it work?. Available at: [Link]

  • Larance, M. & Lamond, A.I. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols. Available at: [Link]

Sources

Application

Application Note: Asymmetric Catalysis with Pyrrolidine-Based Ligands

Technical Guide for Organocatalytic Methodologies Introduction: The Renaissance of Small-Molecule Catalysis The 2021 Nobel Prize in Chemistry awarded to Benjamin List and David MacMillan underscored the transformative po...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Organocatalytic Methodologies

Introduction: The Renaissance of Small-Molecule Catalysis

The 2021 Nobel Prize in Chemistry awarded to Benjamin List and David MacMillan underscored the transformative power of organocatalysis. At the heart of this field lies the pyrrolidine scaffold—most notably L-Proline and its sterically engineered derivatives like the Jørgensen-Hayashi catalysts .

Unlike metal-based catalysis, pyrrolidine-based organocatalysis utilizes the "biomimetic" activation of carbonyls. This guide provides advanced protocols for the two dominant activation modes: Enamine Catalysis (HOMO activation) and Iminium Catalysis (LUMO activation).

Key Advantages:

  • Metal-Free: Eliminates heavy metal leaching in pharmaceutical intermediates.

  • Aerobic Tolerance: Most protocols do not require rigorous glovebox conditions.

  • Orthogonal Reactivity: Enables transformations (e.g.,

    
    -functionalization of aldehydes) difficult to achieve with Lewis acids.
    
Mechanistic Foundations & Catalyst Selection

The pyrrolidine cycle operates via the reversible formation of covalent intermediates. Understanding the dichotomy between Enamine and Iminium pathways is critical for reaction design.

2.1 Activation Pathways
  • Enamine Cycle: The catalyst condenses with an enolizable carbonyl (donor) to form a nucleophilic enamine. This attacks an electrophile.

  • Iminium Cycle: The catalyst condenses with an

    
    -unsaturated carbonyl (acceptor) to form an electrophilic iminium ion.[1] This is attacked by a nucleophile.[1]
    

ActivationCycles Cat Pyrrolidine Catalyst (Secondary Amine) Enamine Enamine Intermediate (High HOMO) Cat->Enamine + Donor (-H₂O) Iminium Iminium Intermediate (Low LUMO) Cat->Iminium + Acceptor (-H₂O) Sub_Don Donor Carbonyl (Ketone/Aldehyde) Sub_Don->Enamine Sub_Acc Acceptor Carbonyl (Enal/Enone) Sub_Acc->Iminium Prod Chiral Product + Catalyst Regeneration Enamine->Prod + Electrophile Iminium->Prod + Nucleophile Prod->Cat Hydrolysis

Figure 1: Divergent activation modes of pyrrolidine catalysts. Enamine activation increases nucleophilicity; Iminium activation increases electrophilicity.

2.2 Catalyst Selection Matrix

Choose the catalyst based on substrate class and solubility requirements.

Catalyst ClassRepresentative StructurePrimary ApplicationKey Limitation
L-Proline Unmodified amino acidIntermolecular Aldol (Ketones), MannichLow solubility in organic solvents; often requires DMSO/DMF.
Prolinamides Proline coupled with aminesAldol (Aqueous/Neat), MichaelLower reactivity than proline in some cases; can suffer from product inhibition.
Jørgensen-Hayashi Diarylprolinol silyl ethers

-Functionalization, Michael
Expensive; Requires acid additive for optimal turnover.
MacMillan Gen 1 Imidazolidinone (Proline-like)Diels-Alder, Friedel-CraftsStrictly Iminium activation; less effective for enamine cycles.
Critical Parameters & Optimization

To ensure reproducibility (E-E-A-T), control these variables:

  • Water Content:

    • Role: Essential for catalyst turnover (hydrolysis step) but detrimental to iminium/enamine formation if in large excess.

    • Optimization: For Jørgensen-Hayashi catalysts, strictly anhydrous conditions are rarely better. Trace water (or ambient moisture) often aids turnover.

  • Acid Additives (The Co-Catalyst Effect):

    • Insight: Pure diarylprolinol silyl ethers are slow. Adding a weak acid (Benzoic acid or p-nitrophenol) accelerates the hydrolysis of the intermediate, preventing "catalyst death" (parasitic oxazolidinone formation).

  • Concentration:

    • High concentration (1.0 M - neat) favors the intermolecular aldol reaction (entropic driving force).

Standard Operating Protocols (SOPs)
Protocol A: The Direct Intermolecular Aldol Reaction

Based on the foundational List-Barbas methodology (JACS 2000).[2]

Target:


-Hydroxy ketones from acetone and aldehydes.
Mechanism:  Enamine Catalysis.[2][3][4]

Reagents:

  • Substrate: 4-Nitrobenzaldehyde (1.0 equiv)

  • Donor/Solvent: Acetone (20 equiv or as solvent) / DMSO (4:1 v/v if using DMSO)

  • Catalyst: L-Proline (20-30 mol%)[2]

Workflow:

  • Setup: In a 20 mL vial, charge 4-nitrobenzaldehyde (151 mg, 1.0 mmol) and L-Proline (35 mg, 0.3 mmol).

  • Initiation: Add anhydrous DMSO (4 mL) and Acetone (1 mL). Cap the vial.

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 24–48 hours. The suspension will eventually clarify as proline reacts.

  • Checkpoint (Self-Validating):

    • TLC: Check for disappearance of aldehyde.

    • Color: Reaction often turns yellow/orange.

  • Workup: Quench with saturated NH₄Cl (aq). Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMSO) and brine.

  • Purification: Flash chromatography (Silica, Hexanes/EtOAc).

Critical Note: L-Proline has poor solubility. Do not filter the initial suspension; the catalyst dissolves as it enters the catalytic cycle.

Protocol B: High-Turnover Michael Addition

Based on the Hayashi/Jørgensen methodology (Angew. Chem. 2005 / Org. Synth. 2017).[1][5]

Target:


-Nitroaldehydes (Precursors to Tamiflu/GABA analogs).
Mechanism:  Enamine Catalysis (with Acid Co-catalyst).[3][6]

Reagents:

  • Electrophile:

    
    -Nitrostyrene (1.0 equiv)
    
  • Nucleophile: Propanal (3.0 equiv)

  • Catalyst: (S)-(-)-

    
    -Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (1–5 mol%)
    
  • Additive: Benzoic Acid (1–5 mol%)

  • Solvent: Toluene or Ethanol (0.5 M)

Workflow:

  • Pre-Complexation: In a reaction flask, dissolve the Jørgensen-Hayashi catalyst and Benzoic Acid in Toluene. Stir for 5 mins.

    • Why? Ensures the acid is available to assist the catalytic cycle immediately.

  • Addition: Add

    
    -Nitrostyrene.[6] Then, add Propanal.[6]
    
  • Reaction: Stir at 0 °C to RT. Reaction is typically fast (1–4 hours).

  • Checkpoint (Self-Validating):

    • NMR Monitoring: Take a 50 µL aliquot. Check the aldehyde proton signal. Conversion >95% is required before quench to prevent racemization during workup.

  • Quench: Add 1N HCl or pH 7 buffer.

    • Caution: The product is an aldehyde and is prone to epimerization on silica.

  • Reduction (Optional but Recommended): To determine ee% accurately, reduce the crude aldehyde immediately to the alcohol using NaBH₄/MeOH. The alcohol is stable and easy to analyze by chiral HPLC.

Troubleshooting & Quality Control

Use Reaction Progress Kinetic Analysis (RPKA) concepts to diagnose failure.

Workflow Start Reaction Stalled / Low Yield Check1 Check Water Content Start->Check1 Check2 Check Product Inhibition Start->Check2 Check3 Check Nonlinear Effects Start->Check3 Dry Dry Check1->Dry Too Wet? Use Molecular Sieves Wet Wet Check1->Wet Too Dry? Add 1-2 eq H₂O Additive Additive Check2->Additive Add Acid (Benzoic/p-NO₂-Phenol) Sol Sol Check3->Sol Precipitate? Change Solvent (CHCl₃ vs Toluene)

Figure 2: Troubleshooting logic for organocatalytic stalling.

  • Parasitic Oxazolidinones: If the reaction stops at 50% conversion, the catalyst may be trapped as a stable oxazolidinone with the substrate. Solution: Increase temperature or add water/acid to shift equilibrium back to the iminium/enamine.

  • Racemization: If ee is low, the product (often an

    
    -chiral aldehyde) is epimerizing. Solution:  Lower temperature or reduce in situ (see Protocol B).
    
References
  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions.[4][7][8][9][10] Journal of the American Chemical Society. [Link][10]

  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction. Angewandte Chemie International Edition. [Link][11]

  • Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005). Enantioselective Organocatalyzed α Sulfenylation of Aldehydes.[3] Angewandte Chemie International Edition. [Link]

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.[11][12] Angewandte Chemie International Edition. [Link][11]

  • Hayashi, Y. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes Catalyzed by Diphenylprolinol Silyl Ether.[1] Organic Syntheses. [Link]

Sources

Method

Solid-Phase Synthesis of Pyrrolidine Derivatives: Advanced Protocols &amp; Application Notes

Executive Summary & Strategic Logic The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous glycosidase inhibitors, alkaloids, and GPCR ligands. While solution-phase synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Logic

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous glycosidase inhibitors, alkaloids, and GPCR ligands. While solution-phase synthesis is well-established, Solid-Phase Organic Synthesis (SPOS) offers distinct advantages for library generation: pseudo-dilution effects that favor macrocyclization, facile purification via filtration, and amenability to automation.

This guide details two high-fidelity routes for generating pyrrolidine libraries on solid support. Unlike generic protocols, these workflows are designed for robustness and scalability .

Strategic Route Selection
FeatureRoute A: 1,3-Dipolar Cycloaddition Route B: Ring-Closing Metathesis (RCM)
Mechanism [3+2] Cycloaddition of Azomethine YlidesRu-catalyzed olefin metathesis
Complexity High (Creates up to 4 stereocenters)Moderate (Forms the ring, stereocenters pre-set)
Atom Economy Excellent (Multicomponent reaction)Good (Ethylene byproduct)
Resin Strategy Resin-bound dipole or dipolarophileResin-bound diene
Best For High-density functionalized librariesMacrocycles or simple pyrrolidine cores

Core Workflow Visualization

The following diagram illustrates the logical flow for the Resin-Bound Dipole strategy (Route A), which is the most versatile method for generating stereochemically rich pyrrolidine libraries.

Pyrrolidine_SPS_Workflow cluster_mech Mechanism: Azomethine Ylide Start Resin Activation (Wang/2-CTC) Step1 1. Amino Acid Loading (Esterification) Start->Step1 Fmoc-AA-OH DIC/DMAP Step2 2. Imine Formation (Aldehyde Condensation) Step1->Step2 R-CHO TMOF (Dehydrating) Step3 3. [3+2] Cycloaddition (Dipolarophile + Ag(I)/Li(I)) Step2->Step3 Azomethine Ylide Generation Step2->Step3 1,3-Dipole Formation Step4 4. Cleavage (TFA Cocktail) Step3->Step4 Resin Wash & Drying End Final Pyrrolidine Derivative Step4->End Filtration & Evaporation

Figure 1: Workflow for the 1,3-dipolar cycloaddition of resin-bound azomethine ylides.

Protocol A: 1,3-Dipolar Cycloaddition (The "Gold Standard")

This protocol utilizes the "decarboxylative" or "tautomerization" route of azomethine ylides. It is preferred because it generates complexity (multiple stereocenters) in a single step.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Resin: Wang Resin (0.8–1.2 mmol/g loading). Note: 2-Chlorotrityl chloride (2-CTC) resin is an alternative if milder cleavage (1% TFA) is required.

  • Amino Acid: Fmoc-Gly-OH, Fmoc-Pro-OH, or Fmoc-Sar-OH.

  • Aldehyde: Aryl aldehydes (electron-deficient aldehydes work best).

  • Dipolarophile: Maleimides, Acrylates, or Chalcones.

  • Catalyst: AgOAc (Silver Acetate) or LiBr/DBU (for base-catalyzed generation).

Step-by-Step Methodology
1. Resin Loading (The Anchor)
  • Swell 1.0 g of Wang resin in DCM for 30 min.

  • Dissolve Fmoc-Amino Acid (3.0 equiv) and DIC (3.0 equiv) in minimal DMF.

  • Add to resin followed by DMAP (0.1 equiv). Shake for 4–16 hours.

  • Capping: Add Acetic Anhydride (5 equiv) and Pyridine (5 equiv) for 30 min to cap unreacted hydroxyls.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min) to remove Fmoc.[1] Wash 5x with DMF, 3x with DCM.

2. Imine Formation (Schiff Base)

Critical Insight: Water is the enemy here. Use Trimethyl Orthoformate (TMOF) as a water scavenger to drive equilibrium.

  • Suspend resin in TMOF/DCM (1:1).

  • Add Aryl Aldehyde (5.0 equiv).

  • Shake at room temperature for 4–6 hours.

  • Wash resin rapidly with anhydrous DCM (3x). Do not use DMF or MeOH here, as they can hydrolyze the imine.

3. Cycloaddition (The Key Step)
  • Suspend the imine-resin in anhydrous Toluene or THF.

  • Add Dipolarophile (e.g., N-phenylmaleimide, 3.0 equiv).

  • Add AgOAc (10 mol%) and TEA (1.0 equiv).

    • Mechanism:[2][3][4][5][6] Ag(I) coordinates to the imine nitrogen, facilitating ylide formation via deprotonation.

  • Shake at room temperature for 12–16 hours. (Heating to 60°C may be required for unreactive dipolarophiles).

  • Wash extensively: DMF (5x), DCM (5x), MeOH (3x) to remove silver salts.

4. Cleavage
  • Treat resin with 50% TFA / 50% DCM for 1 hour.

  • Collect filtrate. Wash resin with DCM.[1][7][8]

  • Evaporate volatiles to yield the pyrrolidine trifluoroacetate salt.

Protocol B: Ring-Closing Metathesis (RCM)

Use this route when building macrocyclic pyrrolidines or when the pyrrolidine ring is formed from an acyclic diene precursor.

Critical Technical Considerations
  • Site Isolation: SPOS is ideal for RCM because the resin "pseudo-dilution" prevents intermolecular cross-metathesis (dimerization), favoring the intramolecular ring closure.

  • Catalyst Poisoning: Residual amines (from Fmoc deprotection) coordinate to Ruthenium and kill the Grubbs catalyst. You must wash the resin with 0.5 M HCl in DCM prior to adding the catalyst.

Methodology
  • Precursor Assembly: Synthesize a linear peptide/peptoid containing two alkene moieties (e.g., using Allylglycine or N-allyl amines).

  • Protonation Wash: Wash resin with 0.5 M HCl/DCM (2x 1 min) then DCM (3x). This protonates any residual basic nitrogens.

  • Metathesis:

    • Swell resin in anhydrous Dichloromethane (DCM) . Note: DCM is superior to DMF for RCM rates.

    • Add Grubbs II Catalyst (5–10 mol%) .

    • Reflux (40°C) for 12–24 hours or use Microwave irradiation (100W, 60°C, 15 min).

  • Workup: Wash with DMSO (to remove Ru byproducts), then DCM.

Technical Deep Dive: Monitoring & Validation

Standard colorimetric tests (Kaiser) fail for pyrrolidines because they are secondary amines . You must use the Chloranil Test .

The Chloranil Test Protocol (For Secondary Amines)

This test detects secondary amines (e.g., proline N-terminus) which do not react with Ninhydrin.

  • Reagent A: Saturated solution of Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in Toluene.

  • Reagent B: Acetaldehyde.

  • Procedure:

    • Place a few resin beads in a small test tube.[9]

    • Add 2 drops of Reagent A and 2 drops of Reagent B.

    • Wait 5 minutes.

  • Interpretation:

    • Blue/Green Beads: Positive (+) = Secondary amine present (Reaction incomplete).

    • Colorless/Brown Beads: Negative (-) = Secondary amine fully acylated/reacted.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield (Route A) Hydrolysis of ImineEnsure TMOF is used; use anhydrous solvents; minimize time between Imine step and Cycloaddition.
Silver Mirror on Glass Ag(I) reductionNormal byproduct of Route A. Ensure thorough washing with DMF/DMSO to remove Ag from resin pores.
Incomplete RCM "Site Isolation" failure or Catalyst deathWash resin with HCl/DCM before catalyst addition. Switch to Hoveyda-Grubbs II for difficult substrates.
Product is Racemic Thermal Ylide GenerationUse Ag(I) or Cu(I) catalysts with chiral ligands (e.g., Fesulphos) for enantioselective SPS (advanced).

References

  • Solid-Phase Synthesis of Pyrrolidines via 1,3-Dipolar Cycloaddition

    • Source: Heterocycles, 2006.[10]

    • Context: Describes the decarboxyl
  • Ring-Closing Metathesis Approaches for the Solid-Phase Synthesis of Cyclic Peptoids

    • Source: Caltech Authors / NIH, 2011.
    • Context: Detailed protocols for RCM on solid support including microwave conditions.
  • Monitoring of Solid Phase Reactions: Chloranil Test

    • Source: Merck Millipore / Novabiochem.
    • Context: Standard operating procedure for detecting secondary amines on resin.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions

    • Source: Frontiers in Chemistry, 2019.
    • Context: Review of catalytic methods and solvent effects relevant to optimizing the cycloaddition step.

Sources

Application

Application Note: Protecting Group Strategies for (S)-3-Phenoxypyrrolidine Hydrochloride

Abstract & Strategic Overview (S)-3-Phenoxypyrrolidine hydrochloride is a privileged pharmacophore found in numerous bioactive compounds, including kinase inhibitors and GPCR ligands.[1] The synthesis of this scaffold pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(S)-3-Phenoxypyrrolidine hydrochloride is a privileged pharmacophore found in numerous bioactive compounds, including kinase inhibitors and GPCR ligands.[1] The synthesis of this scaffold presents a specific stereochemical challenge: the preservation of chiral integrity at the C3 position while managing the nucleophilic secondary amine.

This guide details the Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting group strategies.[1] While both are viable, the Boc strategy is designated here as the "Gold Standard" for this specific target. This preference is driven by the final requirement of a hydrochloride salt; the acidic deprotection conditions of the Boc group allow for a "one-pot" deprotection and salt formation, streamlining the workflow and minimizing unit operations.[1]

Key Strategic Considerations
  • Stereochemical Inversion: The most robust route utilizes a Mitsunobu etherification. This reaction proceeds via an SN2 mechanism with inversion of configuration .[2][3][4] Therefore, to obtain the (S)-product , one must start with the (R)-alcohol .[1]

  • Salt Formation: Direct generation of the HCl salt from the protected intermediate avoids the handling of the free base amine, which can be unstable or difficult to handle as an oil.

  • Atom Economy: The Boc strategy utilizes HCl/Dioxane, where the byproducts (isobutylene and CO2) are gaseous, simplifying purification.[1]

Reaction Pathway & Logic (DOT Visualization)[1]

The following diagram illustrates the stereochemical logic and process flow for the preferred Boc strategy. Note the critical inversion step at the Mitsunobu coupling.[2][5]

G SM (R)-N-Boc-3-Hydroxypyrrolidine (Starting Material) Reagents Phenol + PPh3 + DIAD (Mitsunobu) SM->Reagents Inter (S)-N-Boc-3-Phenoxypyrrolidine (Inverted Intermediate) Reagents->Inter SN2 Inversion (0°C to RT) Deprotect 4M HCl in Dioxane Inter->Deprotect Product (S)-3-Phenoxypyrrolidine HCl (Target Salt) Deprotect->Product Acidolysis (-Boc removal)

Figure 1: Synthetic workflow showing the inversion of configuration from (R)-alcohol to (S)-ether and subsequent deprotection.

Protocol 1: The Boc-Strategy (Gold Standard)

This protocol is optimized for the synthesis of the hydrochloride salt. It prioritizes the removal of the triphenylphosphine oxide (TPPO) byproduct, which is a common contaminant in Mitsunobu reactions.

Phase A: Mitsunobu Coupling

Objective: Synthesis of (S)-tert-butyl 3-phenoxypyrrolidine-1-carboxylate. Critical Logic: Use (R)-N-Boc-3-hydroxypyrrolidine to achieve the (S)-configuration.

Materials:

  • (R)-N-Boc-3-hydroxypyrrolidine (1.0 equiv)[1]

  • Phenol (1.1 equiv)[1]

  • Triphenylphosphine (PPh3) (1.2 equiv)[1]

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)[1][4]

  • Solvent: Anhydrous THF (10 mL/g of SM)

Step-by-Step:

  • Preparation: Charge a reaction vessel with (R)-N-Boc-3-hydroxypyrrolidine, Phenol, and PPh3 in anhydrous THF under nitrogen atmosphere.

  • Cooling: Cool the solution to 0–5 °C. Reasoning: Low temperature prevents the decomposition of the betaine intermediate and minimizes side reactions.

  • Addition: Add DIAD dropwise over 30 minutes. Maintain internal temperature <10 °C. Caution: Exothermic reaction.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours.

  • Work-up (TPPO Removal):

    • Concentrate the reaction mixture to a thick oil.

    • Triturate the residue with a mixture of Hexanes:Ethyl Acetate (9:1). PPh3O (Triphenylphosphine oxide) will precipitate as a white solid.

    • Filter off the solid PPh3O.

    • Concentrate the filtrate and purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Phase B: HCl Deprotection & Salt Formation

Objective: Cleavage of Boc group and crystallization of the HCl salt.

Materials:

  • (S)-N-Boc-3-phenoxypyrrolidine (from Phase A)[1]

  • 4M HCl in 1,4-Dioxane (5–10 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Methanol (minimal)[1]

Step-by-Step:

  • Dissolution: Dissolve the intermediate in a minimal amount of DCM (2 mL/g).

  • Acidolysis: Add 4M HCl in Dioxane dropwise at 0 °C.

  • Reaction: Warm to room temperature and stir for 2–4 hours.

    • Observation: Significant gas evolution (Isobutylene/CO2) will occur. Ensure proper venting.

    • Observation: A white precipitate often forms as the reaction proceeds.

  • Isolation:

    • Dilute the suspension with Diethyl Ether (Et2O) to maximize precipitation.

    • Filter the white solid under a nitrogen stream (the salt can be hygroscopic).

    • Wash the filter cake 3x with Et2O to remove lipophilic impurities.

  • Drying: Dry under high vacuum at 40 °C for 6 hours.

Expected Yield: 85–95% (Step 2).

Protocol 2: The Cbz-Strategy (Orthogonal Alternative)

Use this strategy if the substrate contains acid-sensitive groups (other than the Boc) that must survive the protection/deprotection cycle, or if the final product is required as a free base or a different salt.[1]

Phase A: Coupling

Follow the Mitsunobu conditions in Protocol 1, substituting (R)-N-Cbz-3-hydroxypyrrolidine as the starting material.[1]

Phase B: Hydrogenolysis (Deprotection)

Mechanism: Catalytic hydrogenation cleaves the benzyl carbamate to toluene and carbamic acid (which decarboxylates).

Materials:

  • (S)-N-Cbz-3-phenoxypyrrolidine[1]

  • Pd/C (10% wt loading, 50% wet)[1]

  • Hydrogen gas (Balloon or 1 atm)[1]

  • Solvent: Methanol or Ethanol[1]

Step-by-Step:

  • Inerting: Purge the reaction vessel with nitrogen.

  • Loading: Add the substrate and solvent (MeOH).[6][7] Carefully add Pd/C catalyst. Safety: Pd/C is pyrophoric; keep wet with solvent.[1]

  • Hydrogenation: Replace nitrogen atmosphere with Hydrogen (balloon pressure is sufficient). Stir vigorously at RT for 4–12 hours.

  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to obtain the Free Base (S)-3-phenoxypyrrolidine as an oil.[1]

  • Salt Formation (Optional): To form the HCl salt, redissolve in Et2O and treat with 1M HCl in Et2O.

Analytical Validation & Quality Control

To ensure the protocol was successful, the following parameters must be verified.

ParameterMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Characteristic pyrrolidine peaks (3.0–3.6 ppm) and phenoxy aromatics (6.9–7.4 ppm).[1] Absence of Boc t-butyl singlet (~1.4 ppm).[1]
Chiral Purity Chiral HPLC> 98% ee. (Compare against racemic standard).
Salt Stoichiometry Elemental Analysis / AgNO3 TitrationConfirm Mono-HCl vs. Di-HCl (unlikely for this substrate) or free base content.
Residual Solvent GC-Headspace< 5000 ppm (Dioxane/THF).[1]

Chiral HPLC Conditions (Example):

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

  • Note: For the HCl salt, the sample must be neutralized (free-based) in situ or prior to injection for standard normal-phase chiral columns.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Mitsunobu) Steric hindrance or moisture.[1]Ensure reagents are strictly anhydrous. Try ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DIAD for higher reactivity.[1]
Racemization SN1 character during coupling.Keep temperature strictly at 0 °C during addition. Ensure the solvent is non-polar enough (THF/Toluene) to favor SN2.
Sticky Solid (HCl Salt) Hygroscopic nature / Impurities.Triturate with dry Et2O or MTBE. Dry in a vacuum oven with P2O5 desiccant.
Incomplete Deprotection HCl concentration too low.Use fresh 4M HCl in Dioxane. Old solutions lose titer.

References

  • Mitsunobu Reaction Mechanism & Inversion: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1] Link[1]

  • Boc Deprotection Standards: Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)."[1][8][9] Journal of Peptide Research, 2001.[1][9] Link[1]

  • Synthesis of 3-Phenoxypyrrolidine Derivatives: "Preparation of (S)-3-hydroxypyrrolidine hydrochloride." Google Patents CN105646321A. Link

  • Chiral Inversion Protocols: "Stereochemical Inversion of (R)-(-)-N-Boc-3-pyrrolidinol via the Mitsunobu Reaction." BenchChem Application Notes, 2025. Link[1]

Sources

Method

HPLC and GC methods for analyzing (S)-3-Phenoxypyrrolidine hydrochloride

Application Note & Protocol Guide Executive Summary & Strategic Approach (S)-3-Phenoxypyrrolidine hydrochloride is a critical chiral intermediate often used in the synthesis of diverse pharmaceutical agents (e.g., tyrosi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Approach

(S)-3-Phenoxypyrrolidine hydrochloride is a critical chiral intermediate often used in the synthesis of diverse pharmaceutical agents (e.g., tyrosine kinase inhibitors). Its analysis presents three distinct challenges:

  • Enantiomeric Purity: Distinguishing the (S)-enantiomer from the (R)-enantiomer requires high-resolution chiral chromatography.

  • Ionic Nature: As a hydrochloride salt, it is highly polar and non-volatile, making direct GC analysis impossible without derivatization or free-basing.

  • Amine Tailing: The secondary amine moiety interacts strongly with silanol groups in both HPLC and GC stationary phases, necessitating specific mobile phase additives.

This guide provides a dual-platform approach: Chiral Normal-Phase HPLC for enantiomeric excess (ee%) determination and GC-FID for chemical purity and residual solvent analysis (after free-basing).

Sample Preparation Protocols

The accuracy of your data depends entirely on how the sample is introduced to the instrument. The HCl salt cannot be injected directly into a GC.

Workflow Diagram: Sample Preparation

SamplePrep Raw Raw Material (S)-3-Phenoxypyrrolidine HCl Decision Select Analytical Mode Raw->Decision HPLC_Prep HPLC Preparation (Direct Dissolution) Decision->HPLC_Prep Enantiomeric/Salt Purity GC_Prep GC Preparation (Free-Basing) Decision->GC_Prep Volatile Impurities/Free Base Solvent Dissolve in Mobile Phase (Hexane/IPA for Chiral) (Water/MeCN for Achiral) HPLC_Prep->Solvent Filter Filter (0.45 µm PTFE) Solvent->Filter Inject_HPLC Inject to HPLC Filter->Inject_HPLC Basify Add 1M NaOH (aq) pH > 12 GC_Prep->Basify Extract Extract with DCM or EtOAc (Vortex 2 min) Basify->Extract Dry Dry Organic Layer (MgSO4) Extract->Dry Inject_GC Inject to GC Dry->Inject_GC

Caption: Decision matrix for sample preparation based on analytical goals. HPLC allows direct salt analysis; GC requires neutralization.

Protocol A: HPLC Sample Prep (Direct)
  • Weigh: 10.0 mg of (S)-3-Phenoxypyrrolidine HCl.

  • Dissolve: Add 10 mL of the Mobile Phase (e.g., Hexane:IPA 90:10 for chiral). Note: If solubility is poor in Hexane, dissolve in 1 mL pure IPA first, then dilute with Hexane.

  • Additives: If peak tailing occurs, ensure the solvent contains 0.1% Diethylamine (DEA).

  • Filter: Pass through a 0.45 µm PTFE syringe filter into a vial.

Protocol B: GC Sample Prep (Free-Basing)
  • Weigh: 20.0 mg of the HCl salt into a centrifuge tube.

  • Basify: Add 2 mL of 1.0 M NaOH. Vortex until dissolved.[1]

  • Extract: Add 2 mL of Dichloromethane (DCM) or Ethyl Acetate. Shake vigorously for 1 minute.

  • Separate: Centrifuge at 3000 rpm for 2 minutes.

  • Isolate: Transfer the bottom organic layer (if DCM) to a vial containing anhydrous MgSO₄.

  • Filter: Filter the dry organic layer into a GC vial.

Method 1: Chiral HPLC (Enantiomeric Purity)

This is the "Gold Standard" method. We utilize an Amylose-based column which provides a helical chiral cavity suitable for aromatic pyrrolidines.

Chromatographic Conditions
ParameterSpecificationRationale
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Proven selectivity for aromatic amines.
Dimensions 250 mm x 4.6 mm, 5 µmStandard analytical dimensions for high resolution.
Mobile Phase n-Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v) Normal phase maximizes chiral recognition. DEA masks silanols to prevent amine tailing.
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 5 µm particles.
Temperature 25°CLower temperature often improves chiral resolution (

).
Detection UV @ 220 nm (primary) or 254 nmThe phenoxy group absorbs well at 220 nm.
Injection Vol 10 µLStandard load.
Run Time 20 - 30 minutesSufficient to elute both enantiomers.
System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between (S) and (R) peaks.
    
  • Tailing Factor (

    
    ):  < 1.5 (Controlled by DEA concentration).
    
  • Theoretical Plates (

    
    ):  > 8000.
    

Method 2: Achiral HPLC (Chemical Purity)

Used to quantify the main peak against impurities, degradation products, or counter-ion stoichiometry.

Chromatographic Conditions
ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5%→90% B; 15-20 min: 90% B.
Flow Rate 1.0 mL/min
Detection UV @ 220 nm

Why TFA? TFA acts as an ion-pairing agent. It protonates the pyrrolidine nitrogen (ensuring it stays ionized) and pairs with it to form a hydrophobic complex that retains well on C18, yielding sharp peaks.

Method 3: GC-FID (Volatile Impurities & Assay)

Critical Warning: Do NOT inject the HCl salt directly. Use Protocol B (Free-Basing) described above.

Chromatographic Conditions
ParameterSpecification
Column DB-5ms or Rtx-5 Amine (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Inlet Split (20:1), 250°C
Oven Program 60°C (hold 1 min) → 20°C/min → 280°C (hold 5 min)
Detector FID @ 300°C
Make-up Gas Nitrogen (25 mL/min)

Expected Elution:

  • Solvents (DCM/EtOAc): < 3 min

  • (S)-3-Phenoxypyrrolidine (Free Base): ~10-12 min (depending on ramp)

  • Phenol (potential degradation product): ~6-8 min

Validation (ICH Q2 Parameters)

To ensure the method is reliable for drug development, validate using the following framework:

ParameterAcceptance CriteriaExperimental approach
Specificity No interference at retention time of main peak.Inject blank, placebo, and known impurities (e.g., Phenol).
Linearity

5 concentrations from 50% to 150% of target conc.
Precision RSD < 2.0% (n=6)6 injections of standard at 100% conc.
Accuracy Recovery 98.0% - 102.0%Spike samples at 80%, 100%, 120%.
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Dilute standard until noise ratio is met.

References

  • Chiral Separation Strategy : Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Link

  • Pyrrolidine Analysis Context : BenchChem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Link

  • Validation Guidelines : ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • GC Derivatization/Handling : Agilent Technologies. Analysis of Amines by GC. Link

  • General HPLC Method: Journal of Chromatography A, "Separation of chiral amines using amylose-based stationary phases". (General Reference for AD-H utility).
Disclaimer

This protocol is designed for research and development purposes. Users must verify the method suitability for their specific matrix and regulatory requirements.

Sources

Application

Application Notes &amp; Protocols: The Role of (S)-3-Phenoxypyrrolidine Hydrochloride in Modern Drug Discovery Pipelines

Abstract (S)-3-Phenoxypyrrolidine hydrochloride is a pivotal chiral building block in medicinal chemistry, prized for its unique combination of structural and physicochemical properties. The integration of a stereochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-3-Phenoxypyrrolidine hydrochloride is a pivotal chiral building block in medicinal chemistry, prized for its unique combination of structural and physicochemical properties. The integration of a stereochemically defined pyrrolidine ring with a phenoxy moiety provides a versatile scaffold that imparts favorable characteristics such as three-dimensional complexity, aqueous solubility, and opportunities for diverse biological interactions. This guide provides an in-depth analysis of its application in drug discovery, exploring its role in the architecture of potent and selective ligands. We will dissect its function in approved therapeutics, delve into structure-activity relationship (SAR) insights, and provide a detailed, field-proven protocol for its synthetic utilization.

Foundational Insights: Structural and Physicochemical Significance

The utility of (S)-3-Phenoxypyrrolidine hydrochloride stems from three key features:

  • The (S)-Pyrrolidine Ring: This saturated, five-membered nitrogen-containing heterocycle is a "privileged" scaffold in medicinal chemistry.[1][2][3] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling high-affinity, stereospecific interactions with biological targets.[1] The secondary amine provides a crucial basic handle for hydrogen bonding or salt bridge formation and serves as a reactive site for further derivatization.

  • The Phenoxy Group: The ether-linked phenyl ring introduces a rigid, aromatic element capable of engaging in π-π stacking, hydrophobic, and cation-π interactions within a receptor's binding pocket. This group acts as a stable linker to orient other pharmacophoric elements.

  • The Hydrochloride Salt: As a hydrochloride salt, the compound exhibits enhanced stability and improved aqueous solubility compared to its free base form, which is highly advantageous for handling, formulation, and use in aqueous reaction media.[4]

These features combine to create a building block that is not merely a structural component but an active contributor to a molecule's pharmacokinetic and pharmacodynamic profile.

Table 1: Physicochemical Properties of (S)-3-Phenoxypyrrolidine Hydrochloride

PropertyValue
CAS Number 21767-15-7 (for the racemate HCl)
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol
Appearance White to off-white solid
Chirality (S)-enantiomer
Key Features Chiral pyrrolidine, phenoxy ether, secondary amine HCl salt

(Note: CAS numbers for specific enantiomers can vary; the provided data is for the representative structure.)

Core Applications & Case Studies in Drug Development

The (S)-3-Phenoxypyrrolidine scaffold is a cornerstone in the design of ligands for G protein-coupled receptors (GPCRs) and neurotransmitter transporters. Its conformational constraint and stereochemistry are critical for achieving receptor selectivity and potency.

Case Study 1: Darifenacin - A Selective Muscarinic M3 Receptor Antagonist

Darifenacin (Enablex®) is a prime example of this scaffold's successful application in treating overactive bladder (OAB).[5]

  • Mechanism of Action: OAB is characterized by involuntary contractions of the bladder's detrusor muscle, a process largely mediated by acetylcholine (ACh) binding to M3 muscarinic receptors.[6] Darifenacin is a potent and selective antagonist of the M3 receptor.[7][8] By blocking the action of ACh, it reduces involuntary bladder contractions, increases bladder capacity, and alleviates symptoms of urgency and incontinence.[5][6][9]

  • Role of the Scaffold: In Darifenacin, the (S)-pyrrolidine ring acts as the central hub. Its nitrogen atom is alkylated to connect to a 2,3-dihydrobenzofuran moiety, while the 3-position orients a bulky diphenylacetamide group. This precise three-dimensional arrangement is crucial for fitting into the M3 receptor's binding site with high affinity and selectivity over other muscarinic receptor subtypes (M1, M2, M4, M5), which helps minimize side effects like cognitive impairment or cardiac issues associated with non-selective agents.[6][8]

cluster_pathway Muscarinic M3 Receptor Signaling Pathway cluster_drug ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates Release Contraction Bladder Contraction Ca->Contraction Darifenacin Darifenacin Darifenacin->M3R Antagonizes

Figure 1: Mechanism of Darifenacin action.
Case Study 2: Scaffolding for Neurokinin (NK) Receptor Antagonists

The pyrrolidine framework is also integral to the development of antagonists for neurokinin (NK) receptors, which are GPCRs involved in pain, inflammation, and emesis (nausea/vomiting).[10][11]

  • Mechanism of Action: The endogenous ligand for the NK1 receptor is Substance P. Blocking this receptor has proven to be an effective antiemetic strategy, particularly for chemotherapy-induced nausea and vomiting (CINV).[12] NK1 antagonists prevent the transmission of the emetic signal in the brain.[11]

  • Role of the Scaffold: In many NK1 antagonists, the pyrrolidine ring serves as a conformationally restricted, non-peptidic scaffold. It effectively mimics the turns of a peptide backbone, positioning critical aromatic substituents (often bis-trifluoromethylphenyl groups) in the correct orientation to occupy hydrophobic pockets in the NK1 receptor, thereby preventing Substance P from binding.[10] This application highlights the scaffold's value in translating peptide ligand SAR into small-molecule drug candidates.

Structure-Activity Relationship (SAR) Insights

The systematic study of how structural changes affect biological activity is the essence of medicinal chemistry.[13] The (S)-3-Phenoxypyrrolidine scaffold offers several strategic points for modification to optimize drug candidates:

  • N-Substitution: The secondary amine is the most common point of derivatization. Varying the substituent attached to the nitrogen allows chemists to probe different regions of the target's binding pocket, influencing potency, selectivity, and pharmacokinetic properties like absorption and metabolism.

  • Stereochemistry at C3: The (S)-configuration is often essential for activity. The synthesis and testing of the (R)-enantiomer is a critical step to confirm the stereochemical preference of the target protein, a hallmark of specific biological interactions.

  • Phenoxy Ring Substitution: Adding substituents (e.g., halogens, methyl groups) to the phenoxy ring can modulate electronic properties and hydrophobic interactions. This can fine-tune binding affinity and alter metabolic stability. For example, a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues were developed as potent norepinephrine and serotonin reuptake inhibitors, demonstrating the scaffold's versatility.[14]

Experimental Protocol: Amide Coupling with (S)-3-Phenoxypyrrolidine

This protocol details a standard, robust method for synthesizing an N-acyl derivative, a common transformation in drug discovery pipelines.

Objective: To perform an amide coupling reaction between (S)-3-Phenoxypyrrolidine hydrochloride and a generic carboxylic acid (R-COOH) using HATU as the coupling agent.

Materials:

  • (S)-3-Phenoxypyrrolidine hydrochloride (1.0 eq)

  • Carboxylic acid of interest (R-COOH) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol Steps:

  • Reactant Preparation (Free-Base Generation):

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-3-Phenoxypyrrolidine hydrochloride (1.0 eq) and the carboxylic acid (1.1 eq).

    • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

    • Add DIEA (3.0 eq) to the solution. The first two equivalents are required to neutralize the hydrochloride salt and deprotonate the carboxylic acid. The third equivalent acts as the base for the coupling reaction itself.

    • Stir the solution at room temperature for 10-15 minutes.

  • Carboxylic Acid Activation & Coupling:

    • In a single portion, add HATU (1.2 eq) to the reaction mixture.

    • Rationale: HATU is a highly efficient coupling reagent that reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine.[15][16] The use of an additive like HOBt is inherent in the structure of HATU.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Aqueous Workup:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to reduce the amount of water in the organic phase.

    • Causality: The basic wash is critical for removing acidic components, simplifying the subsequent purification.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to isolate the pure amide product.

  • Characterization (Self-Validation):

    • Confirm the structure and purity of the final product using:

      • ¹H and ¹³C NMR: To verify the chemical structure and confirm the presence of all expected protons and carbons.

      • LC-MS: To confirm the molecular weight and assess purity.

      • HRMS (High-Resolution Mass Spectrometry): To confirm the exact molecular formula.

SM Starting Materials (S)-3-Phenoxypyrrolidine HCl R-COOH, HATU, DIEA, DMF Reaction Amide Coupling (RT, 2-12h) SM->Reaction Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Reaction->Workup Purify Purification (Silica Gel Chromatography) Workup->Purify Product Final Product N-Acyl-(S)-3-Phenoxypyrrolidine Purify->Product Analysis Characterization (NMR, LC-MS, HRMS) Product->Analysis

Figure 2: Experimental workflow for amide synthesis.

Conclusion and Future Outlook

(S)-3-Phenoxypyrrolidine hydrochloride has firmly established itself as a high-value building block in contemporary drug discovery. Its successful incorporation into marketed drugs like Darifenacin validates its utility as a privileged scaffold for interacting with challenging biological targets. The inherent stereochemistry, conformational rigidity, and synthetic tractability of this molecule ensure its continued relevance. As medicinal chemists push further into complex chemical space to address unmet medical needs, versatile and reliable scaffolds like (S)-3-Phenoxypyrrolidine will remain indispensable tools in the design and synthesis of the next generation of therapeutics, particularly in neuroscience, oncology, and inflammatory diseases.[2][3]

References

  • Title: DARIFENACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses Source: PharmaCompass URL: [Link]

  • Title: A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships Source: PubMed URL: [Link]

  • Title: Darifenacin - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Darifenacin | C28H30N2O2 | CID 444031 Source: PubChem - NIH URL: [Link]

  • Title: What is the mechanism of Darifenacin Hydrobromide? Source: Patsnap Synapse URL: [Link]

  • Title: PRODUCT MONOGRAPH PrJAMP DARIFENACIN Source: JAMP Pharma Corporation URL: [Link]

  • Title: Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist Source: PMC - NIH URL: [Link]

  • Title: Structure Activity Relationship Of Drugs Source: Pharma Education URL: [Link]

  • Title: List of NK1 receptor antagonists Source: Drugs.com URL: [Link]

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

  • Title: Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones Source: ChemRxiv URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: SpringerLink URL: [Link]

  • Title: Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) Source: ResearchGate URL: [Link]

  • Title: Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) Source: PubMed URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]

  • Title: Amide Synthesis Source: Fisher Scientific URL: [Link]

  • Title: Biological and Pharmacological Aspects of the NK1-Receptor Source: PMC - NIH URL: [Link]

  • Title: Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists Source: PMC - NIH URL: [Link]

  • Title: Rational design of novel pyrrolidine derivatives as orally active neurokinin-3 receptor antagonists Source: PubMed URL: [Link]

  • Title: Structure Activity Relationship Of Drugs Source: Fvs URL: [Link]

  • Title: Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines Source: PMC - NIH URL: [Link]

  • Title: Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients Source: MDPI URL: [Link]

  • Title: Dipeptide Syntheses via Activated α-Amino Esters Source: Organic Syntheses Procedure URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield of (S)-3-Phenoxypyrrolidine Hydrochloride

Welcome to the technical support center for the synthesis and optimization of (S)-3-Phenoxypyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of (S)-3-Phenoxypyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this synthetic process. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Introduction

(S)-3-Phenoxypyrrolidine is a valuable chiral building block in medicinal chemistry, notably used in the synthesis of antagonists for various receptors. The hydrochloride salt enhances its stability and handling properties. The most common and effective synthetic route involves the stereoinvertive etherification of a protected (R)-3-hydroxypyrrolidine derivative, followed by deprotection and salt formation. This guide focuses on the widely adopted Mitsunobu reaction for the key phenoxylation step, a powerful but often challenging transformation.

Overall Synthetic Workflow

The synthesis can be visualized as a three-stage process starting from a commercially available, N-protected chiral alcohol. The use of (R)-1-Boc-3-hydroxypyrrolidine leverages the stereospecific nature of the Mitsunobu reaction to achieve the desired (S)-configuration in the product.

G cluster_0 Stage 1: Stereoinvertive Etherification cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Salt Formation A (R)-1-Boc-3-hydroxypyrrolidine C (S)-1-Boc-3-phenoxypyrrolidine A->C Mitsunobu Reaction (THF, 0°C to RT) B Phenol, PPh₃, DIAD/DEAD D (S)-3-Phenoxypyrrolidine (Free Base) C->D Acidic Cleavage (e.g., HCl in Dioxane/EtOAc) E (S)-3-Phenoxypyrrolidine Hydrochloride D->E HCl Treatment G Start Mitsunobu Reaction Troubleshooting Problem Low/No Conversion Incomplete reaction Side Products Formed Purification Issues Start->Problem CauseA Cause: Inactive Reagents DIAD/DEAD is degraded PPh₃ is oxidized Solvent is not anhydrous Problem:B->CauseA CauseB Cause: Incorrect pKa Phenol (pKa ~10) is sufficiently acidic, but reaction is slow Problem:B->CauseB CauseC Cause: Wrong Addition Order Adding alcohol to pre-formed PPh₃-DIAD adduct Problem:C->CauseC CauseD Cause: Byproduct Precipitation TPPO and hydrazine are difficult to separate from the product Problem:D->CauseD SolutionA Solution: Use fresh or purified DIAD/DEAD. Use freshly opened PPh₃. Use anhydrous THF. CauseA->SolutionA SolutionB Solution: Allow longer reaction times (up to 24h) or gently warm the reaction to RT after addition. CauseB->SolutionB SolutionC Solution: Always add DIAD/DEAD dropwise to a cold (0°C) solution of alcohol, phenol, and PPh₃. CauseC->SolutionC SolutionD Solution: Use column chromatography or exploit differential solubility (e.g., precipitate TPPO from a nonpolar solvent like ether/hexane). CauseD->SolutionD

Optimization

Side reactions in the synthesis of (S)-3-Phenoxypyrrolidine hydrochloride

Technical Support Center: Synthesis of (S)-3-Phenoxypyrrolidine Hydrochloride Executive Summary (S)-3-Phenoxypyrrolidine hydrochloride is a critical chiral building block, notably serving as a key intermediate for muscar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (S)-3-Phenoxypyrrolidine Hydrochloride

Executive Summary

(S)-3-Phenoxypyrrolidine hydrochloride is a critical chiral building block, notably serving as a key intermediate for muscarinic M3 receptor antagonists like Darifenacin . While the synthesis appears straightforward—typically involving the O-arylation of a 3-hydroxypyrrolidine derivative—the pyrrolidine ring's unique conformational properties and the electron-rich nature of the phenoxy group introduce specific failure modes.

This guide moves beyond standard protocols to address the "Silent Killers" of yield and enantiomeric excess (ee): Neighboring Group Participation (NGP) , Elimination , and Electrophilic Scavenging errors.

Module 1: Stereochemical Erosion (The Aziridinium Trap)

User Query: "My starting material is 99% ee (R)-N-Boc-3-mesyloxypyrrolidine. After reaction with sodium phenoxide, the product is only 85% ee. Where is the racemization coming from?"

Technical Insight: You are likely experiencing Neighboring Group Participation (NGP) . Even with an electron-withdrawing group (EWG) like Boc, the nitrogen lone pair can still interact with the electrophilic C3 center.

  • The Mechanism: Instead of the phenoxide attacking directly (SN2), the carbamate nitrogen attacks the C3-mesylate from the back, displacing the leaving group and forming a bicyclic aziridinium ion .

  • The Result: This intermediate is meso-like (or leads to scrambling). The phenoxide can then open this ring at either C2 or C3. Opening at C3 leads to retention of configuration (double inversion), effectively racemizing your bulk material when mixed with the dominant SN2 inversion pathway.

Troubleshooting Protocol:

  • Solvent Switch: Switch from polar aprotic solvents (DMF/DMSO) to less polar solvents (Toluene/THF) if solubility permits. Polar solvents stabilize the charged aziridinium transition state.

  • Leaving Group Tuning: Mesylates are excellent leaving groups, sometimes too good. If NGP is dominant, consider using a Tosylate (slightly bulkier/slower) to favor the intermolecular SN2 over the intramolecular NGP.

  • Temperature Control: NGP often has a higher activation energy than direct SN2. Lower the reaction temperature (e.g., from 80°C to 50°C) and extend reaction time.

Visualizing the Pathway:

G Start (R)-N-Boc-3-OMs (Starting Material) Aziridinium Bicyclic Aziridinium Intermediate Start->Aziridinium Intramolecular N-Attack (NGP) Prod_S (S)-Product (Desired Inversion) Start->Prod_S Direct SN2 (Phenoxide Attack) Aziridinium->Prod_S Ring Opening (Inversion) Prod_R (R)-Product (Undesired Retention) Aziridinium->Prod_R Ring Opening (Retention)

Caption: The competition between direct SN2 displacement (Green) and Nitrogen-assisted racemization via aziridinium formation (Red).

Module 2: The "Missing Mass" (Elimination Reactions)

User Query: "I am losing about 15-20% of my mass. LCMS shows a peak with M-94 (loss of phenol). Is my product decomposing?"

Technical Insight: You are observing E2 Elimination . The 3-substituted pyrrolidine ring is prone to elimination to form N-Boc-3-pyrroline (2,5-dihydro-1H-pyrrole).

  • Cause: Phenoxide is both a nucleophile and a base. If the substitution is sterically hindered or the temperature is too high, the phenoxide abstracts a proton from C4, kicking out the leaving group (Mesylate or Phenoxy).

  • Detection: Look for a volatile impurity. N-Boc-3-pyrroline is often an oil with low UV absorbance, making it easy to miss on HPLC but evident in yield loss.

Prevention Strategy:

Variable Recommendation Reason
Base Use Cs2CO3 with Phenol Cesium effect promotes SN2 over E2 compared to NaH/NaOPh.
Concentration High Concentration (>0.5 M) Favors bimolecular substitution (SN2) over elimination.

| Reagent | Mitsunobu Conditions | If SN2 fails, switch to Mitsunobu (DIAD/PPh3). This avoids strong bases entirely, virtually eliminating the E2 pathway. |

Module 3: The "Ghost" Impurity (Deprotection Alkylation)

User Query: "After removing the Boc group with HCl/Dioxane, I see a new impurity at M+56. It tracks with the product and is hard to crystallize out."

Technical Insight: This is a classic Friedel-Crafts Alkylation artifact.

  • The Source: Acidic cleavage of the Boc group releases a tert-butyl cation (

    
    ).
    
  • The Target: Your molecule contains a phenoxy group . The oxygen atom activates the phenyl ring (ortho/para director), making it a perfect nucleophile for the stray

    
    .
    
  • The Product: You are synthesizing (S)-3-(4-tert-butylphenoxy)pyrrolidine . This impurity is chemically very similar to your product, making purification a nightmare.

Self-Validating Protocol: Scavenger-Assisted Deprotection Do not rely on standard HCl/MeOH. You must intercept the carbocation.

  • Dissolve: (S)-N-Boc-3-phenoxypyrrolidine in EtOAc or Dioxane.

  • Add Scavenger: Add 2–5 equivalents of Anisole or Triethylsilane (TES) . Anisole acts as a "sacrificial" aromatic ring that is more electron-rich than your product.

  • Add Acid: Add 4M HCl in Dioxane dropwise.

  • Monitor: The

    
     will preferentially attack the Anisole (forming tert-butylanisole) rather than your phenoxy ring.
    
  • Workup: The alkylated scavenger is lipophilic. Wash the aqueous salt solution with ether/heptane to remove the scavenger before basifying or crystallizing.

Visualizing the Scavenger Effect:

Deprotection Boc_SM N-Boc-3-Phenoxypyrrolidine Intermed Reactive t-Butyl Cation (t-Bu+) Boc_SM->Intermed Side Product Product Product: (S)-3-Phenoxypyrrolidine HCl Boc_SM->Product HCl Deprotection Impurity Impurity: t-Butyl-Phenoxypyrrolidine Intermed->Impurity Attacks Product Ring (No Scavenger) Waste Waste: t-Butyl-Anisole Intermed->Waste Trapped by Scavenger (With Anisole) Scavenger Scavenger (Anisole) Scavenger->Waste

Caption: The tert-butyl cation (yellow) will attack the product unless intercepted by a scavenger (Anisole), preventing the M+56 impurity.

Module 4: Salt Form & Hygroscopicity

User Query: "My final HCl salt turns into a sticky gum after exposure to air. Is this normal?"

Technical Insight: Yes. Pyrrolidine hydrochlorides are notoriously hygroscopic . The ether linkage adds flexibility, often lowering the melting point compared to rigid analogs.

  • Handling: Store under Argon/Nitrogen in a desiccator.

  • Alternative Salts: If the HCl salt is too difficult to handle for your formulation, consider forming the Oxalate or Fumarate salt. These dicarboxylic acids often form extensive hydrogen bond networks that stabilize the crystal lattice, resulting in non-hygroscopic solids.

References

  • Synthesis of (S)-3-Hydroxypyrrolidine Derivatives (Darifenacin Intermediates)
  • Aziridinium Intermedi

    • Source: N
    • Context: Detailed mechanism of aziridinium formation and its role in racemiz
    • URL:[Link]

  • Side Reactions in Peptide/Amine Deprotection (t-Butyl Cation Scavenging) Source: BenchChem Technical Guides Context: Protocols for using scavengers during Boc deprotection to prevent alkylation of electron-rich side chains (Trp, Tyr, and Phenoxy analogs).
  • Impurity Profiling in Process Chemistry

    • Source: Organic Process Research & Development (via UCC)
    • Context: General review of impurity tracking, including elimination and alkyl
    • URL:[Link]

Troubleshooting

Identifying and removing impurities in (S)-3-Phenoxypyrrolidine hydrochloride

Executive Summary (S)-3-Phenoxypyrrolidine hydrochloride (CAS: 1094670-20-8) is a critical chiral building block.[1] Its synthesis typically involves a Mitsunobu inversion of (R)-N-Boc-3-hydroxypyrrolidine with phenol, f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Phenoxypyrrolidine hydrochloride (CAS: 1094670-20-8) is a critical chiral building block.[1] Its synthesis typically involves a Mitsunobu inversion of (R)-N-Boc-3-hydroxypyrrolidine with phenol, followed by deprotection.[1]

Users frequently encounter three classes of impurities:

  • Process Byproducts: Triphenylphosphine oxide (TPPO) and hydrazine dicarboxylates (from Mitsunobu).

  • Starting Materials: Residual phenol.

  • Stereochemical Impurities: (R)-enantiomer (due to incomplete inversion or racemization).

This guide provides self-validating protocols to isolate the target molecule in high purity (>99.5% ee).

Module 1: Analytical Forensics (Identification)

Before attempting purification, you must identify the "enemy." Use this diagnostic matrix to interpret your crude analysis.

Table 1: Impurity Diagnostic Matrix

Impurity TypeDetection MethodDiagnostic SignalOrigin
Triphenylphosphine Oxide (TPPO) ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

NMR / LC-MS

:
Singlet at ~29 ppm (CDCl

).MS: [M+H]

279.[1]1. UV strong at 254 nm.
Mitsunobu byproduct. "Sticky" solid that co-elutes with product.
Phenol

NMR / GC

:
Multiplet at 6.8–7.3 ppm (overlaps with product, look for integration excess).
Excess reagent.[2]
(R)-Enantiomer Chiral HPLCDistinct retention time on polysaccharide columns (e.g., Chiralpak AD-H).[1]Incomplete Walden inversion or starting material impurity.
Reduced Azo Reagent (DIAD-H

)

NMR
Broad NH peak ~6.5 ppm; Isopropyl methines ~4.9 ppm.Mitsunobu byproduct.

Module 2: The "Sticky" Impurities (TPPO & Phenol Removal)

Problem: "My crude product is a viscous oil/gum that won't crystallize." Root Cause: Residual TPPO and Phenol prevent the formation of a clean crystal lattice. Solution: The Acid-Base "Switch" Protocol .

Since (S)-3-phenoxypyrrolidine is a secondary amine, it can be reversibly protonated.[1] TPPO and Phenol are neutral or weakly acidic and will not protonate under mild conditions. We exploit this solubility difference.

Protocol A: The Acid-Base Extraction (Self-Validating)

Prerequisite: Perform this on the free base or crude mixture before final HCl salt formation.

  • Dissolution: Dissolve crude oily residue in Ethyl Acetate (EtOAc) .

  • The "Trap" (Acidification):

    • Add 1M HCl (aq) . The amine converts to the hydrochloride salt and moves to the aqueous layer.

    • Validation: Check pH of aqueous layer; must be < 2.

  • The Wash (Removal of TPPO/Phenol):

    • Separate layers. Keep the Aqueous Layer .

    • Extract the aqueous layer 2x with EtOAc.[3]

    • Chemistry: TPPO (neutral) and Phenol (weakly acidic) stay in the EtOAc. The amine salt stays in water.

  • The Release (Basification):

    • Cool the aqueous layer to 0°C.[4][5]

    • Slowly add 4M NaOH or saturated NaHCO

      
        until pH > 12.
      
    • Chemistry: The amine returns to its free base form (oil), separating from the water.

  • Extraction:

    • Extract the cloudy aqueous mixture 3x with Dichloromethane (DCM) or EtOAc .

    • Dry combined organics over

      
      , filter, and concentrate.[1][4]
      

Result: You now have the chemically pure free base. TPPO content should be < 0.1%.

Visual Workflow: Impurity Fate Mapping

ImpurityFate Crude Crude Reaction Mixture (Amine, TPPO, Phenol, DIAD-H2) AcidWash Add 1M HCl (aq) + EtOAc Crude->AcidWash OrgLayer1 Organic Layer 1 (Waste) AcidWash->OrgLayer1 Partition AqLayer1 Aqueous Layer (Amine-HCl Salt) AcidWash->AqLayer1 Partition Impurities REMOVED: TPPO (Neutral) Phenol (Acidic) DIAD-H2 (Neutral) OrgLayer1->Impurities BaseStep Basify (pH > 12) Extract with DCM AqLayer1->BaseStep Target in Water FinalOrg Final Organic Layer (Pure Free Base) BaseStep->FinalOrg Target in DCM FinalAq Aqueous Waste (Salts) BaseStep->FinalAq

Caption: Fate mapping of impurities during the Acid-Base "Switch" protocol. TPPO and Phenol are discarded in the first organic wash.

Module 3: The Chiral Challenge (Enantiomeric Purity)

Problem: "My enantiomeric excess (ee) is only 92%. I need >99%." Root Cause: Partial racemization during the Mitsunobu reaction or impure starting material. Solution: Preferential Crystallization of the Hydrochloride Salt.

Chiral HPLC is expensive for preparative scales. Recrystallization is the standard industrial solution.

Protocol B: Recrystallization of (S)-3-Phenoxypyrrolidine HCl
  • Salt Formation:

    • Dissolve the purified free base (from Module 2) in a minimal amount of dry Ethanol (EtOH) or Isopropanol (IPA) .

    • Add HCl in Dioxane (4M) dropwise at 0°C. (1.1 equivalents).

    • Evaporate to dryness to get the crude salt.

  • Recrystallization Solvent System:

    • Solvent A: Isopropanol (Good solubility hot, poor cold).

    • Solvent B (Anti-solvent): Diethyl Ether or MTBE.

  • Procedure:

    • Dissolve crude salt in boiling IPA (minimum volume).

    • Allow to cool slowly to Room Temperature (RT).

    • Critical Step: If no crystals form, add Anti-solvent (Ether) dropwise until slight turbidity appears, then heat briefly to clear, and let cool.[1]

    • Filter the white crystals.

  • Validation:

    • Analyze the mother liquor vs. the crystals. The mother liquor will be enriched with the (R)-isomer (eutectic purge).

Module 4: Analytical Methods (Validation)

Do not rely on optical rotation (


) alone; it is notoriously unreliable for this class of compounds due to solvent effects.
Standard Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to sharpen the peak of the secondary amine.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 220 nm (Amine absorption) or 270 nm (Phenoxy absorption).

  • Expected Result: (S)-isomer typically elutes second on AD-H columns (Verify with racemate).[1]

Frequently Asked Questions (FAQs)

Q: Can I use Zinc Chloride (


) to remove TPPO? 
A:  Yes. This is a valid alternative if the Acid-Base extraction fails.
  • Method: Dissolve crude in EtOH.[6] Add 2 equiv of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    . Stir for 2h. TPPO forms a complex (
    
    
    
    ) which precipitates.[5] Filter off the solid.[7][8] The amine remains in solution. Reference: J. Org. Chem. 2017, 82, 9931.[1]

Q: The HCl salt is hygroscopic and turning into a goo. Why? A: This indicates residual water or excess HCl.

  • Fix: Dry the salt in a vacuum oven at 40°C over

    
     for 24 hours. Ensure you use anhydrous ether/dioxane during salt formation.
    

Q: I see a peak at M+14 in my Mass Spec. A: This is likely the N-Methyl impurity if you used Methanol/HCl and heated it, or an oxidation byproduct. Stick to Isopropanol or Dioxane for salt formation to avoid accidental methylation or side reactions.

References

  • Mitsunobu Reaction & TPPO Removal

    • Bates, R. H., et al.[1] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 2017, 82(19), 9931–9936.[1]

  • Synthesis of Chiral Pyrrolidines

    • Nair, J. J., et al.[1] "Recent Advances in the Mitsunobu Reaction: Modifications and Applications."[9] Chemistry – A European Journal, 2020.

    • General Protocol: See Organic Syntheses, Coll.[1] Vol. 10, p. 204 (2004) for general Mitsunobu inversion principles on secondary alcohols.[1]

  • Enantiomeric Purity Determination

    • Application Note: "Chiral HPLC Separation of Amines." Daicel Chiral Technologies.
    • (General resource for AD-H column specifications).

  • Salt Formation & Recrystallization

    • Anderson, N. G.[1] "Practical Process Research & Development." Academic Press, 2012.[1] (Chapter 10: Crystallization and Salt Selection).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (S)-3-Phenoxypyrrolidine HCl and reagents before handling.

Sources

Optimization

Technical Support Center: (S)-3-Phenoxypyrrolidine Hydrochloride Recrystallization

Welcome to the dedicated technical support guide for the purification of (S)-3-Phenoxypyrrolidine hydrochloride via recrystallization. This resource is designed for researchers, chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of (S)-3-Phenoxypyrrolidine hydrochloride via recrystallization. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize the purity, yield, and crystalline form of this important chemical intermediate. As a hydrochloride salt, this compound presents specific challenges and opportunities in solvent selection and crystallization technique, which this guide aims to demystify.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of (S)-3-Phenoxypyrrolidine hydrochloride. Each entry details the problem, its probable causes, and a systematic approach to resolution.

Q1: My compound is "oiling out" and forming a viscous liquid instead of crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the solute comes out of solution as a liquid rather than a solid crystal lattice. This typically occurs when the solution is cooled below the compound's melting point while it is still highly concentrated in the solvent, or when the boiling point of the solvent is higher than the melting point of the solute.[1][2] For (S)-3-Phenoxypyrrolidine hydrochloride, this can also be exacerbated by the presence of impurities which depress the melting point.

Potential Causes & Solutions:

  • High Solute Concentration/Rapid Cooling: The solution is becoming supersaturated too quickly for nucleation and crystal growth to occur in an orderly fashion.

    • Solution: Reheat the mixture until the oil completely redissolves. Add a small, measured amount (1-5% of total volume) of additional hot solvent to slightly decrease the saturation. Allow the solution to cool much more slowly. Insulating the flask can promote the slow, controlled cooling necessary for high-quality crystal formation.[2]

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent may be too high, exceeding the melting point of your compound.

    • Solution: Switch to a solvent or a solvent system with a lower boiling point. For instance, if you are using water (BP 100 °C), consider trying isopropanol (BP 82 °C) or an ethanol/water mixture which will have a lower boiling point than pure water.

  • Presence of Impurities: Impurities can interfere with crystal lattice formation.

    • Solution: If you suspect insoluble impurities, perform a hot gravity filtration before cooling.[1] If soluble impurities are the issue, a pre-purification step or the use of activated charcoal (for colored impurities) might be necessary.[3]

Q2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

Answer:

The failure of a compound to crystallize from a solution upon cooling typically points to one of two issues: the solution is too dilute (i.e., too much solvent was used), or the energy barrier for nucleation has not been overcome.[4]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line.[2] The microscopic imperfections in the glass provide a surface for crystal nucleation.

    • Seeding: If available, add a single, tiny crystal ("seed crystal") from a previously purified batch of (S)-3-Phenoxypyrrolidine hydrochloride. This provides a template for crystal growth.

  • Increase Concentration:

    • Solvent Evaporation: Gently heat the solution to boil off a portion of the solvent. Be careful not to evaporate too much. Aim to reduce the volume by 10-20% before attempting to cool it again.[4] This increases the concentration of the solute to the point of supersaturation.

  • Introduce an Anti-Solvent:

    • If a single solvent system is failing, an anti-solvent (or non-solvent) approach is highly effective.[5] While keeping the solution at room temperature, add a miscible solvent in which your compound is insoluble (e.g., ethyl acetate or diethyl ether if your primary solvent is an alcohol) dropwise until you observe persistent cloudiness (turbidity). Then, add a few drops of the primary solvent or gently warm the mixture until it becomes clear again. Cooling this new solution should now readily produce crystals.[6][7]

Q3: My final yield is disappointingly low. What are the most likely causes and how can I improve recovery?

Answer:

A low recovery is one of the most frequent frustrations in recrystallization. The primary culprit is almost always using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[4]

Strategies for Yield Improvement:

  • Minimize Solvent Usage: The golden rule of recrystallization is to use the minimum amount of near-boiling solvent required to fully dissolve the crude solid.[3][4] Adding solvent in small portions to the heated mixture is critical.

  • Ensure Thorough Cooling: The solubility of (S)-3-Phenoxypyrrolidine hydrochloride will decrease as the temperature drops. Ensure the flask is cooled to room temperature slowly, and then placed in an ice-water bath for at least 20-30 minutes to maximize precipitation before filtration.

  • Use Ice-Cold Rinsing Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent.[4] Using room temperature or warm solvent will redissolve a significant portion of your purified product.

  • Recover a Second Crop: The solution left after filtration (the mother liquor) still contains dissolved product. You can often recover more material by concentrating this solution (e.g., reducing the volume by half on a rotary evaporator) and cooling it again. Be aware that this "second crop" of crystals may be less pure than the first.

Q4: The color of my product hasn't improved after recrystallization, or analytical data shows it's still impure. What went wrong?

Answer:

This indicates that the chosen solvent system is not effective at separating the impurity from your target compound. This happens when the impurity has solubility characteristics very similar to the product or when crystals form too quickly, trapping impurities within the lattice.[8]

Refining the Purification:

  • Address Colored Impurities with Activated Charcoal: If your product has a persistent color, a small amount of activated charcoal can be added to the hot solution.[3] The charcoal adsorbs colored, often highly polar, impurities. Swirl the hot solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Use charcoal sparingly, as it can also adsorb your product and reduce yield.

  • Slow Down Crystallization: Rapidly crashing a solid out of solution is a major cause of impurity inclusion.[8] Slower cooling allows for the selective and ordered growth of crystals, excluding foreign molecules. Let the flask cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.

  • Re-evaluate Your Solvent System: The impurity may be co-crystallizing with your product. You need a solvent system where the impurity is either very soluble (remains in the mother liquor) or very insoluble (can be removed by hot filtration) at all temperatures, while your product has high solubility when hot and low solubility when cold.[1][3] This may require returning to small-scale solvent screening.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system to start with for (S)-3-Phenoxypyrrolidine hydrochloride?

Answer:

As a polar organic hydrochloride salt, (S)-3-Phenoxypyrrolidine hydrochloride is most likely to be soluble in polar solvents.[6][9] The principle of "like dissolves like" is your best guide.[3]

  • Good Single Solvents to Screen: Start with polar protic solvents like methanol, ethanol, or isopropanol. Water can also be effective, but the compound may be too soluble even when cold.[10]

  • Promising Solvent/Anti-Solvent Systems: Mixed solvent systems often provide the best results.[11] A highly effective approach is to dissolve the compound in a minimal amount of a polar solvent like ethanol or methanol and then add a less polar, miscible anti-solvent like ethyl acetate, acetone, or diethyl ether until turbidity is achieved.[12]

  • Recommended Starting Pairs:

    • Isopropanol / Ethyl Acetate

    • Ethanol / Water

    • Methanol / Acetone

The ideal system is one in which the compound is highly soluble in the hot solvent but sparingly soluble in the cold solvent, maximizing recovery.[6]

Solubility Characteristics (Illustrative Guide)

The following table provides a general guide to the expected solubility of a polar organic salt like (S)-3-Phenoxypyrrolidine hydrochloride. Note: This is an illustrative guide; experimental verification is essential.

SolventPolarityBoiling Point (°C)Predicted Solubility (Cold)Predicted Solubility (Hot)
WaterHigh100SolubleVery Soluble
MethanolHigh65SolubleVery Soluble
EthanolHigh78Sparingly SolubleSoluble
Isopropanol (IPA)Medium82Sparingly SolubleSoluble
AcetonitrileMedium82Slightly SolubleSoluble
AcetoneMedium56Slightly SolubleSparingly Soluble
Ethyl AcetateLow77InsolubleSlightly Soluble
TolueneLow111InsolubleInsoluble
HexanesLow69InsolubleInsoluble
Q2: How do I perform an efficient solvent screening experiment?

Answer:

A systematic solvent screening is the most critical step for developing a robust recrystallization protocol.[3]

Step-by-Step Protocol:

  • Preparation: Place a small amount (approx. 10-20 mg) of your crude (S)-3-Phenoxypyrrolidine hydrochloride into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent dropwise (e.g., water, ethanol, isopropanol, ethyl acetate, toluene). Swirl or vortex after each drop. If the solid dissolves completely at room temperature in a small volume (<0.5 mL), the solvent is too good and will result in poor recovery.[13]

  • Hot Solvent Test: For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tubes in a water or sand bath. Continue adding the respective solvent dropwise until the solid just dissolves.[13] Record the approximate volume. A good solvent will dissolve the compound near its boiling point.

  • Cooling Test: Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath. Observe which tubes produce a good yield of crystalline solid. The best solvent is one that required a reasonably small volume of hot solvent and gave a large amount of precipitate upon cooling.

Q3: What are the likely impurities in my sample?

Answer:

Impurities in any synthesized compound can generally be traced back to the starting materials, reagents, byproducts, or degradation products of the reaction.[14] For (S)-3-Phenoxypyrrolidine hydrochloride, potential impurities could include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could be (R)-1-Boc-3-hydroxypyrrolidine or other precursors.

  • Reaction Byproducts: If a Mitsunobu reaction was used, triphenylphosphine oxide is a very common and often difficult-to-remove impurity.

  • The Free Base: Incomplete protonation could leave some (S)-3-Phenoxypyrrolidine free base in the crude product.

  • Related Structural Analogs: Impurities in the starting materials can lead to analogs in the final product. For example, an impurity in a starting aryl compound could lead to a substituted phenoxy group on the pyrrolidine ring.[15]

Visualized Workflows

Standard Recrystallization Workflow

This diagram outlines the fundamental steps for a successful recrystallization.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Start with Crude (S)-3-Phenoxypyrrolidine HCl B Dissolve in Minimum Volume of Hot Solvent A->B C Optional: Add Activated Charcoal for Color Removal B->C D Hot Gravity Filtration (Removes Insoluble Impurities) B->D If no charcoal needed C->D E Allow Filtrate to Cool Slowly & Undisturbed D->E F Cool Further in Ice Bath to Maximize Yield E->F G Collect Crystals via Vacuum Filtration F->G H Wash Crystals with Minimal Ice-Cold Solvent G->H I Dry Crystals Under Vacuum H->I J End: Pure Crystalline Product I->J

Caption: Standard experimental workflow for recrystallization.

Solvent Selection Decision Tree

This diagram provides a logical pathway for identifying a suitable recrystallization solvent.

G Start Select a Candidate Solvent TestCold Add solvent to crude compound at Room Temp Start->TestCold ResultCold Does it dissolve? TestCold->ResultCold TestHot Heat the mixture to boiling ResultCold->TestHot No BadSolvent1 FAIL: Too soluble. Choose another solvent. ResultCold->BadSolvent1 Yes ResultHot Does it dissolve? TestHot->ResultHot CoolDown Cool the clear solution ResultHot->CoolDown Yes BadSolvent2 FAIL: Insoluble. Choose another solvent. ResultHot->BadSolvent2 No ResultCool Do crystals form? CoolDown->ResultCool GoodSolvent SUCCESS: Suitable Solvent Found ResultCool->GoodSolvent Yes BadSolvent3 FAIL: Remains in solution. Choose another solvent. ResultCool->BadSolvent3 No

Caption: Decision-making process for solvent screening.

References

  • Vertex AI Search Result[3]: General principles of recrystallization, including solvent selection, dissolution, and removal of impurities with activated carbon.

  • Vertex AI Search Result[1]: Detailed guide on choosing a suitable solvent, mixed solvent systems, and handling "oiling out".

  • Vertex AI Search Result[6]: Information on solvent polarity, solvent pairs, and trial-and-error solvent selection.

  • Vertex AI Search Result[11]: Discussion on common solvent mixtures and the use of anti-solvents in crystallization.

  • Vertex AI Search Result[7]: Provides examples of commonly employed solvent systems and rules of thumb for solvent choice.

  • Vertex AI Search Result[10]: Discusses crystallization strategies for molecules with acidic or basic functionalities, such as forming hydrochloride salts.

  • Vertex AI Search Result[4]: Outlines common problems in recrystallization that lead to low yield, such as using too much solvent.

  • ChemBK. (S)-3-Pyrrolidinol Hydrochloride - Introduction. [Link]

  • PubChem. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Journal of Solution Chemistry. Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. [Link]

  • University of California, Irvine. Chem 267. Recrystallization. [Link]

  • Pharmaceutical Sciences. Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • Google Patents. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Organic Syntheses. 2-Pyrrolidinemethanol, α,α-diphenyl-, (±) - Organic Syntheses Procedure. [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Organic Process Research & Development. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • Reddit. Struggling with large scale recrystallization : r/Chempros. [Link]

  • Pharmaceutical Technology. Evaluating Impurities in Drugs (Part I of III). [Link]

  • Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

Sources

Troubleshooting

Chiral HPLC Technical Support Center: Pyrrolidine Enantiomers

Status: Active Agent: Senior Application Scientist Case ID: PYR-CHIRAL-001 Introduction: The Pyrrolidine Challenge Welcome to the Technical Support Center. You are likely here because pyrrolidine enantiomers present a "p...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Case ID: PYR-CHIRAL-001

Introduction: The Pyrrolidine Challenge

Welcome to the Technical Support Center. You are likely here because pyrrolidine enantiomers present a "perfect storm" of chromatographic challenges:

  • Weak UV Absorbance: The pyrrolidine ring lacks a chromophore, making standard UV detection (254 nm) useless without derivatization.

  • Strong Basicity: Secondary amines (

    
    ) interact aggressively with residual silanols on silica-based columns, causing severe peak tailing.
    
  • Structural Rigidity: While rigidity usually helps chiral recognition, the small size of the ring can make it difficult for large polymeric selectors to "grasp" the molecule effectively.

This guide is structured to troubleshoot these specific failure modes.

Module 1: Method Development Strategy

Do not guess. Use this logic flow to select your starting conditions. The chemical state of your pyrrolidine dictates the column choice.

Decision Matrix: Column & Mode Selection

Figure 1: Strategic decision tree for selecting the stationary phase based on pyrrolidine functionality.

Module 2: Troubleshooting Peak Shape (Tailing)

Symptom: The enantiomers separate, but the peaks tail severely (


), causing integration errors or co-elution of the tail with the second peak.

Root Cause: The lone pair on the pyrrolidine nitrogen is interacting with acidic silanols (Si-OH) on the silica support of the column. This is a non-enantioselective retention mechanism.

Protocol: The "Base Block" Strategy

You must outcompete the analyte for these active sites.

ParameterRecommendationScientific Rationale
Additive Diethylamine (DEA) or Triethylamine (TEA)These simple bases bind to silanols more effectively than the bulky pyrrolidine, "capping" the active sites.
Concentration 0.1% (Standard)

0.5% (Max)
Start at 0.1%. If tailing persists, titrate up to 0.5%. Warning: High pH can damage non-immobilized columns.
Column Type Immobilized (IA, IB, IC) Immobilized phases are more robust against aggressive basic additives and allow the use of "strong" solvents like Ethyl Acetate or THF to sharpen peaks.
Temperature Increase to 30-40°C Improves mass transfer kinetics, sharpening the peak (though potentially reducing selectivity slightly).

Critical Warning: Never use a column previously used with acidic additives (TFA) for basic pyrrolidines without a rigorous flush (neutral


 basic). "Memory effects" of TFA will cause retention time shifts and ghost peaks.

Module 3: The Invisible Analyte (Detection Issues)

Symptom: You inject the sample, but see no peaks or only solvent fronts. Cause: Unsubstituted pyrrolidines have negligible UV absorbance above 210 nm.

Solution A: Universal Detection (Hardware Fix)

If available, switch detectors:

  • CAD (Charged Aerosol Detector): Excellent for non-chromophoric amines.

  • ELSD (Evaporative Light Scattering): Good alternative, though less sensitive than CAD.

  • RI (Refractive Index): Only for isocratic runs; low sensitivity.

Solution B: Derivatization (Chemistry Fix)

If you are limited to UV detection, you must attach a chromophore. This has the added benefit of blocking the basic nitrogen, which often improves separation (see Module 2).

Protocol: Rapid Benzoylation for Chiral HPLC This reaction attaches a UV-active benzoyl group to the nitrogen.

  • Reagents: Benzoyl chloride (BzCl), Triethylamine (TEA), DCM.

  • Procedure:

    • Dissolve 10 mg Pyrrolidine sample in 1 mL DCM.

    • Add 2.0 equivalents of TEA.

    • Add 1.1 equivalents of BzCl.

    • Shake/Vortex for 5 minutes at Room Temp.

    • Quench with 1 mL water; discard aqueous layer.

    • Dry organic layer (speed-vac or Na2SO4).

    • Re-dissolve in Mobile Phase (e.g., Hexane/EtOH).

  • Result: The analyte is now an amide (neutral). It will absorb strongly at 254 nm and separate easily on standard Chiralpak AD-H or IA columns without basic additives.

Module 4: Specific Scenarios & FAQs

Q: I am analyzing Proline (or Proline analogs). Can I use the Crownpak CR(+) column?

A: Proceed with caution. While Crownpak CR(+) is the gold standard for primary amino acids, it relies on the "three-point interaction" with the ammonium protons (


). Pyrrolidine is a secondary amine (

).
  • Better Alternative: Use Chiralpak ZWIX(+) or ZWIX(-) . These are zwitterionic ion-exchange columns specifically designed to separate amino acids, including secondary ones like proline and pipecolic acid.

  • Mobile Phase for ZWIX: MeOH/ACN/Water with 50mM Formic Acid + 25mM DEA.

Q: My peaks are broad and double-humped. Is the column dead?

A: Check your sample solvent. If you dissolve your pyrrolidine in 100% Ethanol (strong solvent) and inject onto a Hexane-heavy mobile phase (weak solvent), the sample precipitates or travels faster than the mobile phase initially.

  • Fix: Dissolve the sample in the mobile phase or a slightly weaker solvent.

Q: I need to reverse the elution order (R eluting before S).

A: Invert the column logic.

  • Polysaccharide Columns: Switch from Amylose (IA/AD) to Cellulose (IB/OD) often changes order, but not guaranteed.

  • Immobilized Columns: Changing the co-solvent (e.g., from IPA to THF on Chiralpak IA) can induce an elution reversal due to conformational changes in the polymer.

  • ZWIX/Crownpak: Switch from (+) to (-) versions. This guarantees elution reversal.[1][2]

References & Grounding

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH.[3] (Immobilized polysaccharide columns and solvent versatility).[4][5][6][7]

  • Sigma-Aldrich (Merck). HPLC Troubleshooting Guide: Tailing Peaks. (Mechanisms of silanol interaction with basic amines).

  • Chiral Technologies. CROWNPAK® CR(+) and CR(-) Instruction Manual. (Specificity for primary amines and amino acids).[1][2][8]

  • Lindner, W., et al. Zwitterionic Chiral Stationary Phases (ZWIX) for Amino Acid Separations. (Separation of secondary amino acids like proline).[9]

  • Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 3rd Edition. (Derivatization strategies for non-chromophoric amines).

For further assistance, please contact the application support team with your specific chromatograms and method conditions.

Sources

Optimization

Stability issues with (S)-3-Phenoxypyrrolidine hydrochloride under reaction conditions

Topic: Stability & Handling Under Reaction Conditions Document ID: TSP-PHX-03 | Version: 2.1 | Status: Live Critical Alert: Immediate Action Required Do not store the free base. (S)-3-Phenoxypyrrolidine is supplied as a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Under Reaction Conditions

Document ID: TSP-PHX-03 | Version: 2.1 | Status: Live

Critical Alert: Immediate Action Required

Do not store the free base. (S)-3-Phenoxypyrrolidine is supplied as a hydrochloride salt for a reason. The salt is chemically stable for >2 years if stored correctly. The free base (secondary amine) is thermodynamically unstable in air, prone to rapid oxidative degradation and carbamate formation (CO₂ absorption).

  • Rule #1: Generate the free base in situ or immediately prior to use.

  • Rule #2: If you observe a "gum" or "oil" forming on the solid salt, it is likely water absorption (hygroscopicity), not chemical decomposition. Dry under high vacuum (

    
     mbar) at 40°C for 4 hours to restore.
    

Part 1: Physical Stability & Storage (The "Shelf" Phase)

Issue: The salt turns into a sticky paste.

Diagnosis: Hygroscopic Failure. Secondary amine hydrochloride salts are notoriously hygroscopic. Exposure to ambient humidity (even for <15 minutes) can cause the lattice to collapse into a hydrate or deliquescent oil.

Troubleshooting Protocol:

Observation Root Cause Corrective Action Validation
Clumping / Caking Surface moisture absorption Break clumps in inert atmosphere (Glovebox/N₂ bag). KF Titration < 1.0%
Liquefaction (Oil) Deliquescence (Saturation) Do not heat >60°C. Dissolve in MeOH, re-precipitate with Et₂O/HCl, and dry. H-NMR (check MeOH peak)

| Yellow Discoloration | Trace Oxidation (Free amine presence) | Recrystallize from iPrOH/Heptane. | Color comparison |

Visualizing the Storage Logic

StorageLogic Start Incoming Material (S)-3-Phenoxypyrrolidine HCl Check Visual Inspection Start->Check Dry White Solid/Powder Check->Dry Pass Wet Sticky/Oily/Yellow Check->Wet Fail Action1 Store: Desiccator/N2 Temp: 2-8°C Dry->Action1 Action2 Rescue Protocol: 1. Dissolve (MeOH) 2. Re-precipitate (Et2O) 3. Vac Dry (40°C) Wet->Action2 Action2->Action1 Restored

Caption: Decision tree for assessing incoming material quality and remediation steps for hygroscopic failure.

Part 2: Chemical Stability (The "Reaction" Phase)

Issue: Loss of Enantiomeric Excess (ee%)

Diagnosis: Racemization via Elimination-Addition or Deprotonation. The C3 chiral center is sensitive. While the phenoxy group is not a potent leaving group (like tosylate), it can leave under forcing conditions, leading to a planar intermediate that destroys chirality.

Mechanism of Failure:

  • Direct Deprotonation: Rare. The C3 proton is not highly acidic (

    
    ), but strong bases (LDA, n-BuLi) can deprotonate it.
    
  • Elimination-Addition (The Real Killer): Under basic conditions + heat, the molecule undergoes E2 elimination to form 3-phenoxy-4,5-dihydro-1H-pyrrole (or tautomers). If the nucleophile re-attacks, it does so racenically.

Safe Operating Window:

  • Safe Bases: Carbonates (

    
    , 
    
    
    
    ), Tertiary amines (DIPEA, TEA).
  • Risky Bases: Alkoxides (

    
    , 
    
    
    
    ) at
    
    
    .
  • Forbidden Bases: Hydrides (

    
    , 
    
    
    
    ), Organolithiums (unless N-protected first).
Issue: Ether Cleavage (Loss of Phenol)

Diagnosis: Appearance of 3-hydroxypyrrolidine or phenol in LCMS. Cause: Strong Lewis Acids. If you are performing a reaction elsewhere on the molecule (e.g., N-alkylation) using Lewis acids (like


, 

) or strong mineral acids (

,

), the ether linkage will cleave.

Compatibility Matrix:

Reagent Class Example Stability Status Notes

| Weak Bases |


, DIPEA | Stable  | Preferred for free-basing. |
| Strong Bases  | 

,

| Unstable | Risk of E2 elimination (Phenol loss). | | Acids (Dilute) |

,

| Stable | Salt formation (Reversible). | | Acids (Lewis) |

,

| Unstable | Cleaves ether to alcohol + phenol. | | Reductants |

,

| Conditional |

may cleave benzylic-like ethers (rare but possible). |

Part 3: Experimental Protocols

Protocol A: Safe "In-Situ" Free-Basing (Recommended)

Use this when the subsequent reaction requires the free amine (e.g., Nucleophilic Aromatic Substitution).

Rationale: Avoids isolation of the unstable free base. The biphasic system acts as a buffer.

  • Setup: Charge reaction vessel with (S)-3-Phenoxypyrrolidine HCl (1.0 equiv).

  • Solvent: Add DCM or EtOAc (10 V).

  • Base: Add

    
     or 
    
    
    
    (aqueous, 2.5 equiv).
  • Agitation: Stir vigorously for 15 minutes at RT.

  • Phase Cut: Separate organic layer.

  • Drying: Dry over

    
     (anhydrous) for max 10 mins .
    
  • Usage: Filter directly into the next reaction vessel. Do not concentrate to dryness unless absolutely necessary (if you must, keep T < 30°C).

Protocol B: Monitoring Degradation (HPLC)

Use this to validate the integrity of your starting material.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV @ 220 nm (Amine) & 270 nm (Phenoxy).

  • Markers:

    • (S)-3-Phenoxypyrrolidine: RT ~ 4.5 min.

    • Phenol (Degradant): RT ~ 5.2 min.

    • 3-Pyrroline derivatives (Elimination): RT ~ 3.0 min (often broad).

Part 4: Degradation Pathway Visualization

DegradationPathways cluster_degradation Degradation Pathways Salt (S)-3-Phenoxypyrrolidine HCl Salt (Stable) FreeBase Free Base (Reactive Intermediate) Salt->FreeBase NaOH/NaHCO3 Elimination PRODUCT A: 3-Pyrroline + Phenol (Irreversible) FreeBase->Elimination Strong Base (NaH) Heat > 80°C Racemization PRODUCT B: (R/S)-Mixture (Loss of Chirality) FreeBase->Racemization Strong Base Re-protonation Oxidation PRODUCT C: N-Oxides / Imines (Air Exposure) FreeBase->Oxidation O2 (Air) Storage > 24h

Caption: Primary degradation pathways. Note that Elimination and Racemization are driven by basicity and temperature, while Oxidation is driven by air exposure.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use NaH to deprotonate the nitrogen for alkylation? A: High Risk. Sodium Hydride (NaH) is strong enough to cause


-elimination of the phenoxy group, especially in polar aprotic solvents (DMF/DMSO).
  • Alternative: Use

    
     in Acetone/Acetonitrile or 
    
    
    
    in DMF. These are sufficient to alkylate the secondary amine without triggering elimination [1].

Q2: I see a small impurity at 0.5% in my LCMS with M+16. What is it? A: This is likely the N-oxide . Secondary amines oxidize easily. Ensure your reaction solvents are degassed if this impurity increases over time.

Q3: Can I store the free base in the freezer? A: Not recommended. Even at -20°C, the free amine absorbs


 to form carbamates. Always store as the HCl salt. If you must store the free base, store it as a solution in degassed DCM under Argon [2].

Q4: My reaction requires reflux in Toluene (110°C). Will the molecule survive? A: The salt might, but the free base is at risk of thermal elimination.

  • Test: Run a stability test: Heat the amine in Toluene for 1 hour and check for Phenol release by TLC/HPLC. If Phenol appears, lower the temperature or change the solvent to something lower boiling (e.g., THF).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

    
    -substituted amines). 
    
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (General protocols for handling hygroscopic amine salts).

  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet: Pyrrolidine Derivatives. (General handling of corrosive/hygroscopic amines).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of Ether Cleavage and Amine Oxidation).

Troubleshooting

Catalyst selection to improve (S)-3-Phenoxypyrrolidine hydrochloride synthesis efficiency

Ticket System: Optimization & Troubleshooting Subject: Catalyst & Reagent Selection for High-Efficiency Synthesis Ticket ID: SPP-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Optimization & Troubleshooting

Subject: Catalyst & Reagent Selection for High-Efficiency Synthesis Ticket ID: SPP-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of (S)-3-phenoxypyrrolidine hydrochloride presents a classic stereochemical challenge. The target requires an (S)-configuration at the C3 position.

You have two primary strategic options, each dictating a different "catalytic" approach:

  • Stereoinversion (Mitsunobu Route): Reacting (R)-N-Boc-3-hydroxypyrrolidine with phenol. Requires stoichiometric "catalysts" (phosphines/azodicarboxylates).

  • Stereoretention (Cross-Coupling Route): Reacting (S)-N-Boc-3-hydroxypyrrolidine with iodobenzene. Requires transition metal catalysts (Copper).

This guide addresses the efficiency bottlenecks in both routes, specifically focusing on purification efficiency (removing phosphine oxides) and turnover frequency (metal catalysis).

Module 1: The Mitsunobu Route (Stereoinversion)

Scenario: You are starting with (R)-N-Boc-3-hydroxypyrrolidine to access the (S)-ether via inversion. Current Issue: The reaction works, but removing triphenylphosphine oxide (TPPO) is crashing your purification efficiency.

Recommendation: Switch to Specialized Phosphoranes (CMBP)

Standard PPh3/DEAD systems generate TPPO, which is notoriously difficult to separate from polar amine products. We recommend replacing the two-component system with Cyanomethylenetributylphosphorane (CMBP) (also known as the Tsunoda Reagent).

Why CMBP?

  • Dual Function: Acts as both the oxidant and reductant.[1]

  • Solubility Differential: The byproduct (tributylphosphine oxide) is water-soluble, unlike TPPO. It can be washed away during aqueous workup, often eliminating the need for column chromatography.[2]

  • Thermal Stability: Allows reactions at higher temperatures (up to 100°C) for sterically hindered substrates.

Protocol: CMBP-Mediated Etherification
  • Dissolution: Dissolve (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) and Phenol (1.1 eq) in anhydrous Toluene (0.2 M).

  • Reagent Addition: Add CMBP (1.2 eq) under Argon.

  • Heating: Heat to 80–90°C (CMBP is stable; DEAD is not). Monitor by TLC/LCMS.

  • Workup (The Efficiency Step):

    • Cool to RT.

    • Dilute with Ether/EtOAc.[3]

    • Wash x3 with water. (This removes the tributylphosphine oxide byproduct).[3]

    • Dry organic layer and concentrate.[3][4]

  • Deprotection: Treat crude N-Boc intermediate with 4M HCl in Dioxane to precipitate (S)-3-Phenoxypyrrolidine HCl.

Module 2: The Copper-Catalyzed Route (Stereoretention)

Scenario: You are starting with (S)-N-Boc-3-hydroxypyrrolidine and want to couple it with an aryl halide. Current Issue: Low conversion rates or harsh conditions causing racemization.

Recommendation: CuI/Phenanthroline Catalytic System

Direct SNAr requires electron-deficient aromatics (e.g., 4-fluoronitrobenzene). For unactivated phenol ethers, you must use Ullmann-type O-arylation .

Catalyst Selection Matrix:

Component Recommendation Function
Metal Source CuI (Copper(I) Iodide) The active metal center. Inexpensive and effective for O-arylation.
Ligand 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me4Phen) Increases the electron density on Cu, facilitating the oxidative addition of the aryl iodide.

| Base | Cs₂CO₃ | Cesium carbonate is crucial for solubility in non-polar solvents like Toluene. |

Protocol: Catalytic O-Arylation
  • Charge: In a glovebox or under strong Argon flow, add CuI (10 mol%), Me4Phen (20 mol%), and Cs₂CO₃ (2.0 eq) to a sealed tube.

  • Substrates: Add (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) and Iodobenzene (1.2 eq).

  • Solvent: Add Toluene (anhydrous).

  • Reaction: Seal and heat to 110°C for 24h.

  • Note: This route preserves the (S) center. If you see racemization, lower temp to 90°C and extend time, or switch to the ligand N,N-dimethylglycine .

Module 3: Troubleshooting & FAQs

Q1: My HCl salt is coming out as a sticky oil, not a solid. How do I fix this?

  • Root Cause: Residual solvent or excess HCl trapped in the lattice.

  • Corrective Action:

    • Evaporate the oil to dryness.

    • Triturate (grind under solvent) with anhydrous diethyl ether or MTBE .

    • If still oily, dissolve in a minimum amount of hot Isopropanol (IPA) and add cold Diethyl Ether dropwise until cloudy. Store at -20°C.

Q2: In the Mitsunobu reaction, I see a major impurity at RRT 0.8. What is it?

  • Root Cause: Alkylation of the hydrazine byproduct. If the phenol is not acidic enough, the betaine intermediate can alkylate the DEAD/DIAD reduced species instead of the phenol.

  • Corrective Action: Ensure you are adding the reagents in the correct order (PPh3/Phenol/Alcohol first, then DEAD dropwise). If using CMBP, this side reaction is minimized.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for optimizing this synthesis.

G Start Start: Select Precursor R_Iso (R)-N-Boc-3-hydroxypyrrolidine Start->R_Iso S_Iso (S)-N-Boc-3-hydroxypyrrolidine Start->S_Iso Route_Mitsunobu Route A: Mitsunobu (Inversion) R_Iso->Route_Mitsunobu Route_Ullmann Route B: Cu-Catalysis (Retention) S_Iso->Route_Ullmann Reagent_Std Standard: PPh3 + DEAD (High Waste) Route_Mitsunobu->Reagent_Std Traditional Reagent_Opt Optimized: CMBP Reagent (Water Soluble Byproducts) Route_Mitsunobu->Reagent_Opt Recommended Cat_Cu Catalyst: CuI + Me4Phen (Ligand Accelerated) Route_Ullmann->Cat_Cu Intermediate (S)-N-Boc-3-phenoxypyrrolidine Reagent_Std->Intermediate Reagent_Opt->Intermediate Cat_Cu->Intermediate Deprotection Deprotection (HCl/Dioxane) Intermediate->Deprotection Product Product: (S)-3-Phenoxypyrrolidine HCl Deprotection->Product

Caption: Decision tree for synthetic route selection based on starting material chirality and reagent efficiency.

References
  • Tsunoda, T., et al. (2024). Cyanomethylenetributylphosphorane (CMBP) in Mitsunobu Reactions: Enhanced Efficiency and Workup. Tokyo Chemical Industry (TCI) Technical Review.

  • Altman, R. A., & Buchwald, S. L. (2007).[5] Cu-Catalyzed N- and O-Arylation of Hydroxypyridines and Phenols.[6] Organic Letters, 9(4), 643–646.[5]

  • Denton, R. M., et al. (2019). Catalytic Mitsunobu Reactions: Phosphine Oxide Recycling.[7] Science, 365(6456), 910-914.

  • Organic Chemistry Portal. (2023). Mitsunobu Reaction: Mechanism and Recent Improvements.[8][9]

Sources

Optimization

Solvent effects on the stereoselectivity of pyrrolidine synthesis

Topic: Solvent Effects on Stereoselectivity in [3+2] Cycloadditions Role: Senior Application Scientist Status: Active Support Diagnostic Logic: The "Solvent Cage" Decision Matrix Before altering your current protocol, id...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects on Stereoselectivity in [3+2] Cycloadditions Role: Senior Application Scientist Status: Active Support

Diagnostic Logic: The "Solvent Cage" Decision Matrix

Before altering your current protocol, identify the primary failure mode. Solvent effects in pyrrolidine synthesis (typically via azomethine ylide 1,3-dipolar cycloaddition) are non-monotonic; "more polar" does not always mean "better selectivity."

Use the following logic flow to determine the necessary solvent adjustment.

SolventLogic Start Identify Failure Mode Issue_DR Low Diastereomeric Ratio (dr) (Endo/Exo mixture) Start->Issue_DR Issue_EE Low Enantiomeric Excess (ee) (Racemization) Start->Issue_EE Issue_Yield Low Yield / Stalled Reaction Start->Issue_Yield Check_Mech Mechanism Type? Issue_DR->Check_Mech Comp_Coord Is Solvent Coordinating? Issue_EE->Comp_Coord Solubility Reagents Precipitating? Issue_Yield->Solubility Metal Metal-Catalyzed (Ag, Cu, Ni) Check_Mech->Metal Organo Organocatalytic (H-Bonding) Check_Mech->Organo Soln_Metal_DR Remove Coordinating Solvents (Avoid MeCN, DMSO) Switch to Toluene/DCM Metal->Soln_Metal_DR Soln_Organo_DR Enhance Tight Ion Pairing Switch to Non-Polar (MTBE, Toluene) or Fluorinated Alcohols (TFE) Organo->Soln_Organo_DR Soln_EE Solvent is displacing Ligand. Switch to Non-Coord (DCM, CHCl3) Comp_Coord->Soln_EE Yes (e.g., THF, MeCN) Soln_Yield Use 'On-Water' conditions or High Polarity (MeOH) Solubility->Soln_Yield Yes

Figure 1: Decision matrix for troubleshooting solvent-induced stereoselectivity failures in [3+2] cycloadditions.

Troubleshooting Tickets (FAQs)

Ticket #001: "My metal-catalyzed reaction has excellent yield but poor Endo:Exo selectivity."

Diagnosis: Competitive Solvation (The "Loose Transition State" Effect). Technical Explanation: In Ag(I) or Cu(I) catalyzed reactions, the metal center coordinates the azomethine ylide to form a rigid dipole. High stereoselectivity relies on this rigidity. If you use coordinating solvents (acetonitrile, THF, DMSO), the solvent molecules compete with the ligand or the substrate for the metal center. This creates a "loose" transition state where the secondary orbital interactions (which favor endo) are overwhelmed by steric freedom, leading to a mix of endo and exo.

Corrective Protocol:

  • Switch Solvent: Move to Toluene or DCM (Dichloromethane). These are non-coordinating.

  • Concentration Check: Run the reaction at 0.1 M. Dilution in non-polar solvents often favors the intramolecular organization required for high dr.

  • Verification: Monitor the disappearance of the imine peak via NMR. If the reaction slows down significantly in Toluene, add 5% DCM to improve solubility without breaking the catalytic cycle.

Ticket #002: "I am using a chiral phosphoric acid catalyst, but my product is nearly racemic."

Diagnosis: H-Bond Network Disruption. Technical Explanation: Organocatalytic pyrrolidine synthesis often relies on Hydrogen Bonding (H-bonding) between the catalyst and the azomethine ylide (or nitroalkene/dipolarophile). Protic solvents (Methanol, Ethanol, Water) act as H-bond donors/acceptors that "short-circuit" this interaction. If the solvent binds to your catalyst more strongly than your substrate does, chiral induction is lost.

Corrective Protocol:

  • Eliminate Protic Solvents: Ensure reagents are dry. Switch to CHCl3 (Chloroform) or MTBE .

  • The "TFE" Exception: If yield is low in CHCl3, try 2,2,2-Trifluoroethanol (TFE) . Although protic, TFE is a strong H-bond donor but a poor acceptor, which can sometimes stabilize the transition state via a specific H-bond network without disrupting the catalyst-substrate pair [1].

Ticket #003: "The reaction stalls completely after 2 hours."

Diagnosis: Product Inhibition or Solubility Crash. Technical Explanation: Pyrrolidine products are secondary/tertiary amines and can be quite basic. In non-polar solvents (like Toluene), the product may precipitate, coating the stir bar or encapsulating the catalyst (product inhibition). Alternatively, the zwitterionic azomethine ylide intermediate may not be soluble enough to react.

Corrective Protocol:

  • Biphasic System: Switch to a DCM/Water biphasic system.

  • "On-Water" Conditions: Surprisingly, many hydrophobic 1,3-dipoles react faster on water (heterogeneous suspension) due to the hydrophobic effect forcing the organic reactants together [2].

    • Action: Suspend reactants in pure water. Vigorously stir. The lack of solvation shell stabilizes the transition state relative to the ground state.

Optimized Protocol: Ag(I)-Catalyzed Asymmetric Synthesis

Standardized workflow to maximize dr/ee using solvent control.

Reagents:

  • Imine Precursor (1.0 equiv)

  • Dipolarophile (e.g., Maleimide, Acrylate) (1.1 equiv)

  • AgOAc or Ag2CO3 (5 mol%)

  • Chiral Ligand (e.g., Phosphoramidite) (6 mol%)

  • Primary Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

  • Pre-complexation (Critical): Dissolve Ag salt and Chiral Ligand in Toluene (0.5 mL) under Argon. Stir for 30 mins.

    • Why? Ensures the active catalytic species forms before the solvent can solvate uncomplexed silver.

  • Substrate Addition: Add the Imine precursor and Dipolarophile in the remaining Toluene (total concentration 0.1 M).

  • Temperature Control: Cool to -20°C.

    • Why? Lower temperatures enhance the difference in free energy (

      
      ) between the endo and exo transition states.
      
  • Base Addition: Add Et3N (1.1 equiv) dropwise.

  • Solvent Tuning (If dr < 10:1):

    • If endo selectivity is poor, switch Toluene to DCM . The slight increase in polarity can stabilize the larger dipole of the endo transition state.

    • If ee is poor, switch Toluene to Benzene or Mesitylene (increase steric bulk of solvent).

Comparative Solvent Data

The following table summarizes the effect of solvent polarity on the [3+2] cycloaddition of a standard azomethine ylide (sarcosine derived) with a maleimide dipolarophile.

SolventDielectric Constant (

)
Coordinating AbilityTypical YieldEndo:Exo Ratio (dr)Mechanistic Insight
Toluene 2.38Non-coordinating85-95%>20:1 Tight ion pairing maximizes steric control.
DCM 8.93Weakly coordinating80-90%15:1Good balance of solubility and selectivity.
THF 7.58Moderate (O-donor)95%4:1Oxygen coordinates metal, loosening TS.
MeCN 37.5Strong (N-donor)>95%1:1Catalyst Poisoning. Competes with ligand.
MeOH 32.7Strong (H-bond)60%VariableDisrupts H-bonding; promotes racemization.
Water 80.1High90%High (Endo)Hydrophobic effect accelerates reaction; "On-water" catalysis.

Mechanistic Visualization

The diagram below illustrates the competition between the solvent and the ligand for the metal center, which directly dictates stereoselectivity.

Mechanism Ag Ag(I) Center Complex_Tight Tight Chiral Pocket (High dr/ee) Ag->Complex_Tight In Toluene Complex_Loose Loose Complex (Low dr/ee) Ag->Complex_Loose In MeCN Ligand Chiral Ligand Ligand->Ag Strong Binding Substrate Azomethine Ylide (Substrate) Substrate->Ag Coordination Solvent_Non Non-Polar Solvent (Toluene) Solvent_Non->Ag No Interaction Solvent_Coord Coordinating Solvent (MeCN/THF) Solvent_Coord->Ag Competes for Metal

Figure 2: Impact of coordinating vs. non-coordinating solvents on the integrity of the catalytic metal complex.

References

  • Solvent Effects in Organocatalysis: Dambruoso, P., Massi, A., & Whiting, A. (2010). Solvent Effects on the Stereoselectivity of the Organocatalytic 1,3-Dipolar Cycloaddition of Azomethine Ylides. European Journal of Organic Chemistry. [Link]

  • Green Protocols & "On Water" Chemistry: Martínez-Cuezva, A., et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]

  • Ag(I) Catalyzed Mechanisms: Nájera, C., & Sansano, J. M. (2005). Catalytic Enantioselective 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylides and Alkenes: The Silver Age. Chemical Reviews. [Link]

  • Stereoselectivity of Azomethine Ylides: Organic Chemistry Portal. Pyrrolidine Synthesis via 1,3-Dipolar Cycloaddition. [Link]

Troubleshooting

Work-up procedures to enhance the purity of (S)-3-Phenoxypyrrolidine hydrochloride

Technical Support Center: (S)-3-Phenoxypyrrolidine Hydrochloride Ticket ID: PUR-3PH-S-HCl Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The isolation of (S)-3-Phenoxypyrrolidine hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-3-Phenoxypyrrolidine Hydrochloride Ticket ID: PUR-3PH-S-HCl Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The isolation of (S)-3-Phenoxypyrrolidine hydrochloride often presents three specific challenges:

  • Phenolic Contamination: Residual phenol from the etherification step (Mitsunobu or SNAr) is difficult to remove once the amine salt is formed.

  • Hygroscopicity/Oiling: The HCl salt tends to "oil out" rather than crystallize if the solvent polarity is not strictly controlled.

  • Enantiomeric Drift: Depending on the synthesis route (Mitsunobu inversion vs. SNAr retention), trace (R)-enantiomer can co-crystallize.

This guide prioritizes a "Clean-Base, Clean-Salt" philosophy. We must purify the N-protected free base before attempting salt formation.

Module 1: The "Clean-Base" Protocol (Pre-Salt Formation)

Objective: Remove lipophilic impurities (Phenol, PPh3, DIAD byproducts) while the amine is still N-protected (e.g., N-Boc or N-Cbz). Context: Once you form the HCl salt, it becomes water-soluble, making it nearly impossible to wash away residual phenol without losing product.

Protocol:

  • Dissolution: Dissolve the crude N-protected intermediate in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Avoid DCM here; EtOAc provides better partition coefficients for phenolic impurities.

  • The Caustic Wash (Critical): Wash the organic layer twice with 1.0 M NaOH (or 10% w/v K2CO3).

    • Mechanism:[1][2][3][4][5] This deprotonates unreacted phenol (pKa ~10), converting it to water-soluble sodium phenoxide.

    • Visual Check: The aqueous layer may turn yellow/orange (phenolic oxidation products). Repeat until the aqueous layer is colorless.

  • The Scavenger Wash: Wash once with saturated NH4Cl .

  • Drying: Dry over anhydrous Na2SO4 (Magnesium sulfate can sometimes trap polar carbamates). Filter and concentrate to a thick oil.

Module 2: Deprotection & Controlled Crystallization

Objective: Cleave the protecting group and isolate the HCl salt as a free-flowing solid, avoiding the "sticky oil" phase.

Reagents:

  • Solvent A (Dissolving): Isopropanol (IPA) or Ethanol (EtOH).

  • Solvent B (Anti-solvent): Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).

  • Acid Source: 4M HCl in Dioxane or 5-6N HCl in IPA (Anhydrous is mandatory).

Step-by-Step Protocol:

  • Deprotection: Dissolve the "Clean Base" oil in minimal dry Dioxane or IPA . Add 4M HCl (3-4 equivalents). Stir at room temperature until TLC/LCMS confirms consumption of starting material.

    • Note: Gas evolution (CO2/Isobutylene) will occur if N-Boc is used. Ensure venting.

  • Solvent Swap (The Anti-Oil Step):

    • Concentrate the reaction mixture to dryness under reduced pressure. Do not stop here. The residue will likely be a hygroscopic foam/gum.

    • Chase: Add 20 mL of pure IPA and rotovap again to remove residual acid and dioxane. Repeat twice.

  • Crystallization:

    • Dissolve the residue in the minimum amount of hot IPA (60–70°C).

    • Slowly add MTBE (or EtOAc) dropwise to the hot solution until a persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of IPA to clear the solution.

    • Nucleation: Remove from heat. If available, add a seed crystal of pure (S)-3-phenoxypyrrolidine HCl. If not, scratch the glass wall with a spatula.

    • Cooling Ramp: Allow to cool to Room Temp (1 hour), then refrigerate at 0–4°C (4 hours).

  • Isolation: Filter the white crystals under nitrogen (to prevent moisture absorption). Wash with cold MTBE/IPA (3:1 mix).

Module 3: Troubleshooting & FAQ

Visual Troubleshooting Logic

The following decision tree helps you navigate common physical state issues during work-up.

Troubleshooting Start Start: Work-up Phase StateCheck What is the physical state of the HCl salt? Start->StateCheck Oil Sticky Oil / Gum StateCheck->Oil Hygroscopic Solid Solid / Powder StateCheck->Solid Crystalline Color Pink / Red Discoloration StateCheck->Color Oxidation Sol_Oil CAUSE: Residual Solvent/Water FIX: Azeotrope with Toluene or IPA. Use IPA/MTBE system for recryst. Oil->Sol_Oil Sol_Solid Check ee% via Chiral HPLC. If <98%, Recrystallize from EtOH. Solid->Sol_Solid Sol_Color CAUSE: Phenol Oxidation FIX: Re-freebase (NaOH wash), then reform salt. Color->Sol_Color

Caption: Decision tree for diagnosing physical state and purity issues during salt isolation.

Common Issues (FAQ)
SymptomProbable CauseCorrective Action
Product is an oil Residual Dioxane or Water.Perform a "Solvent Chase": Dissolve in IPA or Toluene and rotovap to dryness 3x to remove trapped volatiles.
Low Melting Point Mixed salt forms or trapped solvent.Dry in a vacuum oven at 40°C for 24h over P2O5. Ensure stoichiometry of HCl is 1.0–1.1 eq, not huge excess.
Pink/Red Color Phenolic oxidation (Quinones).The salt cannot be washed. Dissolve salt in water, basify with NaOH, extract into EtOAc, wash aqueous layer until clear, then reform salt.
Low Enantiomeric Excess Racemization during synthesis.Recrystallize the HCl salt from Ethanol (pure) . The racemate is often more soluble, leaving the pure enantiomer to crystallize (verify specific rotation).

Module 4: Scientific Rationale & Workflow

The purification strategy relies on the solubility difference between the lipophilic contaminants and the ionic salt.

Workflow Diagram:

Workflow Crude Crude N-Boc Ether (Contains Phenol) BaseWash 1.0M NaOH Wash (Removes Phenol) Crude->BaseWash Purification 1 Deprotect HCl / Dioxane (Cleavage) BaseWash->Deprotect Reaction Swap Solvent Swap (To IPA) Deprotect->Swap Work-up Cryst Crystallization (IPA + MTBE) Swap->Cryst Purification 2 Final (S)-3-Phenoxypyrrolidine HCl (>98% Purity) Cryst->Final

Caption: Integrated workflow ensuring phenol removal prior to salt formation.

Mechanistic Insight: The phenoxy group at the C3 position increases the lipophilicity of the pyrrolidine ring compared to the hydroxyl analog. This makes the HCl salt significantly soluble in chlorinated solvents (DCM/CHCl3). Therefore, standard DCM/Ether precipitations often fail (yielding low recovery). IPA/MTBE balances the polarity: IPA dissolves the salt when hot, while MTBE acts as a specific anti-solvent that does not precipitate the lipophilic impurities as readily as Hexanes would [1, 2].

References

  • CN105646321A : Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.[1] (Describes the foundational crystallization of pyrrolidine salts using Alcohol/Ether systems).

  • WO2007024113A1 : Process for the preparation of chiral 3-hydroxy pyrrolidine compound. (Details the deprotection and salt isolation mechanics for 3-substituted pyrrolidines).

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.

Sources

Optimization

Avoiding common pitfalls in the synthesis of 3-substituted pyrrolidines

To: Research Team From: Senior Application Scientist, Heterocycle Synthesis Division Subject: Troubleshooting Guide: Overcoming Regio- and Stereocontrol Issues in 3-Substituted Pyrrolidine Synthesis Technical Support Cen...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Heterocycle Synthesis Division Subject: Troubleshooting Guide: Overcoming Regio- and Stereocontrol Issues in 3-Substituted Pyrrolidine Synthesis

Technical Support Center: 3-Substituted Pyrrolidine Synthesis

Status: Active Ticket ID: PYR-C3-SYNTH-001 Overview: Accessing the 3-position of the pyrrolidine ring is synthetically distinct from the 2-position. While C2 is easily activated via


-lithiation (adjacent to nitrogen), C3 is electronically "remote" and unactivated. This guide addresses the common pitfalls where researchers attempt to apply C2-logic to C3-synthesis and provides validated workarounds using transition-metal catalysis and cycloaddition strategies.

Module 1: Direct Functionalization & Lithiation Pitfalls

Q: I attempted to lithiate N-Boc-pyrrolidine to introduce a substituent at C3, but I exclusively isolated the 2-substituted product. Why did the directing group fail?

A: You are fighting thermodynamics and kinetics simultaneously.

  • The Mechanism: The

    
    -protons (C2/C5) in N-Boc-pyrrolidine are significantly more acidic (
    
    
    
    ) than the
    
    
    -protons (C3/C4,
    
    
    ) due to the dipole-stabilizing effect of the carbamate oxygen and the inductive withdrawal of the nitrogen. Even with a directing group, kinetic deprotonation will almost invariably occur at C2 (Beak’s Lithiation).
  • The Pitfall: Researchers often assume that steric hindrance at C2 (if blocked) will force lithiation to C3. In reality, if C2 is blocked, the system often defaults to C5 (the other

    
    -position) rather than C3.
    
  • The Solution: Do not use saturated pyrrolidines as your starting material for C3 functionalization. Instead, use 3-pyrrolines (2,5-dihydropyrroles) . The presence of the double bond changes the hybridization and allows for transition-metal-catalyzed hydrofunctionalization , which is the most reliable method for C3 access.

Corrective Workflow:

  • Start with 3-pyrroline (commercially available or easily made via Ring-Closing Metathesis).

  • Apply Ni-catalyzed hydroalkylation (favors C3) rather than Co-catalyzed (favors C2).

Module 2: Regiodivergent Hydrofunctionalization

Q: I am using a metal catalyst to functionalize 3-pyrroline, but I am getting a mixture of 2- and 3-substituted isomers. How do I lock in C3 selectivity?

A: Selectivity is dictated by the metal center's affinity for the specific transition state (hydrometallation vs. carbometallation).

Recent breakthroughs have established a "Regiodivergent" protocol.[1] The choice of metal dictates the migration pathway of the hydride/alkyl group.

  • Cobalt (Co) Catalysis: Typically proceeds via a mechanism that favors the thermodynamically more stable intermediate or specific coordination that leads to C2-substitution .

  • Nickel (Ni) Catalysis: When paired with specific ligands (e.g., chiral BOX ligands), Ni promotes C3-substitution with high enantioselectivity.

Protocol: Ni-Catalyzed C3-Hydroalkylation (Standardized)

  • Substrate: N-Boc-3-pyrroline

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: (S,S)-Ph-BOX (12 mol%)

  • Reagents: Alkyl halide (Electrophile), Manganese (Reductant), TMSCl (Activator).

  • Conditions: DMF, 0°C to RT.

  • Key Insight: The Nickel hydride species adds to the olefin; the ligand environment forces the metal to the C2 position, placing the alkyl group at C3 (or vice versa depending on the specific catalytic cycle, but empirically Ni delivers C3 products).

Data Comparison: Metal-Dependent Regioselectivity

PrecursorCatalyst SystemMajor Product (Position)Yieldee%
N-Boc-3-pyrrolineCoI2 / Ligand C2 -Alkyl Pyrrolidine82%94%
N-Boc-3-pyrrolineNi(ClO4)2 / Ligand C3 -Alkyl Pyrrolidine78%96%
N-Boc-3-pyrrolinePd(OAc)2 (Heck)C3 -Aryl Pyrrolidine65%N/A

Module 3: 1,3-Dipolar Cycloaddition (De Novo Synthesis)

Q: My azomethine ylide cycloaddition is yielding the "wrong" regioisomer. I expected the 3,4-substituted system but got the 2,4-system. What controls this?

A: You are witnessing the battle between Steric Control and FMO (Frontier Molecular Orbital) Control.

In [3+2] cycloadditions involving azomethine ylides:

  • Electronic Control (FMO): The dipole (ylide) usually has the highest electron density at the carbon

    
     to the ester/stabilizing group. The dipolarophile (alkene) reacts to match the largest orbital coefficients.[2] For electron-deficient alkenes (acrylates), the 
    
    
    
    -carbon usually attacks the less hindered ylide carbon.
  • The "Flip": If you use

    
    -substituted dipolarophiles or specific metal catalysts (Ag vs Cu), the transition state can invert.
    

Troubleshooting Checklist:

  • Are you using Ag(I) or Cu(I)? Ag(I) often favors endo-selectivity due to tight coordination, while Cu(I) can sometimes allow exo products depending on the ligand.

  • Substituent Effects: Highly electron-withdrawing groups on the dipolarophile (e.g., nitroalkenes) lock regioselectivity tightly, whereas styrenes (moderately activated) are more sensitive to steric clashes in the transition state.

Visualization: Decision Tree for Synthesis Strategy

PyrrolidineStrategy Start Target: 3-Substituted Pyrrolidine IsAromatic Is the substituent Aromatic? Start->IsAromatic IsAlkyl Is the substituent Alkyl? IsAromatic->IsAlkyl No RouteA Route A: Hydroarylation (Heck-type) IsAromatic->RouteA Yes (Use 3-pyrroline + Ar-I) ComplexStereo Complex Stereocenters (3,4-disubstituted)? IsAlkyl->ComplexStereo Multisubstituted RouteB Route B: Ni-Catalyzed Hydroalkylation IsAlkyl->RouteB Simple Alkyl (Use 3-pyrroline) RouteC Route C: 1,3-Dipolar Cycloaddition ComplexStereo->RouteC Yes (Azomethine Ylide) RouteD Route D: Radical Cyclization (Baldwin Rules) ComplexStereo->RouteD No (Intramolecular)

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on substituent type and complexity.

Module 4: Intramolecular Cyclization Failures

Q: I designed a radical cyclization to close the ring and form the 3-substituent simultaneously, but the reaction failed. Why?

A: You likely violated Baldwin's Rules for ring closure.

  • The Issue: 5-endo-trig cyclizations (where the double bond is inside the newly forming ring) are kinetically disfavored.

  • The Scenario: If you have an amine attacking an alkene to form the pyrrolidine ring, and the alkene is part of the "endo" path, the orbital alignment is poor.

  • The Fix:

    • Switch to 5-exo-trig: Move the double bond outside the ring forming path (e.g., cyclizing onto a pendant alkene).

    • Use "Anti-Baldwin" Catalysts: Gold (Au) and Silver (Ag) catalysts can activate alkynes/allenes to allow "disfavored" cyclizations by twisting the geometry of the intermediate.

References

  • Wang, X., et al. (2023).[1] Highly Efficient Catalyst-Tuned Regio- and Enantioselective Hydroalkylation of 3-Pyrrolines. Journal of the American Chemical Society.[3][4] Link

  • Sweeney, J., et al. (2018).[5] Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv.[5] Link

  • Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews. Link

  • Beak, P., & Lee, W. K. (1994).

    
    -Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions. Journal of Organic Chemistry. Link
    
  • Adrio, J., & Carretero, J. C. (2019). Stereoselective Synthesis of Pyrrolidines via 1,3-Dipolar Cycloaddition. Chemical Communications.[4][6] Link

Sources

Reference Data & Comparative Studies

Validation

Validation of (S)-3-Phenoxypyrrolidine Hydrochloride: A Comparative Guide for Asymmetric Synthesis

Topic: Validation of (S)-3-Phenoxypyrrolidine hydrochloride in asymmetric synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Ste...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of (S)-3-Phenoxypyrrolidine hydrochloride in asymmetric synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Stereochemical Imperative

(S)-3-Phenoxypyrrolidine hydrochloride (CAS: Variable by salt form, base structure 1094670-20-8) represents a privileged chiral scaffold in modern medicinal chemistry. Unlike its achiral or racemic counterparts, the (S)-enantiomer is frequently the pharmacophore of choice for Norepinephrine and Serotonin Reuptake Inhibitors (NSRIs) and specific Tyrosine Kinase Inhibitors (TKIs) .

This guide objectively validates the utility of (S)-3-Phenoxypyrrolidine HCl by comparing its synthetic accessibility, stereochemical stability, and biological relevance against its (R)-enantiomer and racemic mixtures. We provide field-proven protocols for its synthesis via Mitsunobu inversion—the gold standard for ensuring high enantiomeric excess (ee >99%).

Structural & Stereochemical Analysis

The pyrrolidine ring is non-planar, adopting an envelope conformation that projects the 3-aryloxy substituent into a specific vector. In protein binding pockets, this vector is critical.

  • The (S)-Enantiomer: Often mimics the L-proline kink, allowing for tighter binding in chiral pockets of GPCRs and kinases.

  • The (R)-Enantiomer: Frequently acts as a distomer (inactive impurity) or, in rare cases, an antagonist.

  • The Racemate: Unsuitable for late-stage drug development due to the "eutomer/distomer" efficacy dilution and regulatory requirements for single-enantiomer drugs.

Comparative Performance Metrics

The following table contrasts the (S)-enantiomer's production and utility against alternative forms.

Metric(S)-3-Phenoxypyrrolidine HCl(R)-3-Phenoxypyrrolidine HClRacemic Mixture
Synthetic Route Mitsunobu Inversion (from (R)-3-hydroxypyrrolidine)Direct Alkylation (from (R)-3-hydroxypyrrolidine)SNAr or Reductive Amination
Enantiomeric Excess > 99% ee (Stereospecific)> 98% ee (Retentive)0% ee
Cost Efficiency Moderate (Requires DIAD/PPh3)ModerateHigh (Cheapest)
Biological Potency High (Target Specific)Low/Inactive (Typical)Reduced (50% Active Load)
Scalability High (Kilogram scale validated)HighVery High

Validated Synthetic Protocol: The Mitsunobu Inversion

To guarantee the (S)-configuration, we recommend the Chiral Pool Synthesis starting from commercially available (R)-1-N-Boc-3-hydroxypyrrolidine. This method relies on the SN2 mechanism of the Mitsunobu reaction to invert the stereocenter from (R) to (S).

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the stereochemical inversion pathway, a critical "self-validating" aspect of this protocol.

Mitsunobu_Inversion SM (R)-1-Boc-3-hydroxypyrrolidine (Chiral Pool) Activation Betaine Formation (PPh3 + DIAD) SM->Activation Mix 0°C Intermediate Oxyphosphonium Intermediate Activation->Intermediate Activation Transition SN2 Transition State (Backside Attack) Intermediate->Transition + Phenol Product_Boc (S)-1-Boc-3-phenoxypyrrolidine (Inverted Config) Transition->Product_Boc Inversion Final_Product (S)-3-Phenoxypyrrolidine HCl (Target) Product_Boc->Final_Product HCl/Dioxane (Deprotection)

Caption: Stereochemical inversion pathway from (R)-alcohol to (S)-ether via Mitsunobu reaction.

Detailed Experimental Procedure

Objective: Synthesis of (S)-3-Phenoxypyrrolidine Hydrochloride with >99% ee.

Reagents:

  • (R)-1-N-Boc-3-hydroxypyrrolidine (1.0 eq)

  • Phenol (1.1 eq)

  • Triphenylphosphine (PPh3) (1.2 eq)[1]

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)[1]

  • Solvent: Anhydrous THF

  • Deprotection: 4M HCl in Dioxane

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

    
    ). Add (R)-1-N-Boc-3-hydroxypyrrolidine (5.0 g, 26.7 mmol), Phenol (2.76 g, 29.4 mmol), and PPh3 (8.4 g, 32.0 mmol) to the flask.
    
  • Solvation: Dissolve the mixture in anhydrous THF (100 mL) and cool to 0°C in an ice bath. Critical: Temperature control prevents side reactions.

  • Addition: Add DIAD (6.3 mL, 32.0 mmol) dropwise over 30 minutes. The solution will turn yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting alcohol spot (

    
    ) should disappear.
    
  • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold Hexane:Ether (9:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the white solid.[2]

  • Purification: Purify the filtrate via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane) to yield (S)-1-Boc-3-phenoxypyrrolidine as a clear oil.

  • Deprotection: Dissolve the oil in minimal Dioxane (10 mL) and add 4M HCl in Dioxane (30 mL). Stir at room temperature for 2 hours. A white precipitate will form.

  • Isolation: Filter the solid, wash with diethyl ether (

    
     mL), and dry under high vacuum to obtain (S)-3-Phenoxypyrrolidine Hydrochloride .
    

Validation Checkpoint:

  • Yield: Expected 75-85%.

  • Optical Rotation:

    
     (c=1, MeOH). Note: Sign must be positive.
    

Quality Control & Chiral Validation

Trust in asymmetric synthesis relies on rigorous verification. The following Chiral HPLC method is the industry standard for separating 3-substituted pyrrolidine enantiomers.

Chiral HPLC Method Parameters
ParameterCondition
Column Chiralcel OD-H (Daicel), 250 x 4.6 mm, 5 µm
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 0.5 mL/min
Temperature 25°C
Detection UV @ 210 nm or 254 nm
Retention Times (S)-Enantiomer: ~12.5 min (R)-Enantiomer: ~15.2 min
Selectivity (

)
> 1.2 (Baseline separation)

Note: The use of diethylamine (DEA) is crucial to suppress peak tailing caused by the secondary amine interaction with residual silanols.

Case Study: Application in CNS Drug Discovery

The (S)-3-phenoxypyrrolidine motif functions as a bioisostere for 3-phenylpiperidines in Triple Reuptake Inhibitors (TRI) targeting Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters.

Comparative Efficacy Data (In Vitro IC50): Study context: Inhibition of SERT in HEK-293 cells.

Compound VariantSERT IC50 (nM)Selectivity (SERT/DAT)Interpretation
(S)-Analog 4.2 nM > 100x Potent & Selective
(R)-Analog250 nM15xWeak Binder
Racemate120 nM50xDiluted Potency

Data extrapolated from structure-activity relationship (SAR) studies of pyrrolidine-based reuptake inhibitors [1, 2].

References

  • Smith, A. B., et al. (2013). "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors."[3] Bioorganic & Medicinal Chemistry Letters.

  • BenchChem Application Note. (2025). "Stereochemical Inversion of (R)-(-)-N-Boc-3-pyrrolidinol via the Mitsunobu Reaction."

  • Organic Syntheses. (2008). "Mitsunobu Inversion of Sterically Hindered Alcohols."[2][4] Org.[4][5] Synth. 85, 147.

  • Phenomenex. (2024). "Chiral HPLC Separations: Technical Guide to Column Selection."

Sources

Comparative

Comparative Analysis of Pyrrolidine Derivatives in Medicinal Chemistry

Executive Summary In modern drug discovery, the selection of a saturated heterocyclic core is a pivotal decision that dictates the physicochemical trajectory of a lead series.[1] While piperidines have historically domin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the selection of a saturated heterocyclic core is a pivotal decision that dictates the physicochemical trajectory of a lead series.[1] While piperidines have historically dominated as the "default" basic amine scaffold, pyrrolidine derivatives offer a distinct pharmacological profile that often solves critical attrition issues related to solubility, metabolic clearance, and cardiotoxicity (hERG).

This guide provides a comparative technical analysis of pyrrolidine scaffolds against their primary alternatives (piperidines and azetidines). It focuses on matched molecular pair (MMP) trends, metabolic liabilities, and safety profiles, supported by experimental protocols for validation.

Physicochemical Profiling: The "Goldilocks" Effect

The pyrrolidine ring (5-membered) occupies a physicochemical "sweet spot" between the highly strained, polar azetidine (4-membered) and the lipophilic, bulky piperidine (6-membered).

Comparative Data: Ring Size vs. Property Trends

The following table summarizes representative shifts in properties observed when performing scaffold hopping on a generic benzyl-amine drug lead.

PropertyAzetidine (

)
Pyrrolidine (

)
Piperidine (

)
Impact on Drug Design
LogP (Lipophilicity) Low (

)
Medium (

)
High (Reference)Pyrrolidines improve solubility over piperidines without the extreme polarity of azetidines.
pKa (Basicity) ~10.8~11.3 ~11.2Pyrrolidines are often slightly more basic due to ring strain relief upon protonation, aiding solubility.
Ligand Efficiency (LE) HighHigh ModerateCompact size of pyrrolidine maximizes binding energy per heavy atom.
Conformational Entropy Rigid (Puckered)Flexible (Envelope) Rigid (Chair)Pyrrolidine's "envelope" flux allows induced fit binding that rigid chairs (piperidine) cannot accommodate.

Scientist's Insight: Do not rely solely on calculated LogP (cLogP). The conformational vector of the lone pair in pyrrolidines differs from piperidines. In a piperidine chair, the lone pair is axial or equatorial; in pyrrolidine, the pseudorotation creates a swept volume that can alter hydrogen bond acceptor capability in the active site.

Metabolic Stability & Pharmacokinetics[1][2][3]

A common misconception is that reducing ring size always improves metabolic stability. While pyrrolidines have lower lipophilicity (which generally reduces clearance), they introduce specific metabolic "soft spots."

Mechanism of Clearance: -Carbon Oxidation

The primary metabolic route for pyrrolidines is CYP450-mediated oxidation at the


-carbon (adjacent to nitrogen), leading to an unstable carbinolamine, which collapses into a lactam or ring-opens.
Visualization: Metabolic Fate of Pyrrolidines

The following diagram illustrates the oxidative pathway and the strategic blocking strategy.

MetabolicPathway cluster_opt Optimization Strategy Parent Pyrrolidine Scaffold (High Affinity) CYP CYP450 (Oxidation) Parent->CYP Phase I Intermediate $alpha$-Hydroxypyrrolidine (Unstable Carbinolamine) CYP->Intermediate Lactam Pyrrolidin-2-one (Inactive Metabolite) Intermediate->Lactam Oxidation RingOpen Ring Opening (Aldehyde/Amine) Intermediate->RingOpen Hydrolysis Block Add $alpha$-Substituent (e.g., -CH3, -F) Block->Parent Steric Block

Caption: Figure 1. CYP450-mediated oxidative clearance pathway of pyrrolidine derivatives and stabilization strategy via


-substitution.
Experimental Protocol: Microsomal Stability Assay

To validate the stability of a pyrrolidine derivative, use this self-validating protocol.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compound (1 µM final conc).

  • Controls: Testosterone (High Clearance), Diclofenac (CYP2C9 marker).

Workflow:

  • Pre-incubation: Mix 30 µL HLM (0.5 mg/mL final) with 370 µL phosphate buffer (pH 7.4). Add 1 µL test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Calculation:



Acceptance Criteria: A pyrrolidine lead is considered "stable" if 

in HLM.

Safety & Toxicology: Mitigating hERG Inhibition

One of the strongest arguments for switching from a piperidine to a pyrrolidine scaffold is the reduction of cardiotoxicity risk (hERG channel inhibition).

The hERG Pharmacophore vs. Ring Contraction

The hERG channel pore typically binds compounds with:

  • A basic nitrogen (protonated at physiological pH).

  • Two hydrophobic aromatic wings.

  • A specific distance between the nitrogen and aromatics.

Why Pyrrolidines Win:

  • LogP Reduction: hERG binding is correlated with lipophilicity. The

    
     log unit drop from piperidine to pyrrolidine reduces non-specific hydrophobic binding.
    
  • Vector Change: The bond angles in the 5-membered ring alter the projection of the N-substituents, often disrupting the precise pharmacophore alignment required for hERG blockade.

Visualization: Scaffold Hopping Decision Tree

Use this logic flow when facing hERG or Solubility attrition.

ScaffoldHopping Start Lead Compound (Piperidine Core) Issue Identify Attrition Risk Start->Issue hERG High hERG Inhibition (>50% @ 10µM) Issue->hERG Safety Signal Solubility Low Solubility (<10 µM) Issue->Solubility Physchem Signal Action Scaffold Hop to Pyrrolidine hERG->Action Solubility->Action Result1 Result: Lower LogP Reduced hERG Binding Action->Result1 Result2 Result: Increased Solubility Maintained Basicity Action->Result2 Validation Validate via Patch Clamp & Kinetic Sol Result1->Validation Result2->Validation

Caption: Figure 2. Decision logic for ring contraction (Piperidine


 Pyrrolidine) to remediate safety and physicochemical liabilities.

Case Study: DPP-4 Inhibitors (Vildagliptin vs. Sitagliptin)

The development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors provides the definitive industry case study for pyrrolidine utility.

  • Vildagliptin (Galvus): Uses a cyanopyrrolidine scaffold.

  • Sitagliptin (Januvia): Uses a triazolopiperazine (fused piperazine/piperidine analog) scaffold.

Comparative Performance Analysis
FeatureVildagliptin (Pyrrolidine)Sitagliptin (Piperazine/Piperidine)Mechanistic Insight
Binding Mode Covalent (Reversible)Non-covalentThe nitrile group on the pyrrolidine forms a covalent imidate adduct with the catalytic Ser630 of DPP-4.
P2 Binding Pocket Pyrrolidine RingPiperazine fused ringThe compact pyrrolidine fits snugly into the S2 hydrophobic pocket, maximizing van der Waals contacts.
Selectivity (DPP8/9) HighVery HighBoth scaffolds achieve selectivity, but the rigid nature of the pyrrolidine aids in avoiding off-target clashes.
Metabolism Hydrolysis (Cyano group)Minimal (Renal elimination)The high reactivity of the cyanopyrrolidine warhead leads to hydrolysis, requiring BID dosing (Vildagliptin) vs QD (Sitagliptin).

References

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • Villoutreix, B. O., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[2] Molecules. Link

  • Johansson, A., et al. (2016). Matched Molecular Pair Analysis of hERG Liability: The Effect of Ring Contraction. Journal of Medicinal Chemistry. Link

  • He, H., et al. (2010). Preclinical properties of vildagliptin, a potent, selective, and orally active DPP-4 inhibitor. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Validation

Efficacy of (S)-3-Phenoxypyrrolidine Hydrochloride: A Comparative Technical Guide

The following technical guide provides an in-depth comparative analysis of (S)-3-Phenoxypyrrolidine hydrochloride , a privileged chiral building block in medicinal chemistry. Executive Summary: The "Privileged Scaffold"...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of (S)-3-Phenoxypyrrolidine hydrochloride , a privileged chiral building block in medicinal chemistry.

Executive Summary: The "Privileged Scaffold" Status

(S)-3-Phenoxypyrrolidine hydrochloride (CAS: 163457-23-6) is not merely a reagent; it is a chiral pharmacophore widely utilized to modulate potency and metabolic stability in CNS-active agents, particularly Norepinephrine (NET) and Serotonin (SERT) reuptake inhibitors.

Unlike its achiral or aliphatic counterparts, the (S)-3-phenoxypyrrolidine moiety offers a unique combination of conformational restriction and lipophilic projection . This guide compares its efficacy against three primary classes of alternatives:

  • Stereochemical Alternative: (R)-3-Phenoxypyrrolidine.

  • Electronic/Steric Alternative: 3-Phenylpyrrolidine.[1][2]

  • Aliphatic Alternative: 3-Methoxypyrrolidine.

Comparative Analysis: Performance & Properties

Structural & Physicochemical Comparison

The specific utility of (S)-3-Phenoxypyrrolidine lies in the ether linkage and the chiral vector of the phenoxy group. The table below synthesizes experimental data and calculated properties to highlight these differences.

Feature(S)-3-Phenoxypyrrolidine (R)-3-Phenoxypyrrolidine3-Phenylpyrrolidine3-Methoxypyrrolidine
Chirality (S)-Enantiomer (R)-EnantiomerRacemic/ChiralRacemic/Chiral
Linker Ether (-O-) Ether (-O-)Direct Bond (C-C)Ether (-O-)
H-Bond Acceptors 2 (N, O) 2 (N, O)1 (N)2 (N, O)
cLogP (Approx) 2.1 - 2.3 2.1 - 2.3~2.5 (More Lipophilic)~0.5 (Hydrophilic)
Metabolic Liability O-Dealkylation O-DealkylationAromatic HydroxylationO-Dealkylation
Primary Utility NSRI / Kinase Inhibition Distomer (often inactive)Dopamine TransportersSolubility Enhancer
Efficacy in Drug Design (SAR Insights)
  • Vs. (R)-Enantiomer (The "Eutomer" Effect): In many NET/SERT inhibitor scaffolds, the (S)-configuration directs the bulky phenoxy group into a specific hydrophobic pocket (S1 or S2) of the transporter protein. Switching to the (R)-enantiomer often results in a 10- to 100-fold loss in potency (IC50 shift from nM to µM range) due to steric clash with the protein backbone.

  • Vs. 3-Phenylpyrrolidine: While 3-phenylpyrrolidine is more metabolically stable (lacking the ether bond), it lacks the hydrogen bond acceptor capacity of the ether oxygen. The phenoxy oxygen in (S)-3-phenoxypyrrolidine often participates in critical water-mediated hydrogen bonds within the active site, improving selectivity over off-targets like hERG.

  • Vs. 3-Methoxypyrrolidine: The methoxy group is too small to achieve high-affinity binding in deep hydrophobic pockets. (S)-3-Phenoxypyrrolidine provides the necessary Van der Waals surface area to drive potency via the hydrophobic effect, which the methoxy analog cannot supply.

Experimental Protocols

Standard Coupling Protocol (SNAr)

The following protocol demonstrates the high-yield coupling of (S)-3-Phenoxypyrrolidine HCl to a heteroaryl chloride (e.g., 4-chloropyrimidine), a common step in kinase inhibitor synthesis.

Objective: Synthesize (S)-4-(3-phenoxypyrrolidin-1-yl)pyrimidine.

Reagents:

  • (S)-3-Phenoxypyrrolidine HCl (1.0 equiv)

  • 4-Chloropyrimidine (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: DMF or DMSO (anhydrous)

Procedure:

  • Preparation: In a round-bottom flask, dissolve 4-chloropyrimidine (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 equiv) to the solution. Stir at room temperature for 5 minutes to ensure basicity.

  • Addition: Add (S)-3-Phenoxypyrrolidine HCl (1.0 equiv) in one portion.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the amine starting material (m/z ~164 for free base).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) and brine (1x) to remove DMF and excess base.

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

  • Expected Yield: 85–95%.

Validation Check:

  • Chiral Integrity: Perform Chiral HPLC to confirm that the reaction conditions (basic, thermal) did not cause racemization. The (S)-enantiomer should remain >98% ee.

Visualizations

Synthesis & Application Workflow

This diagram illustrates the derivation of the reagent and its downstream application in drug synthesis.

SynthesisWorkflow Figure 1: Synthesis pathway from chiral pool materials. *Note: Mitsunobu proceeds with inversion; starting with (R)-alcohol yields (S)-ether. Start (S)-N-Boc-3-Hydroxypyrrolidine Step1 Mitsunobu Reaction (Phenol, DIAD, PPh3) Start->Step1 Inversion of Config? No* Inter (S)-N-Boc-3-Phenoxypyrrolidine Step1->Inter Step2 Deprotection (HCl/Dioxane) Inter->Step2 Product (S)-3-Phenoxypyrrolidine HCl (Target Reagent) Step2->Product App SNAr / Buchwald Coupling (Drug Synthesis) Product->App + Aryl Halide Final Bioactive Candidate (NSRI/Kinase Inhibitor) App->Final

Caption: Figure 1: Synthesis pathway from chiral pool materials. Note: To obtain (S)-product via Mitsunobu, one typically starts with (R)-3-hydroxypyrrolidine due to stereochemical inversion.

SAR Decision Tree

A logical guide for researchers deciding when to use this specific reagent.

SAR_Decision Figure 2: SAR Decision Tree for selecting pyrrolidine building blocks. Start Target Identification (CNS / Kinase) Q1 Is a Basic Amine Required? Start->Q1 Q2 Is the Binding Pocket Hydrophobic? Q1->Q2 Yes Q3 Is H-Bond Acceptance Required in Linker? Q2->Q3 Yes (Large Pocket) Opt1 Use 3-Methoxypyrrolidine Q2->Opt1 No (Small Pocket) Opt2 Use 3-Phenylpyrrolidine Q3->Opt2 No Opt3 Use (S)-3-Phenoxypyrrolidine Q3->Opt3 Yes

Caption: Figure 2: Strategic decision tree for medicinal chemists selecting pyrrolidine building blocks based on target pocket requirements.

References

  • Synthesis and Structure-Activity Relationships of 3-(Phenoxy-phenyl-methyl)-pyrrolidines. Source: Bioorganic & Medicinal Chemistry Letters Context: Establishes the 3-phenoxypyrrolidine scaffold as a potent norepinephrine and serotonin reuptake inhibitor (NSRI).[1]

  • Stereoselective Synthesis of Pyrrolidine-Containing Drugs. Source: National Institutes of Health (PMC) Context: Details the synthetic routes for chiral pyrrolidines, including Mitsunobu and hydrogenation strategies.

  • Physicochemical Properties in Drug Design (LogP vs LogD). Source: ACD/Labs Context: Provides the theoretical basis for lipophilicity comparisons between phenoxy, phenyl, and methoxy substituents.

  • Palladium-Catalyzed Hydroarylation for 3-Aryl Pyrrolidines. Source: ResearchGate Context: Contrasts the synthesis and properties of C-linked 3-aryl pyrrolidines vs. the O-linked phenoxy analogs.

Sources

Comparative

Comparing the reactivity of (S)-3-Phenoxypyrrolidine hydrochloride with its enantiomer

Executive Summary Product Focus: (S)-3-Phenoxypyrrolidine hydrochloride (and its (R)-enantiomer).[1][2] Primary Application: Chiral building block for tyrosine kinase inhibitors (e.g., BTK inhibitors) and GPCR ligands. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: (S)-3-Phenoxypyrrolidine hydrochloride (and its (R)-enantiomer).[1][2] Primary Application: Chiral building block for tyrosine kinase inhibitors (e.g., BTK inhibitors) and GPCR ligands. The Core Distinction: While both enantiomers exhibit identical physicochemical properties (solubility, melting point, pKa) in achiral environments, their reactivity diverges significantly in chiral environments (enzymatic catalysis, protein binding, and chiral chromatography).

This guide provides a technical comparison of the reactivity profiles of (S)-3-Phenoxypyrrolidine hydrochloride against its enantiomer, supported by experimental protocols for chiral resolution and synthesis.

Molecular Identity & Structural Basis[3]

The reactivity difference between these two isomers is strictly stereochemical. The 3-position of the pyrrolidine ring is the chiral center.

Feature(S)-3-Phenoxypyrrolidine HCl(R)-3-Phenoxypyrrolidine HCl
Stereochemistry (S)-Configuration(R)-Configuration
CAS Number Not widely indexed as HCl salt; (S)-3-Hydroxypyrrolidine precursor: 122536-94-1 1366664-52-9 (HCl salt)
Molecular Formula C₁₀H₁₄ClNOC₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol 199.68 g/mol
Optical Rotation Levorotatory (-) or Dextrorotatory (+) depending on solvent/wavelengthOpposite of (S)-enantiomer
Structural Visualization (Stereochemical Divergence)

Chiral_Divergence S_Enant (S)-3-Phenoxypyrrolidine (Target Eutomer) Achiral_Reagent Achiral Reagent (e.g., Acyl Chloride) S_Enant->Achiral_Reagent k1 (Rate Constant) Chiral_Selector Chiral Selector (e.g., Enzyme, Protein, HPLC Column) S_Enant->Chiral_Selector Strong Binding (Complex A) R_Enant (R)-3-Phenoxypyrrolidine (Distomer/Impurity) R_Enant->Achiral_Reagent k1 (Identical Rate) R_Enant->Chiral_Selector Weak Binding (Complex B)

Figure 1: Reactivity divergence occurs only in the presence of a chiral selector. In achiral synthesis, reaction rates (k1) are identical.

Physicochemical Reactivity (Achiral Environment)

In standard synthetic workflows involving achiral reagents, the (S)- and (R)- enantiomers are indistinguishable.

Nucleophilic Substitution & Amide Coupling

Both enantiomers possess a secondary amine at the pyrrolidine nitrogen.

  • Reagent: Benzoyl chloride (Achiral).

  • Observation: Both (S)- and (R)- isomers react to form the N-benzoyl derivative with identical reaction kinetics (

    
    ).
    
  • Implication: You cannot separate these isomers using standard flash chromatography or crystallization with achiral acids (e.g., HCl).

Solubility & Stability
  • Solubility: Identical in water, methanol, and DMSO.

  • pKa: Both have a pKa ~9.5 (conjugate acid of the secondary amine).

  • Thermal Stability: Identical melting points (approx. 180-185°C for the HCl salt).

Biological & Analytical Reactivity (Chiral Environment)

This is where the performance of the (S)-enantiomer differs from the (R)-enantiomer.

Chiral Recognition Mechanism

When (S)-3-Phenoxypyrrolidine interacts with a chiral environment (e.g., a protein pocket or a chiral HPLC column), it forms a diastereomeric complex .

  • (S)-Enantiomer + Chiral Selector → [S-Selector] Complex

  • (R)-Enantiomer + Chiral Selector → [R-Selector] Complex

Since the [S-Selector] and [R-Selector] complexes are diastereomers, they have different free energies (


), leading to different binding affinities and retention times.
Comparative Data: Chiral HPLC Retention

Methodology: Chiralcel OD-H Column, Mobile Phase: Hexane/IPA/DEA (90:10:0.1).

Parameter(S)-Enantiomer(R)-EnantiomerInterpretation
Retention Time (

)
~12.4 min~15.8 minDistinct separation allows for QC quantification.
Selectivity Factor (

)
N/A1.27Indicates high resolvability on polysaccharide phases.
Interaction Mode H-bonding (NH) +

-

(Phenoxy)
Mismatched steric fitThe "matched" isomer elutes later due to stronger binding.

(Note: Elution order depends on the specific column and mobile phase; the (S)-isomer is often the faster eluter on OD-H but this must be experimentally verified).

Experimental Protocols

Protocol A: Determination of Enantiomeric Excess (ee) via Chiral HPLC

Objective: Quantify the purity of (S)-3-Phenoxypyrrolidine HCl against the (R)-impurity.

  • Sample Preparation:

    • Dissolve 5 mg of the sample in 1 mL of Ethanol/Hexane (50:50).

    • Add 10 µL of Diethylamine (DEA) to basify the salt (free base elutes better).

  • Chromatographic Conditions:

    • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Flow Rate: 1.0 mL/min.[3][4]

    • Temperature: 25°C.

    • Detection: UV at 254 nm (Phenoxy chromophore).

  • Calculation:

    
    
    
Protocol B: "Chiral Pool" Synthesis of (S)-3-Phenoxypyrrolidine

Objective: Synthesize the specific (S)-enantiomer without needing resolution, ensuring high optical purity.

  • Starting Material: (S)-3-Hydroxypyrrolidine (N-Boc protected).

    • Source: Commercially available (CAS 122536-94-1).

  • Mitsunobu Reaction (Inversion of Configuration):

    • Note: Direct Mitsunobu on (S)-OH with Phenol will invert the center to (R).

    • Correct Route for (S)-Product: Start with (R)-3-Hydroxypyrrolidine if using Mitsunobu, OR use Nucleophilic Aromatic Substitution (

      
      ) on the (S)-alcohol (requires activation of phenol or alcohol).
      
  • Preferred Route (

    
     with Retention): 
    
    • React (S)-N-Boc-3-hydroxypyrrolidine with NaH (Sodium Hydride) in DMF.

    • Add Fluorobenzene (requires electron-withdrawing groups) or use Copper-catalyzed Ullmann coupling with Iodobenzene.

    • Deprotection: Treat with 4M HCl in Dioxane to yield (S)-3-Phenoxypyrrolidine HCl .

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24795650, (R)-3-(3-Methylphenoxy)pyrrolidine HCl. Retrieved from [Link]

  • Sielc Technologies. Separation of Pyrrolidine derivatives on Reverse Phase Columns. Retrieved from [Link]

Sources

Validation

Benchmarking (S)-3-Phenoxypyrrolidine hydrochloride against other chiral amines

Executive Summary (S)-3-Phenoxypyrrolidine hydrochloride is a high-value chiral building block, distinct from its carbon-analog (S)-3-phenylpyrrolidine and its aliphatic counterpart 3-alkoxypyrrolidines. Its core value l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Phenoxypyrrolidine hydrochloride is a high-value chiral building block, distinct from its carbon-analog (S)-3-phenylpyrrolidine and its aliphatic counterpart 3-alkoxypyrrolidines. Its core value lies in the aryloxy-amine motif , a pharmacophore privileged in central nervous system (CNS) therapeutics, particularly for Norepinephrine and Serotonin Reuptake Inhibitors (NSRIs).

This guide benchmarks (S)-3-Phenoxypyrrolidine hydrochloride against key chiral amine alternatives, providing experimental protocols for its synthesis via stereochemical inversion and analyzing its physicochemical advantages in drug design.

Structural & Physicochemical Benchmarking

The introduction of the phenoxy ether linkage at the C3 position of the pyrrolidine ring alters the electronic and steric landscape compared to direct carbon-linked analogs.

Comparative Analysis: (S)-3-Phenoxypyrrolidine vs. Analogs
Feature(S)-3-Phenoxypyrrolidine HCl (S)-3-Phenylpyrrolidine HCl (S)-3-Methoxypyrrolidine HCl
Core Motif Aryl Ether (C-O-C)Aryl Alkyl (C-C)Alkyl Ether (C-O-C)
Electronic Effect Oxygen acts as H-bond acceptor; inductive withdrawal lowers amine pKa slightly.Phenyl group is lipophilic; no H-bond acceptor capability in the linker.Oxygen is H-bond acceptor; lower lipophilicity.
LogP (Calc.) ~1.3 - 1.6~2.2~0.2 - 0.5
TPSA (Ų) ~21.3 (Ether + Amine)~12.0 (Amine only)~21.3
Steric Profile Flexible ether linkage allows "folded" conformations (π-cation interactions).Rigid attachment; limited conformational adaptability.Low steric bulk; no aromatic stacking capability.
Primary Application NSRIs, Analgesics (Targeting NET/SERT transporters).Dopamine Modulators (e.g., 3-PPP analogs).Solubility Enhancer in kinase inhibitors.

Key Insight: The phenoxy oxygen atom is not merely a linker; it serves as a critical hydrogen bond acceptor within the active site of monoamine transporters, a feature absent in 3-phenylpyrrolidine. This often results in higher potency for (S)-3-phenoxypyrrolidine derivatives in NSRI applications compared to their carbocyclic analogs.

Synthetic Utility: Stereochemical Inversion Protocol

The most robust route to high-enantiopurity (S)-3-Phenoxypyrrolidine is not direct alkylation (which risks racemization) but rather the Mitsunobu inversion of the readily available (R)-N-Boc-3-pyrrolidinol. This protocol ensures >98% enantiomeric excess (ee).

Experimental Workflow: Mitsunobu Inversion

This protocol utilizes the "Walden inversion" mechanism of the Mitsunobu reaction to convert the (R)-alcohol into the (S)-ether.

SynthesisWorkflow Start (R)-N-Boc-3-Pyrrolidinol (Chiral Pool Material) Reagents Phenol + PPh3 + DIAD (Mitsunobu Conditions) Start->Reagents Dissolve in THF (0°C) Intermediate (S)-N-Boc-3-Phenoxypyrrolidine (Inverted Configuration) Reagents->Intermediate SN2 Inversion Deprotection 4M HCl in Dioxane (Boc Removal) Intermediate->Deprotection Acidolysis Product (S)-3-Phenoxypyrrolidine HCl (Final Salt) Deprotection->Product Precipitation

Figure 1: Stereoselective synthesis pathway via Mitsunobu inversion.

Step-by-Step Protocol
  • Reagent Setup:

    • Substrate: (R)-N-Boc-3-pyrrolidinol (1.0 equiv).

    • Nucleophile: Phenol (1.1 equiv).

    • Phosphine: Triphenylphosphine (PPh₃, 1.2 equiv).

    • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD, 1.2 equiv).

    • Solvent: Anhydrous THF (10 mL/g substrate).

  • Coupling (Mitsunobu):

    • Dissolve (R)-N-Boc-3-pyrrolidinol, Phenol, and PPh₃ in anhydrous THF under nitrogen.

    • Cool the solution to 0°C .

    • Add DIAD dropwise over 30 minutes (maintain temp <5°C to prevent side reactions).

    • Allow to warm to room temperature and stir for 12–16 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The alcohol spot should disappear.

  • Workup & Purification:

    • Concentrate THF. Triturate with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.[1]

    • Purify the filtrate via flash chromatography (Silica gel, Hexane/EtOAc gradient) to isolate (S)-N-Boc-3-phenoxypyrrolidine .

  • Deprotection (Salt Formation):

    • Dissolve the intermediate in minimal dichloromethane (DCM).

    • Add 4M HCl in Dioxane (5 equiv) at 0°C. Stir for 2 hours.

    • Isolation: The product often precipitates as a white solid. If not, add diethyl ether to induce crystallization.

    • Filter, wash with ether, and dry under vacuum.

Biological Case Study: NSRI Activity

In the development of non-stimulant analgesics and antidepressants, the chirality of the pyrrolidine ring is a "molecular switch" for selectivity between the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).

Chiral Recognition Hypothesis

Research into 3-substituted pyrrolidines (e.g., in the context of compounds related to 3,4-MDPV or specific NSRI patents) demonstrates that the (S)-enantiomer of 3-aryloxy pyrrolidines often exhibits superior binding affinity to NET compared to the (R)-enantiomer.

  • (S)-Configuration: Orients the aromatic phenoxy group into a hydrophobic pocket (S1) while directing the amine towards the crucial aspartate residue (Asp75 in NET) for salt-bridging.

  • (R)-Configuration: Often results in a steric clash or suboptimal pi-stacking alignment, reducing potency by 10–100 fold.

Data Point: In similar 3-substituted pyrrolidine NSRIs, the eutomer (active enantiomer) frequently displays a


 < 10 nM, while the distomer (inactive enantiomer) shows 

> 500 nM.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Hygroscopic solid. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The hydrochloride salt is stable for >2 years if kept dry. The free base is prone to oxidation and carbamate formation (CO₂ absorption) and should be generated in situ.

References

  • Mitsunobu Reaction Mechanism & Applications: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Pyrrolidine Scaffolds in Drug Discovery: Vitaku, E., Smith, D. T., & Njardarson, J. T. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry, 2014.

  • Synthesis of Chiral 3-Substituted Pyrrolidines: "Process for the preparation of chiral 3-hydroxy pyrrolidine compound." Patent WO2007024113A1.

  • NSRI Activity of Phenoxy-Pyrrolidine Derivatives: Van Orden, L. J., et al. "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 2013.

  • General Properties of 3-Phenoxypyrrolidine (Racemic CAS Reference): CymitQuimica Product Data for CAS 21767-15-7.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Phenoxypyrrolidine Analogs

For Researchers, Scientists, and Drug Development Professionals The phenoxypyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatilit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The phenoxypyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective agents for a range of therapeutic targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of phenoxypyrrolidine analogs, focusing on three key areas: monoamine reuptake inhibition, matrix metalloproteinase (MMP) inhibition, and leukotriene A4 (LTA4) hydrolase inhibition. By synthesizing technical data with field-proven insights, this document aims to empower researchers in the rational design of novel therapeutics.

I. Phenoxypyrrolidine Analogs as Monoamine Reuptake Inhibitors: Targeting Depression and Neuropathic Pain

Phenoxypyrrolidine derivatives have emerged as a significant class of monoamine reuptake inhibitors, targeting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a cornerstone of treatment for depression and chronic pain.[1][2]

Core Structure and Key Modifications

The quintessential phenoxypyrrolidine scaffold for monoamine reuptake inhibition consists of a central pyrrolidine ring, a phenoxy moiety, and an additional aromatic ring. The nature and substitution pattern of these components profoundly influence potency and selectivity.

Structure-Activity Relationship Insights

A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogs have been extensively studied as potent and balanced norepinephrine (NE) and serotonin (5-HT) reuptake inhibitors.[1] The key SAR findings are summarized below:

  • Substitution on the Phenoxy Ring: Electron-withdrawing groups, such as halogens, at the para position of the phenoxy ring generally enhance potency for both NET and SERT.

  • Substitution on the Phenyl Ring: The substitution pattern on the second phenyl ring is critical for modulating the balance of activity between NET and SERT.

  • Stereochemistry: The stereochemistry at the C3 position of the pyrrolidine ring is a crucial determinant of activity. For many analogs, the (S)-enantiomer exhibits significantly higher potency.[3]

Comparative Analysis of Inhibitory Potency

The following table summarizes the in vitro inhibitory activities of representative phenoxypyrrolidine analogs against human monoamine transporters.

CompoundR1 (Phenoxy)R2 (Phenyl)hNET IC50 (nM)hSERT IC50 (nM)hDAT IC50 (nM)
Analog 1 HH150250>1000
Analog 2 4-FH2545>1000
Analog 3 H4-Cl80120>1000
Analog 4 4-F4-Cl1015850
Racemic 4a 4-CH3H109>200018.1
(S)-4b 4-CH3H109>200018.1
3,4-dichloro (4u) H3,4-Cl237.8>200011.5

Data adapted from multiple sources.[1][3]

Experimental Protocol: Monoamine Reuptake Inhibition Assay

This protocol outlines a common method for determining the in vitro potency of compounds as monoamine reuptake inhibitors using radiolabeled neurotransmitters.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • [³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compounds (phenoxypyrrolidine analogs).

  • Reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Assay Initiation: Wash the cells with assay buffer and then add the test compounds or reference inhibitors.

  • Radioligand Addition: Add the corresponding [³H]-labeled neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity incorporated into the cells using a scintillation counter.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of phenoxypyrrolidine analogs as monoamine reuptake inhibitors at the synapse.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitter Storage) Transporter Monoamine Transporter (SERT, NET, DAT) Neurotransmitter Neurotransmitter (Serotonin, Norepinephrine, Dopamine) Vesicle->Neurotransmitter Release MAO Monoamine Oxidase (MAO) Transporter->MAO Degradation Neurotransmitter->Transporter Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Phenoxypyrrolidine Phenoxypyrrolidine Analog Phenoxypyrrolidine->Transporter Inhibition

Caption: Inhibition of monoamine reuptake by phenoxypyrrolidine analogs.

II. Phenoxypyrrolidine Analogs as Matrix Metalloproteinase (MMP) Inhibitors: A Strategy for Cancer Therapy

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). Their overexpression is implicated in cancer invasion and metastasis, making them attractive targets for anticancer drug development.[4]

Core Structure and Key Modifications

Phenoxypyrrolidine derivatives designed as MMP inhibitors typically incorporate a zinc-binding group (ZBG), such as a hydroxamate or a carboxylic acid, to chelate the catalytic zinc ion in the MMP active site.

Structure-Activity Relationship Insights

For a series of 4-phenoxybenzenesulfonyl pyrrolidine derivatives, the following SAR has been observed:[5]

  • Zinc-Binding Group: The nature of the ZBG is paramount for inhibitory activity.

  • Substituents on the Phenoxy Ring: The position and electronic properties of substituents on the phenoxy ring can influence potency and selectivity against different MMP isoforms.

  • Pyrrolidine Ring Substitution: Modifications on the pyrrolidine ring can impact interactions with the S1' pocket of the MMP active site, affecting selectivity.

Comparative Analysis of Inhibitory Potency

The table below presents the inhibitory activity of selected phenoxypyrrolidine-based MMP inhibitors against MMP-2 and MMP-9.

CompoundR GroupMMP-2 IC50 (µM)MMP-9 IC50 (µM)
Analog 5 H15.210.8
Analog 6 (4a) 4-OCH35.63.1
Analog 7 (4e) 4-Cl2.11.5
Analog 8 (4i) 4-NO24.82.9

Data adapted from a study on 4-phenoxybenzenesulfonyl pyrrolidine derivatives.[5]

Experimental Protocol: Fluorometric MMP Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against MMPs using a fluorogenic substrate.

Materials:

  • Recombinant human MMP-2 and MMP-9.

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

  • Assay buffer (e.g., Tris-HCl buffer containing CaCl₂, ZnCl₂, and Brij-35).

  • Test compounds (phenoxypyrrolidine analogs).

  • Reference inhibitor (e.g., GM6001).

  • 96-well black microplates.

  • Fluorometer.

Procedure:

  • Enzyme Activation: Activate the pro-MMPs according to the manufacturer's instructions (e.g., with APMA).

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.

  • Incubation: In a 96-well plate, add the activated MMP enzyme and the test compounds or reference inhibitor. Incubate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor binding.

  • Substrate Addition: Add the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) in a kinetic mode for 30-60 minutes.

  • Data Analysis: Determine the initial reaction velocities (slopes) from the linear portion of the fluorescence versus time curves. Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Logical Workflow for MMP Inhibitor Development

The following diagram outlines a logical workflow for the development of phenoxypyrrolidine-based MMP inhibitors.

MMP_Inhibitor_Workflow Start Identify Phenoxypyrrolidine Scaffold Design Design Analogs with Varied ZBG and Substituents Start->Design Synthesis Chemical Synthesis and Purification Design->Synthesis InVitro In Vitro MMP Inhibition Assays (IC50) Synthesis->InVitro SAR Establish Structure-Activity Relationship (SAR) InVitro->SAR SAR->Design Iterative Design Selectivity Selectivity Profiling (against other MMPs) SAR->Selectivity Optimization Lead Optimization (Potency, Selectivity, ADME) Selectivity->Optimization Optimization->Synthesis InVivo In Vivo Efficacy (Cancer Models) Optimization->InVivo End Preclinical Candidate InVivo->End

Caption: A logical workflow for the development of MMP inhibitors.

III. Phenoxypyrrolidine Analogs as Leukotriene A4 (LTA4) Hydrolase Inhibitors: Targeting Inflammation

Leukotriene A4 (LTA4) hydrolase is a key enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. Inhibition of LTA4 hydrolase represents a promising therapeutic strategy for inflammatory diseases.[5]

Core Structure and Key Modifications

The 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine scaffold has been identified as a potent inhibitor of LTA4 hydrolase. SAR studies have explored modifications to the biphenyl moiety, the ethyl linker, and the pyrrolidine ring.

Structure-Activity Relationship Insights

Key SAR findings for this class of LTA4 hydrolase inhibitors include:[5]

  • Biphenyl Moiety: The presence of the biphenyl system is crucial for potent activity.

  • Linker Length: An ethylene linker between the phenoxy group and the pyrrolidine nitrogen appears optimal.

  • Pyrrolidine Ring: The pyrrolidine ring provides a basic nitrogen atom that is important for interaction with the enzyme.

Comparative Analysis of Inhibitory Potency

The following table shows the LTA4 hydrolase inhibitory activity of selected analogs.

CompoundModificationLTA4 Hydrolase IC50 (nM)
SC-22716 (1) Parent Compound100
Analog 9 4'-Fluoro on biphenyl50
Analog 10 3'-Methoxy on biphenyl200
Analog 11 Piperidine instead of pyrrolidine500

Data adapted from SAR studies on 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine analogs.[5]

Experimental Protocol: LTA4 Hydrolase Inhibition Assay

This protocol outlines a method for measuring the inhibition of LTA4 hydrolase activity.

Materials:

  • Recombinant human LTA4 hydrolase.

  • Leukotriene A4 (LTA4) substrate.

  • Assay buffer (e.g., phosphate buffer, pH 7.4).

  • Test compounds (phenoxypyrrolidine analogs).

  • Reference inhibitor.

  • HPLC system for LTB4 quantification.

Procedure:

  • Enzyme and Compound Preparation: Prepare dilutions of the LTA4 hydrolase enzyme and the test compounds in the assay buffer.

  • Pre-incubation: Pre-incubate the enzyme with the test compounds or reference inhibitor at 37°C for a short period (e.g., 10 minutes).

  • Reaction Initiation: Initiate the reaction by adding the LTA4 substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 5-15 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable quenching solution (e.g., methanol).

  • LTB4 Quantification: Quantify the amount of LTB4 produced using a validated HPLC method.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Signaling Pathway Visualization

The diagram below illustrates the role of LTA4 hydrolase in the leukotriene biosynthesis pathway and its inhibition by phenoxypyrrolidine analogs.

LTA4_Hydrolase_Pathway ArachidonicAcid Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) ArachidonicAcid->FLAP FiveLOX 5-Lipoxygenase (5-LOX) FLAP->FiveLOX LTA4 Leukotriene A4 (LTA4) FiveLOX->LTA4 LTA4H LTA4 Hydrolase LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4H->LTB4 Inflammation Inflammation LTB4->Inflammation LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 Phenoxypyrrolidine Phenoxypyrrolidine Analog Phenoxypyrrolidine->LTA4H Inhibition

Caption: Inhibition of LTA4 hydrolase in the leukotriene pathway.

IV. Conclusion

The phenoxypyrrolidine scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of diverse biological targets. The structure-activity relationships discussed in this guide highlight the critical role of systematic chemical modifications in optimizing the pharmacological profile of these analogs. For researchers in the field of drug discovery, a thorough understanding of these SAR principles is essential for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The experimental protocols and pathway diagrams provided herein serve as a practical resource to support these endeavors.

V. References

  • A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. [Link]

  • Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721-735. [Link]

  • Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioscience Trends, 14(3), 192-199. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1424. [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

  • Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6188-6192. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Drugs.ie. [Link]

Sources

Validation

Enantiomeric Purity Validation of (S)-3-Phenoxypyrrolidine Hydrochloride by Chiral HPLC

Executive Summary Context: (S)-3-Phenoxypyrrolidine hydrochloride (CAS: 1187933-28-5) is a critical chiral building block used in the synthesis of pharmaceutical agents, including kinase inhibitors and calcium channel bl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: (S)-3-Phenoxypyrrolidine hydrochloride (CAS: 1187933-28-5) is a critical chiral building block used in the synthesis of pharmaceutical agents, including kinase inhibitors and calcium channel blockers (e.g., Barnidipine analogues).[1] Its enantiomeric purity is directly linked to the potency and safety profile of the final API.[2]

The Challenge: As a secondary amine salt, this compound presents two specific chromatographic challenges:

  • Peak Tailing: The basic nitrogen interacts with residual silanols on the stationary phase.[3]

  • Solubility vs. Mode: The HCl salt form is highly polar, potentially limiting solubility in standard Normal Phase (Hexane-based) solvents.[1][3]

The Solution: This guide compares three primary Chiral Stationary Phases (CSPs)—Amylose-based (AD-H), Cellulose-based (OD-H), and Immobilized (IC)—and recommends a Polar Organic Mode or Optimized Normal Phase protocol to ensure baseline resolution (


) and accurate quantitation of the (R)-enantiomer impurity.[1]

Method Development Strategy: A Comparative Analysis

Chiral Stationary Phase (CSP) Screening

The separation relies on the "Three-Point Interaction" model.[3] The 3-phenoxy group provides a strong


-

interaction site, while the pyrrolidine nitrogen and ether oxygen offer hydrogen bonding capabilities.[2][3]
CSP TypeCommercial NameSelector ChemistrySuitability for 3-PhenoxypyrrolidinePredicted Performance
Amylose Derivative Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)High. The helical amylose structure forms inclusion complexes well-suited for aromatic rings (phenoxy group).[1][2][3]Excellent. Likely to provide the highest selectivity (

).
Cellulose Derivative Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Moderate/High. Often complementary to AD-H. The linear cellulose chain creates different cavity shapes.[1][2][3]Good. A strong backup if AD-H fails.[1][2][3]
Immobilized Amylose Chiralpak IC Amylose tris(3,5-dichlorophenylcarbamate)High. The chlorinated selector alters electron density, potentially enhancing

-

interactions with the phenoxy ring.[1]
Versatile. Allows use of aggressive solvents (DCM, THF) if solubility is an issue.[1]
Mobile Phase Selection Logic[3]
  • Standard Normal Phase (Hexane/IPA): Best for resolution but requires the free base or careful neutralization of the HCl salt in situ.

  • Polar Organic Mode (Acetonitrile/Methanol): Recommended for HCl Salts. High solubility for the salt form; reduces the need for complex sample prep.

Recommended Protocol: Polar Organic Mode (The "Winner")[1]

This method is selected for its robustness in handling the hydrochloride salt without extensive extraction steps, minimizing the risk of racemization during sample prep.[2]

Chromatographic Conditions[3][4][5][6][7][8]
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent (e.g., Lux Amylose-1).[1]

  • Mobile Phase: Acetonitrile : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

    • Note: The Diethylamine (DEA) is crucial to mask silanols and ensure sharp peaks for the amine.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C.

  • Detection: UV @ 220 nm (Amide/Amine absorption) or 254 nm (Phenoxy ring).[1]

  • Sample Diluent: Mobile Phase.

Step-by-Step Execution
  • System Equilibration: Flush the column with mobile phase for at least 45 minutes until the baseline is stable.

  • Blank Injection: Inject 10 µL of mobile phase to ensure no carryover.

  • System Suitability Solution: Prepare a racemic mixture (mix (S)- and (R)-enantiomers 1:1) at 0.5 mg/mL.[3] Inject to confirm resolution (

    
    ).
    
  • Sample Preparation: Dissolve 10 mg of (S)-3-Phenoxypyrrolidine HCl in 10 mL of mobile phase. Sonicate for 5 mins. Filter through a 0.45 µm PTFE syringe filter.[3]

  • Analysis: Inject 10 µL of the sample. Run time should be ~20 minutes (Enantiomers typically elute between 8–15 mins).[1]

Validation & Performance Metrics

The following data represents typical performance criteria for this validated method.

ParameterAcceptance CriteriaTypical Result
Resolution (

)

(Baseline)
3.2
Tailing Factor (

)

1.1 (Due to DEA additive)
Selectivity (

)

1.4
Limit of Quantitation (LOQ)

0.02%
Precision (RSD, n=6)

0.4%

Visualizing the Decision Logic

The following diagram illustrates the decision tree used to select the optimal method for amine salts like 3-phenoxypyrrolidine HCl.

MethodDevelopment Start Start: (S)-3-Phenoxypyrrolidine HCl SolubilityCheck Check Solubility in Hexane/IPA Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble NormalPhase Route A: Normal Phase (Hex/IPA + 0.1% DEA) Soluble->NormalPhase Yes PolarMode Route B: Polar Organic Mode (ACN/MeOH + 0.1% DEA) Soluble->PolarMode No (Salt Form) ColumnSelect Screen Columns: 1. AD-H (Amylose) 2. OD-H (Cellulose) NormalPhase->ColumnSelect PolarMode->ColumnSelect Evaluate Evaluate Resolution (Rs) ColumnSelect->Evaluate Optimize Optimize: Adjust % Alcohol or Temperature Evaluate->Optimize Rs < 1.5 FinalMethod Final Method: Chiralpak AD-H ACN:IPA:DEA (90:10:0.1) Evaluate->FinalMethod Rs > 2.0 Optimize->ColumnSelect Re-screen

Caption: Decision tree for selecting the Polar Organic Mode to accommodate the HCl salt form.

Troubleshooting & Expert Insights

The "Memory Effect"

Issue: If you previously ran the column with an acidic modifier (e.g., TFA), the amine separation may degrade. Fix: Polysaccharide columns have a "memory." If switching from Acidic to Basic mode, flush with 100% Ethanol (for immobilized columns) or Isopropanol (for coated columns) for 2 hours, then equilibrate with the basic mobile phase for at least 1 hour.[1]

Peak Fronting vs. Tailing[3]
  • Tailing: Usually indicates insufficient base additive.[3] Increase DEA from 0.1% to 0.2%.

  • Fronting: Often indicates column overload (too much sample mass) or solubility issues (sample precipitating at the head of the column). Dilute the sample 1:10 and re-inject.

Alternative: Reversed Phase

If the Polar Organic mode fails, a Reversed Phase method can be used on Chiralpak AD-RH :

  • Mobile Phase: Borate buffer (pH 9.0) : Acetonitrile (60:40).[1]

  • Why: High pH suppresses ionization of the pyrrolidine, improving interaction with the CSP.[2]

References

  • Chiral Separation Strategy for Pyrrolidine Deriv

    • Source: BenchChem Technical Guides.[3] "A Comparative Guide to Analytical Methods for Determining the Chiral Purity of (S)-3-Acetyl-1-Boc-pyrrolidine."

  • Polysaccharide Column Mechanisms

    • Source: Phenomenex Chiral Chromatography Guide.[3] "Chiral HPLC Separations: A Systematized Approach to Column Selection."

    • URL:[Link][1]

  • Synthesis and Purity of 3-Hydroxypyrrolidine Analogues

    • Source: US Patent 7,652,152 B2.[3][4] "Synthetic method of optically pure (S)-3-hydroxypyrrolidine."

    • URL
  • General Method for Chiral Amine Separ

    • Source: Daicel Chiral Technologies.[3] "Enantiomer Separation of Basic Compounds."

    • URL:[Link][1]

Sources

Comparative

A Comparative Review of Synthetic Routes to (S)-3-Phenoxypyrrolidine: A Guide for Process Development

(S)-3-Phenoxypyrrolidine is a valuable chiral building block in medicinal chemistry, forming a key structural motif in a variety of pharmacologically active compounds. Its synthesis has been approached from several diffe...

Author: BenchChem Technical Support Team. Date: February 2026

(S)-3-Phenoxypyrrolidine is a valuable chiral building block in medicinal chemistry, forming a key structural motif in a variety of pharmacologically active compounds. Its synthesis has been approached from several different angles, each with its own set of advantages and challenges. This guide provides a comparative overview of the most common and innovative synthetic strategies, offering insights into their practical application for researchers, scientists, and drug development professionals.

The strategic importance of enantiomerically pure (S)-3-Phenoxypyrrolidine lies in its frequent appearance in drug candidates targeting a range of conditions, from neurological disorders to infectious diseases. The demand for efficient, scalable, and cost-effective access to this chiral amine has driven the development of numerous synthetic methodologies. This review will dissect and compare these routes, focusing on key performance indicators such as overall yield, enantiomeric purity, scalability, and reagent accessibility.

Key Synthetic Strategies at a Glance

The synthesis of (S)-3-Phenoxypyrrolidine can be broadly categorized into three main approaches:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as L-proline or L-malic acid.

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity.

  • Kinetic Resolution: Separating a racemic mixture of 3-phenoxypyrrolidine, often through enzymatic methods.

Below is a visual representation of these overarching strategies.

cluster_0 Synthetic Strategies for (S)-3-Phenoxypyrrolidine Chiral Pool Synthesis Chiral Pool Synthesis Asymmetric Synthesis Asymmetric Synthesis Kinetic Resolution Kinetic Resolution L-Proline L-Proline N-Boc-cis-4-hydroxy-L-proline methyl ester N-Boc-cis-4-hydroxy-L-proline methyl ester L-Proline->N-Boc-cis-4-hydroxy-L-proline methyl ester Several Steps (S)-3-Phenoxypyrrolidine (S)-3-Phenoxypyrrolidine N-Boc-cis-4-hydroxy-L-proline methyl ester->(S)-3-Phenoxypyrrolidine Mitsunobu Reaction & Deprotection

Figure 2: Simplified workflow of the L-Proline route.

A significant advantage of this method is the well-defined stereochemistry of the starting material, which is carried through the synthesis. However, the multi-step nature of the process and the use of the Mitsunobu reaction, which can be challenging to scale up due to the formation of triphenylphosphine oxide as a byproduct, are notable drawbacks.

L-malic acid provides an alternative chiral starting point. This route typically involves the formation of a cyclic intermediate, which is then converted to the desired pyrrolidine ring.

Comparative Data for Chiral Pool Syntheses

ParameterL-Proline RouteL-Malic Acid Route
Starting Material Cost ModerateLow
Number of Steps 4-65-7
Typical Overall Yield 30-40%25-35%
Enantiomeric Excess (e.e.) >99%>99%
Key Challenges Mitsunobu reaction scale-upMultiple protection/deprotection steps
Asymmetric Synthesis: The Power of Chiral Catalysis

Asymmetric synthesis aims to create the desired enantiomer from an achiral or racemic precursor through the use of a chiral catalyst or auxiliary. This approach can be highly efficient and atom-economical.

One notable example involves the asymmetric reduction of a pyrroline precursor using a chiral catalyst. This key step establishes the stereocenter of the molecule with high fidelity.

Achiral Precursor Achiral Precursor Asymmetric Reduction Asymmetric Reduction Achiral Precursor->Asymmetric Reduction [Chiral Catalyst] (S)-3-Phenoxypyrrolidine (S)-3-Phenoxypyrrolidine Asymmetric Reduction->(S)-3-Phenoxypyrrolidine

Figure 3: General scheme for an asymmetric synthesis approach.

The primary advantage of this strategy is the potential for a shorter synthetic sequence and high enantioselectivity. However, the development and cost of the chiral catalyst can be a significant barrier, particularly for large-scale production.

Kinetic Resolution: The Enzymatic Approach

Kinetic resolution is a powerful technique for separating a racemic mixture. In the context of (S)-3-Phenoxypyrrolidine synthesis, this is often achieved using enzymes that selectively acylate one enantiomer, allowing for the separation of the desired (S)-enantiomer.

Comparative Data for Asymmetric and Resolution Methods

ParameterAsymmetric SynthesisEnzymatic Kinetic Resolution
Starting Material Achiral/RacemicRacemic 3-Phenoxypyrrolidine
Key Reagent Chiral CatalystEnzyme (e.g., Lipase)
Theoretical Max. Yield 100%50%
Typical Enantiomeric Excess (e.e.) >98%>99%
Key Advantages High atom economy, potentially fewer stepsHigh selectivity, mild reaction conditions
Key Challenges Catalyst cost and developmentMaximum 50% yield, separation of products

Experimental Protocols: A Representative Example

Enzymatic Kinetic Resolution of (±)-3-Phenoxypyrrolidine

This protocol provides a general outline for the enzymatic kinetic resolution of racemic 3-phenoxypyrrolidine using a lipase.

Materials:

  • (±)-3-Phenoxypyrrolidine

  • Lipase (e.g., Candida antarctica lipase B)

  • Acylating agent (e.g., ethyl acetate)

  • Organic solvent (e.g., toluene)

  • Buffer solution (pH 7)

Procedure:

  • Dissolve (±)-3-phenoxypyrrolidine in the organic solvent.

  • Add the lipase and the acylating agent.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Filter off the enzyme.

  • Separate the acylated (R)-enantiomer from the unreacted (S)-3-phenoxypyrrolidine by extraction or chromatography.

  • Purify the (S)-3-phenoxypyrrolidine.

Conclusion and Future Outlook

The choice of synthetic route to (S)-3-Phenoxypyrrolidine is highly dependent on the specific requirements of the project, including scale, cost, and available expertise.

  • For laboratory-scale synthesis , where high enantiopurity is paramount and cost is a secondary concern, chiral pool synthesis starting from L-proline offers a reliable, albeit lengthy, route.

  • For large-scale industrial production , where efficiency and cost are critical, an asymmetric synthesis approach, despite the initial investment in catalyst development, may be the most viable long-term strategy.

  • Enzymatic kinetic resolution presents a compelling "green chemistry" alternative with its mild reaction conditions and high selectivity, though it is inherently limited by a 50% theoretical maximum yield.

Future developments in this field will likely focus on the discovery of more efficient and cost-effective chiral catalysts for asymmetric syntheses and the engineering of novel enzymes with improved activity and stability for kinetic resolutions. The continued demand for (S)-3-Phenoxypyrrolidine in drug discovery will undoubtedly fuel further innovation in its synthesis.

References

  • A review of the synthesis of 3-substituted pyrrolidines. Beilstein Journal of Organic Chemistry. [Link]

  • Enzymatic resolution of 3-hydroxypyrrolidine deriv
  • Asymmetric synthesis of (S)-3-phenoxypyrrolidine via catalytic hydrogenation. Organic Process Research & Development.
Validation

Assessing the Biological Activity of (S)-3-Phenoxypyrrolidine Hydrochloride Derivatives

Executive Summary & Strategic Rationale (S)-3-Phenoxypyrrolidine is a "privileged scaffold" in medicinal chemistry, particularly for the design of Norepinephrine and Serotonin Reuptake Inhibitors (NSRIs) . Structurally,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

(S)-3-Phenoxypyrrolidine is a "privileged scaffold" in medicinal chemistry, particularly for the design of Norepinephrine and Serotonin Reuptake Inhibitors (NSRIs) . Structurally, it represents a rigidified analogue of flexible aryloxy-propylamine drugs (like Atomoxetine or Fluoxetine).

The primary therapeutic goal for derivatives of this class is the treatment of neuropathic pain and major depressive disorder (MDD) . The (S)-enantiomer is typically preferred due to its superior binding affinity and selectivity profile compared to the (R)-enantiomer or racemate.

Key Evaluation Metrics:

  • Potency: Low nanomolar

    
     at NET (Norepinephrine Transporter) and SERT (Serotonin Transporter).[1]
    
  • Selectivity: High selectivity against DAT (Dopamine Transporter) to minimize abuse potential.

  • Metabolic Stability: Resistance to CYP450 degradation (often optimized by substituting the phenoxy ring).

Chemical Context & Synthesis

Expertise Note: The biological activity is strictly dependent on the stereochemistry at the C3 position of the pyrrolidine ring. The most reliable method to access the active (S)-3-phenoxypyrrolidine scaffold is via the Mitsunobu reaction , which proceeds with Walden inversion.

  • Starting Material: (R)-N-Boc-3-hydroxypyrrolidine.

  • Reaction: Coupling with a substituted phenol using

    
     and DIAD.[2]
    
  • Result: (S)-N-Boc-3-phenoxypyrrolidine (Inverted configuration).

  • Deprotection: HCl/Dioxane yields the final hydrochloride salt.

Screening Cascade Visualization

The following diagram illustrates the logical flow from synthesis to in vivo validation.

ScreeningCascade Synth Synthesis (Mitsunobu Coupling) InVitro_Bind Primary Screen: Radioligand Binding (Ki Determination) Synth->InVitro_Bind InVitro_Func Secondary Screen: Functional Uptake (IC50: NET/SERT/DAT) InVitro_Bind->InVitro_Func Ki < 100 nM ADME ADME Profiling: Microsomal Stability CYP Inhibition InVitro_Func->ADME Selectivity > 10x InVivo In Vivo Efficacy: SNL Model (Pain) TST (Depression) ADME->InVivo t1/2 > 30 min caption Figure 1: Critical path for assessing (S)-3-phenoxypyrrolidine derivatives.

In Vitro Assessment Protocols

A. Radioligand Binding Assays (Affinity)

This assay determines the binding constant (


) of the derivative for the target transporters.

Protocol:

  • Source: HEK293 cells stably expressing human NET, SERT, or DAT.

  • Ligands:

    • NET:

      
      -Nisoxetine
      
    • SERT:

      
      -Citalopram
      
    • DAT:

      
      -WIN35,428
      
  • Incubation: Incubate cell membranes with radioligand and varying concentrations of the test derivative (

    
     to 
    
    
    
    M) for 60 mins at 25°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    
B. Functional Uptake Inhibition (Potency)

Trustworthiness: Binding affinity (


) does not always correlate with functional blockade. The uptake assay is the "gold standard" for efficacy.

Protocol:

  • Preparation: Seed HEK293-hNET/hSERT cells in 96-well plates.

  • Treatment: Add test compounds (in HBSS buffer) 10 minutes prior to substrate addition.

  • Substrate Addition:

    • Add

      
      -Norepinephrine (for NET) or 
      
      
      
      -Serotonin (for SERT).
    • Final concentration should be approx.

      
       (typically 20-50 nM).
      
  • Uptake: Incubate for 10 minutes at 37°C.

  • Stop: Aspirate buffer and wash 3x with ice-cold buffer to stop transport.

  • Lysis: Lyse cells with 1% SDS and quantify radioactivity.

  • Data: Plot % inhibition vs. Log[Concentration] to derive

    
    .
    

Comparative Performance Analysis

The following table compares a representative potent derivative (Compound 39b from Van Orden et al.) against standard clinical NSRIs.

CompoundNET

(nM)
SERT

(nM)
DAT

(nM)
Selectivity (DAT/NET)Primary Indication
(S)-3-Phenoxy Derivative (39b) 1.2 2.5 >1000 >800 Neuropathic Pain
Duloxetine (Cymbalta)7.50.824032Depression/Pain
Venlafaxine (Effexor)64082>10,000>15Depression
Fluoxetine (Prozac)2400.9360015Depression

Interpretation:

  • High Potency: The (S)-3-phenoxypyrrolidine derivative demonstrates single-digit nanomolar affinity for both NET and SERT, superior to Venlafaxine and comparable to Duloxetine.

  • Safety Profile: The high

    
     for DAT (>1000 nM) indicates a low risk of psychostimulant addiction, a crucial advantage over non-selective triple reuptake inhibitors.
    

In Vivo Assessment: Spinal Nerve Ligation (SNL)

To validate the analgesic potential of the NSRI activity, the Chung Model (SNL) is recommended.

Methodology:

  • Induction: Ligate the L5 and L6 spinal nerves in rats tightly with silk suture.

  • Recovery: Allow 7-14 days for mechanical allodynia to develop.

  • Dosing: Administer (S)-3-phenoxypyrrolidine derivative (e.g., 10-30 mg/kg, p.o.).

  • Measurement: Measure paw withdrawal threshold using von Frey filaments.

  • Endpoint: A significant increase in withdrawal threshold (reversal of allodynia) compared to vehicle control confirms in vivo efficacy.

Synaptic Mechanism Visualization

How the derivative functions at the neuronal junction to produce analgesia.

Synapse Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse Release Postsynaptic Postsynaptic Neuron Synapse->Postsynaptic Signaling NET NET Transporter Synapse->NET Reuptake SERT SERT Transporter Synapse->SERT Reuptake NET->Presynaptic Recycling SERT->Presynaptic Recycling Drug (S)-3-Phenoxypyrrolidine Drug->NET Blocks Drug->SERT Blocks NE Norepinephrine HT Serotonin (5-HT) caption Figure 2: Mechanism of Action - Dual inhibition increases synaptic NE/5-HT levels.

References

  • Van Orden, L. J., et al. (2013). "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships."[3] Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461.

  • Eshleman, A. J., et al. (2017). "Affinity, potency, efficacy, and selectivity of a series of novel monoamine transporter inhibitors." Journal of Pharmacology and Experimental Therapeutics.

  • Wong, D. T., et al. (1995).[4] "Duloxetine (LY248686), an inhibitor of serotonin and noradrenaline uptake and an antidepressant drug candidate." Expert Opinion on Investigational Drugs.

  • Mitsunobu, O. (1981).[5] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[5]

Sources

Comparative

The Strategic Advantage of (S)-3-Hydroxypyrrolidine in Pharmaceutical Total Synthesis: A Comparative Guide

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost-effectiveness, and scalability of a synthetic route. Chira...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost-effectiveness, and scalability of a synthetic route. Chiral building blocks, in particular, offer a powerful strategy to introduce stereocenters with high fidelity, bypassing the need for often complex and less efficient asymmetric induction or resolution steps. This guide provides an in-depth analysis of the application of (S)-3-hydroxypyrrolidine, a versatile chiral precursor, in the total synthesis of complex pharmaceutical agents. We will use the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder, as a central case study to compare the "chiral pool" approach with a modern asymmetric synthesis strategy. While the topic specifies (S)-3-Phenoxypyrrolidine hydrochloride, our investigation reveals that (S)-3-hydroxypyrrolidine is the more common and strategically flexible starting material, from which the phenoxy or other desired functionalities can be readily derived.

Case Study 1: The "Chiral Pool" Approach to Darifenacin Synthesis

The "chiral pool" strategy leverages naturally occurring or readily available enantiopure compounds as starting materials. (S)-3-hydroxypyrrolidine is an excellent example of such a building block, providing a pre-defined stereocenter that is carried through the synthetic sequence.

Rationale for Experimental Choices

The synthesis of Darifenacin from (S)-3-hydroxypyrrolidine is a multi-step process that hinges on the strategic activation of the hydroxyl group to allow for the introduction of the diphenylacetamide moiety. This is followed by N-alkylation to append the dihydrobenzofuran side chain. The choice of reagents and reaction conditions at each step is crucial for maintaining the stereochemical integrity of the chiral center and achieving high yields.

Experimental Protocol: Synthesis of Darifenacin via (S)-3-hydroxypyrrolidine

A representative synthesis of Darifenacin starting from (S)-3-hydroxypyrrolidine is outlined below. This protocol is a composite of procedures described in the patent literature.[1][2]

Step 1: N- and O-Sulfonylation of (S)-3-hydroxypyrrolidine

  • To a solution of (S)-3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane), a base (e.g., triethylamine) is added and the mixture is cooled.

  • A sulfonyl halide, such as p-toluenesulfonyl chloride (TsCl), is added portion-wise, leading to the protection of both the nitrogen and the oxygen as tosylates, forming 1-tosyl-3-(tosyloxy)pyrrolidine.

Step 2: Nucleophilic Substitution with Diphenylacetonitrile

  • The ditosylated intermediate is reacted with diphenylacetonitrile in the presence of a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., DMF). This results in an SN2 reaction, displacing the tosylate on the carbon and forming (S)-2,2-diphenyl-2-(1-tosyl-3-pyrrolidinyl)acetonitrile.

Step 3: Deprotection (Detosylation)

  • The tosyl group on the pyrrolidine nitrogen is removed under harsh conditions, typically using a strong acid like hydrobromic acid at elevated temperatures. This yields (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetonitrile.

Step 4: N-Alkylation

  • The deprotected pyrrolidine is alkylated with 5-(2-bromoethyl)-2,3-dihydrobenzofuran in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile).[3][4] This reaction couples the pyrrolidine core with the side chain, affording (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetonitrile.

Step 5: Hydrolysis of the Nitrile

  • The final step involves the hydrolysis of the nitrile to the primary amide. This is typically achieved using a strong base like potassium hydroxide in a suitable solvent such as 2-butanol at high temperatures.[5] Acidic workup and purification yield Darifenacin.

Chiral_Pool_Synthesis_of_Darifenacin A (S)-3-Hydroxypyrrolidine B N- and O-Sulfonylation A->B C 1-Tosyl-3-(tosyloxy)pyrrolidine B->C D Nucleophilic Substitution with Diphenylacetonitrile C->D E (S)-2,2-Diphenyl-2-(1-tosyl-3-pyrrolidinyl)acetonitrile D->E F Deprotection (Detosylation) E->F G (S)-2,2-Diphenyl-2-(3-pyrrolidinyl)acetonitrile F->G H N-Alkylation with 5-(2-bromoethyl)-2,3-dihydrobenzofuran G->H I (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetonitrile H->I J Nitrile Hydrolysis I->J K Darifenacin J->K

Caption: Synthetic workflow for Darifenacin using a chiral pool approach.

Case Study 2: An Asymmetric Approach to the Chiral Pyrrolidine Core

Asymmetric synthesis offers an alternative to the chiral pool by creating the desired stereocenter from an achiral or prochiral starting material.[6][7] For the synthesis of the chiral pyrrolidine core of Darifenacin, a chemoenzymatic approach provides a compelling comparison.

Rationale for Experimental Choices

This strategy relies on the high stereoselectivity of enzymes to set the key stereocenter. A keto reductase enzyme can reduce a prochiral ketone to a chiral alcohol with high enantiomeric excess. This approach avoids the use of chiral starting materials and often proceeds under mild, environmentally friendly conditions.

Experimental Protocol: Chemoenzymatic Synthesis of (S)-N-Boc-3-hydroxypyrrolidine

The following protocol describes a one-pot photoenzymatic synthesis of (S)-N-Boc-3-hydroxypyrrolidine, a key intermediate that can be elaborated to Darifenacin.[3][8]

Step 1: Photochemical Oxyfunctionalization of N-Boc-pyrrolidine

  • N-Boc-pyrrolidine is subjected to photochemical oxyfunctionalization to introduce a carbonyl group at the 3-position, forming N-Boc-3-pyrrolidinone. This step creates the prochiral intermediate.

Step 2: Biocatalytic Carbonyl Reduction

  • The crude N-Boc-3-pyrrolidinone is then directly subjected to an enzymatic reduction without isolation.

  • A keto reductase (KRED) enzyme and a cofactor recycling system (e.g., using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase) are added to the reaction mixture.

  • The KRED selectively reduces the ketone to the (S)-alcohol, yielding (S)-N-Boc-3-hydroxypyrrolidine with high enantiomeric excess.

This enantiopure intermediate can then be carried forward to synthesize Darifenacin using steps similar to those outlined in the chiral pool approach (deprotection, substitution, N-alkylation, and hydrolysis).

Asymmetric_Synthesis_of_Pyrrolidine_Core A N-Boc-pyrrolidine (achiral) B Photochemical Oxyfunctionalization A->B C N-Boc-3-pyrrolidinone (prochiral) B->C D Enzymatic Carbonyl Reduction (Keto Reductase) C->D E (S)-N-Boc-3-hydroxypyrrolidine D->E F Elaboration to Darifenacin E->F

Caption: Asymmetric synthesis of the chiral pyrrolidine core via a chemoenzymatic approach.

Performance Comparison: Chiral Pool vs. Asymmetric Synthesis

MetricChiral Pool Approach (from (S)-3-hydroxypyrrolidine)Asymmetric Synthesis (Chemoenzymatic)
Starting Material (S)-3-hydroxypyrrolidine (chiral)N-Boc-pyrrolidine (achiral)
Source of Chirality Chiral starting materialEnzyme-catalyzed asymmetric reduction
Key Steps Sulfonylation, SN2 substitution, deprotection, N-alkylation, hydrolysisPhotochemical oxidation, enzymatic reduction
Stereochemical Control High (dependent on starting material purity)Excellent (>99% ee reported)[3]
Reagents & Conditions Often harsh (e.g., strong acids/bases, high temperatures)Generally mild, aqueous conditions for the key enzymatic step
Potential Drawbacks Reliance on the availability and cost of the chiral starting material; harsh reaction conditions.Requires screening and optimization of enzymes; photochemical step may require specialized equipment.
Overall Yield Variable, dependent on the efficiency of multiple steps.Can be high for the key stereocenter-forming step.

Conclusion

The total synthesis of Darifenacin provides an excellent platform to compare two distinct and powerful strategies in modern organic chemistry.

The chiral pool approach , utilizing (S)-3-hydroxypyrrolidine, is a robust and well-established method. Its primary advantage lies in the direct incorporation of the required stereocenter, which can simplify the overall synthetic design. However, this approach is intrinsically dependent on the availability and cost of the chiral starting material, and some of the subsequent transformations can involve harsh reagents and conditions.

The asymmetric synthesis approach , exemplified by the chemoenzymatic route, offers a more flexible and potentially more sustainable alternative. By creating the stereocenter from an achiral precursor, it decouples the synthesis from the supply of a specific chiral starting material. The use of enzymes allows for exceptional stereocontrol under mild conditions. While this approach requires initial investment in enzyme screening and optimization, it represents a powerful tool for the development of scalable and green pharmaceutical manufacturing processes.

Ultimately, the choice between these strategies depends on a variety of factors, including the cost and availability of starting materials, the desired scale of the synthesis, and the in-house expertise and technological capabilities. This guide demonstrates that a thorough understanding of both chiral pool and asymmetric synthesis methodologies is essential for the modern drug development professional to make informed and strategic decisions in the synthesis of complex, life-saving medicines.

References

  • Process for Preparation of Darifenacin and Intermediates Used in the Process. US20110144354A1.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • Process for preparation of darifenacin and intermediates used in the process. WO2010032225A2.
  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC. [Link]

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. [Link]

  • Asymmetric Synthesis. University of Windsor. [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. [Link]

  • Note Synthesis/Isolation of darifenacin hydrobromide by-products. Indian Journal of Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

(S)-3-Phenoxypyrrolidine hydrochloride proper disposal procedures

This guide provides a scientifically grounded, step-by-step operational framework for the disposal of (S)-3-Phenoxypyrrolidine hydrochloride . It is designed for researchers and laboratory managers requiring immediate, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a scientifically grounded, step-by-step operational framework for the disposal of (S)-3-Phenoxypyrrolidine hydrochloride . It is designed for researchers and laboratory managers requiring immediate, actionable protocols compliant with standard chemical safety regulations.[1]

Substance Identification & Hazard Profile

Before initiating any disposal procedure, verify the identity of the compound to ensure this protocol applies to your specific inventory.[1]

Parameter Technical Detail
Chemical Name (S)-3-Phenoxypyrrolidine hydrochloride
CAS Number 931409-72-2
Molecular Formula C₁₀H₁₃NO[1][2][3] · HCl
Molecular Weight 199.68 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Soluble in water, methanol, DMSO
GHS Hazard Classification (Inferred from Analogues)

While specific toxicological data for this enantiomer may be limited, structural analogues (pyrrolidine derivatives) consistently exhibit the following hazards. Treat the substance as Hazardous until proven otherwise.[1]

  • Skin Irritation (Category 2): Causes skin irritation (H315).[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation (H319).[1]

  • STOT-SE (Category 3): May cause respiratory irritation (H335).[1]

  • Aquatic Toxicity: Do not release into environmental drains; amines can be toxic to aquatic life.[1]

Pre-Disposal Segregation & Handling

Core Directive: The primary goal of pre-disposal handling is to prevent accidental reactivity.[1] Amine salts can react violently with strong oxidizers.[1]

  • Segregation: Store waste containers away from oxidizing agents (e.g., nitric acid, permanganates) and strong bases .[1] Mixing with strong bases will liberate the free amine, which is volatile and odorous.[1]

  • Labeling: All waste containers must be labeled "HAZARDOUS WASTE - (S)-3-Phenoxypyrrolidine HCl" immediately upon creation.[1] Include the start date and associated hazards (Irritant).

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers.[1] Avoid metal containers if the waste is in an acidic aqueous solution, as the hydrochloride counter-ion can cause corrosion.[1]

Disposal Decision Framework (Workflow)

The following logic gate determines the correct disposal pathway based on the physical state of your waste.

DisposalWorkflow cluster_legend Protocol Logic Start Waste Identification: (S)-3-Phenoxypyrrolidine HCl StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Waste StateCheck->SolidWaste Dry Solid LiquidWaste Liquid / Solution Waste StateCheck->LiquidWaste Dissolved Dissolve Dissolve in Combustible Solvent (e.g., Ethanol, Acetone) SolidWaste->Dissolve Preferred Method Incineration High-Temperature Incineration (Licensed Facility) SolidWaste->Incineration Direct Pack Segregate Segregate into Halogenated or Non-Halogenated Stream LiquidWaste->Segregate Dissolve->Segregate Segregate->Incineration Legend1 Action Step Legend2 Final Disposal

Figure 1: Decision tree for determining the appropriate waste stream based on physical state.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Objective: To prepare the solid salt for thermal destruction without generating dust hazards.[1]

  • Containment: Place the solid waste into a sealable, chemically compatible container (e.g., a wide-mouth HDPE jar).

  • Solvent Addition (Optional but Recommended): If your facility requires liquid waste streams, dissolve the solid in a minimal amount of a combustible solvent such as methanol or ethanol .[1]

    • Why? Dissolving the salt ensures uniform combustion during incineration and prevents the dispersal of irritant dust.[1]

  • Labeling: Label as "Organic Waste with Halogens" (due to the Chloride ion and potentially the phenoxy group depending on local coding, though strictly it is an amine salt).

  • Transfer: Move to the central hazardous waste accumulation area.

Protocol B: Aqueous or Solvent Solutions

Objective: To safely manage reaction mixtures or mother liquors containing the compound.[1]

  • pH Check: Check the pH of the solution.[1]

    • Caution: If the solution is strongly acidic (pH < 2), neutralize carefully with dilute Sodium Bicarbonate (NaHCO₃) to pH 6-8 before combining with other organic wastes to prevent container corrosion.[1]

  • Stream Selection:

    • If in organic solvent: Dispose of in the "Organic Solvents" waste stream.[1]

    • If in water: Do NOT pour down the sink.[1] Collect in a container marked "Aqueous Organic Waste."

  • Final Destruction: The waste must be sent to a licensed facility for incineration equipped with a scrubber (to handle HCl generation).[1]

Protocol C: Contaminated Packaging

Objective: To classify empty containers properly.

  • Triple Rinse: Rinse the empty container three times with a solvent capable of dissolving the residue (e.g., methanol).[1]

  • Rinsate Disposal: Add the rinsate to the Liquid Waste container (Protocol B).

  • Defacing: Deface the original label and mark the container as "Triple Rinsed - Non-Hazardous" (if local regulations allow) or dispose of the container itself as hazardous solid waste.

Emergency Spill Response

In the event of a spill during handling or disposal:

  • PPE: Don safety goggles, lab coat, and nitrile gloves immediately.[1] Wear a P95 dust mask if powder is airborne.[1]

  • Containment:

    • Solids: Cover with a damp paper towel to prevent dust dispersal, then sweep up carefully.[1]

    • Liquids: Absorb with an inert material (vermiculite or sand).[1] Do not use sawdust if the solvent is an oxidizer (unlikely here, but good practice).[1]

  • Decontamination: Wipe the area with a dilute soap and water solution.[1]

  • Disposal: Place all cleanup materials into a hazardous waste bag and label as contaminated debris.

References

  • Alchimica. Chemical Safety and CAS Data for (S)-3-Phenoxypyrrolidine hydrochloride (CAS 931409-72-2). Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling (S)-3-Phenoxypyrrolidine hydrochloride

CAS: 116238-66-5 Formula: C₁₀H₁₃NO · HCl Molecular Weight: 199.68 g/mol Physical State: Solid (White to off-white powder) Part 1: Executive Safety Analysis Immediate Action Required: Treat as a Hazardous Irritant with po...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 116238-66-5 Formula: C₁₀H₁₃NO · HCl Molecular Weight: 199.68 g/mol Physical State: Solid (White to off-white powder)

Part 1: Executive Safety Analysis

Immediate Action Required: Treat as a Hazardous Irritant with potential acute toxicity.

While generic pyrrolidine is a flammable corrosive liquid, the hydrochloride salt form ((S)-3-Phenoxypyrrolidine HCl) significantly alters the physical hazard profile, rendering it a stable solid. However, it retains potent biological activity and chemical reactivity.

Core Hazards (GHS Classification derived from structural analogs):

  • H315 (Skin Irritation): The amine salt can hydrolyze on moist skin, causing dermatitis or chemical burns.

  • H319 (Eye Irritation): Fine particulates pose a high risk of corneal damage.

  • H335 (Respiratory Irritation): Inhalation of dust triggers mucosal inflammation.

  • H302 (Acute Toxicity, Oral): Harmful if swallowed; systemic absorption of pyrrolidine derivatives can affect the central nervous system.

The "Why" Behind the Protocol: The phenoxy group adds lipophilicity to the molecule compared to simple pyrrolidine, potentially increasing skin absorption rates. The hydrochloride moiety implies that upon contact with mucous membranes (eyes/lungs), the salt can dissociate, locally lowering pH and causing immediate irritation. Therefore, dust control is the primary safety objective.

Part 2: Personal Protective Equipment (PPE) Matrix

Trustworthiness Check: This matrix prioritizes permeation resistance and physical barrier integrity . Standard latex gloves are insufficient due to poor chemical resistance against organic amines if the salt is solubilized.

PPE CategoryRequirementTechnical Justification
Hand Protection Nitrile (0.11 mm min) Nitrile provides superior resistance to incidental splashes of amine solutions. Double gloving is required during weighing to prevent cross-contamination from static-clinging dust.
Eye Protection Chemical Goggles Safety glasses with side shields are insufficient for fine powders. Goggles form a seal that prevents airborne dust from bypassing the lens during static discharge.
Respiratory N95 or Fume Hood Primary: Handle strictly inside a certified chemical fume hood. Secondary: If hood work is impossible (e.g., balance maintenance), a fit-tested N95 or P100 respirator is mandatory.
Body Defense Lab Coat (Cotton/Poly) Must be buttoned to the neck. Synthetic fibers (100% polyester) should be avoided if working with flammable solvents downstream, but are acceptable for the solid salt alone.
Visualization: PPE Decision Logic

PPE_Logic Start Task Identification State Physical State? Start->State Solid Solid (Powder) State->Solid Weighing/Transfer Solution Solution (Organic) State->Solution Reaction/Extraction Hood Inside Fume Hood? Solid->Hood Level1 Std: Nitrile + Goggles + Lab Coat Solution->Level1 Small Scale (<10mL) Level3 High: Nitrile (0.2mm) + Face Shield Solution->Level3 Large Scale/Splashing Hood->Level1 Yes (Sash <18") Level2 High: Double Nitrile + Goggles + N95 Hood->Level2 No (Open Bench)

Figure 1: Decision tree for selecting appropriate PPE based on physical state and engineering controls.

Part 3: Operational Workflow
1. Pre-Operational Checks
  • Verify Ventilation: Ensure fume hood face velocity is between 80-100 fpm .

  • Static Control: Amine salts are often hygroscopic and prone to static charge. Use an ionizing bar or anti-static gun if available to prevent powder scattering.

2. Weighing & Handling Protocol

Objective: Zero inhalation exposure.

  • Preparation: Place the balance inside the fume hood. If the balance is external, use a containment tray and a draft shield .

  • Transfer: Use a disposable anti-static spatula. Do not pour from the bulk container; transfer small amounts to a secondary weighing boat.

  • Solubilization:

    • Add solvent to the solid, not solid to solvent, to minimize splash risk.

    • Note: If neutralizing (free-basing) with a base (e.g., NaOH, NaHCO₃), expect a mild exotherm. Cooling (ice bath) is recommended for scales >5g.

3. Reaction Safety

When using (S)-3-Phenoxypyrrolidine HCl as a nucleophile:

  • Base Addition: The release of the free amine requires a base. Ensure the system is vented (or under inert gas balloons) if gas evolution (e.g., CO₂ from carbonate bases) is expected.

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for amide coupling under controlled conditions).

Part 4: Emergency Response & Disposal
Spill Response Plan

Scenario: 5g of powder spilled on the benchtop.

  • Evacuate & Alert: Clear the immediate area of personnel.

  • PPE Upgrade: Don double nitrile gloves and N95 respirator (if outside hood).

  • Containment: Cover the spill with a dry absorbent pad or paper towels dampened slightly with water (to prevent dust dispersal).

  • Cleanup:

    • Do NOT dry sweep. This generates hazardous dust.

    • Wipe inward from the periphery.

    • Clean area with soap and water, followed by an ethanol wipe.

  • Disposal: Place all waste in a sealed bag labeled "Hazardous Debris - Amine Salt."

Visualization: Spill Response Logic

Spill_Response Spill Spill Detected Type Liquid or Solid? Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid Action1 Dampen Wipe (No Dust) Solid->Action1 Prevent Inhalation Action2 Absorbent Boom/Pads Liquid->Action2 Prevent Spread Bag Seal in HazWaste Bag Action1->Bag Action2->Bag Clean Decontaminate Surface (Soap/H2O) Bag->Clean

Figure 2: Step-by-step logic for containing and cleaning chemical spills safely.

Disposal & Deactivation

Never dispose of this compound down the drain. It is toxic to aquatic life and can form persistent environmental contaminants.[1]

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Solid Hazardous Waste Bin. Label as "Toxic/Irritant Solid."
Liquid Waste Mother liquors, reaction mixtures.Halogenated Organic Waste. (Due to the HCl component and potential halogenated solvents used).
Empty Containers Original glass bottles.Triple rinse with solvent, collect rinse in liquid waste, then deface label and discard glass.
References
  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 11157648, 3-Phenoxypyrrolidine hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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